molecular formula C11H14O3 B1235544 Ethyl 2-hydroxy-3-phenylpropanoate CAS No. 15399-05-0

Ethyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1235544
CAS No.: 15399-05-0
M. Wt: 194.23 g/mol
InChI Key: HBOGUIFRIAXYNB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-phenylpropanoate (CAS 15399-05-0), commonly referred to as ethyl phenyllactate, is a valuable ester compound for scientific research and development. This compound is recognized for its role as a flavor and fragrance agent, characterized by a black pepper-like aroma and spicy, peppery notes . Its application in this field is formally indexed by the Flavor and Extract Manufacturers Association (FEMA #4598) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA #2213) . Researchers value this compound both as a subject of study and as a building block in synthetic chemistry. It has been identified as a constituent of wine, adding relevance to studies in food chemistry and natural product analysis . From a synthetic perspective, it serves as a model substrate in enzymatic resolution studies and hydrolase-catalyzed reactions to obtain optically pure intermediates . These intermediates are crucial in the pharmaceutical industry for the synthesis of bioactive molecules, including certain antidepressant drugs . The compound has a molecular formula of C 11 H 14 O 3 and a molecular weight of 194.23 g/mol . As a standard safety precaution, it is recommended to use appropriate personal protective equipment as it may cause skin and eye irritation . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGUIFRIAXYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934886
Record name Ethyl 2-hydroxy-3-phenylpropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid / Black pepper like aroma
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble, Soluble (in ethanol)
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.092-1.102
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15399-05-0
Record name Ethyl 2-hydroxy-3-phenylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15399-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phenyllactate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PHENYLLACTATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 2-hydroxy-3-phenylpropanoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 2-hydroxy-3-phenylpropanoate

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical properties of this compound. This guide is structured to provide not only precise data but also the scientific rationale behind the methodologies for their determination, ensuring a blend of theoretical knowledge and practical application.

Section 1: Compound Identification and Overview

This compound, also known as ethyl phenyllactate, is a carboxylic ester with a significant role as a metabolite.[1] Its molecular structure consists of a phenyl group attached to a propanoate backbone, with a hydroxyl group at the alpha-position relative to the ester carbonyl.

Molecular Structure:

  • Chemical Formula: C₁₁H₁₄O₃[1][2]

  • Molecular Weight: 194.23 g/mol [1][3]

  • IUPAC Name: this compound[1]

  • Synonyms: Ethyl phenyllactate, 3-Phenyllactic acid ethyl ester, Ethyl 2-hydroxy-3-phenylpropionate[1]

  • CAS Number: 15399-05-0[1]

Section 2: Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application in research and development. The following table summarizes the key physical properties of this compound.

PropertyValueConditions
Appearance Colorless to pale yellow clear liquidAmbient
Odor Black pepper-like aromaAmbient
Density 1.092 - 1.102 g/cm³25 °C
Boiling Point 298 - 300 °C760 mm Hg
Refractive Index 1.528 - 1.53820 °C
Solubility Insoluble in water; Soluble in ethanolStandard

Section 3: Experimental Determination of Physical Properties

A thorough understanding of the experimental methodologies used to determine these physical properties is crucial for data verification and reproduction. This section details the protocols and the scientific principles behind them.

Density Determination using a Pycnometer

The density of a liquid is a measure of its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids. It relies on the principle of displacing a known volume of a reference liquid (typically distilled water) with the liquid of interest.

Causality of Experimental Choice: The pycnometer is designed with a ground glass stopper that has a fine capillary hole. This design ensures that the pycnometer can be filled with a very reproducible volume of liquid, minimizing measurement errors. The high precision of this method is attributed to the ability to accurately measure the mass of the liquid contained within this well-defined volume.[3]

Experimental Protocol:

  • Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀) using an analytical balance.[3]

  • Mass with Reference Liquid: Fill the pycnometer with distilled water, ensuring the capillary in the stopper is also filled. Thermostat the pycnometer to a specific temperature (e.g., 25 °C) in a water bath. Carefully wipe dry any excess water and weigh the filled pycnometer (m₁).

  • Mass with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound and repeat the thermostatting and weighing process to get the mass (m₂).

  • Calculation:

    • Mass of water = m₁ - m₀

    • Volume of pycnometer = (m₁ - m₀) / ρ_water (at the measurement temperature)

    • Mass of sample = m₂ - m₀

    • Density of sample = (m₂ - m₀) / Volume of pycnometer

Logical Workflow for Density Determination:

Caption: Workflow for boiling point determination via distillation.

Refractive Index Measurement with an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Causality of Experimental Choice: The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids. [4]It operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample. [1][5]This method is quick, requires only a small sample volume, and provides high accuracy. [5] Experimental Protocol:

  • Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the prism surface.

  • Measurement: Close the prisms and adjust the light source and eyepiece to bring the boundary line between the light and dark fields into sharp focus on the crosshairs.

  • Reading: Read the refractive index from the instrument's scale.

  • Temperature Control: Ensure the measurement is made at a constant, recorded temperature (e.g., 20 °C) as the refractive index is temperature-sensitive.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Causality of Experimental Choice: A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule. [6]Testing in a polar solvent like water and a nonpolar or less polar organic solvent like ethanol provides a good indication of the compound's overall polarity. [7] Experimental Protocol:

  • Water Solubility:

    • Add approximately 0.1 mL of this compound to 3 mL of distilled water in a test tube.

    • Agitate the mixture and observe for miscibility or the formation of a separate layer. Record as soluble or insoluble.

  • Ethanol Solubility:

    • Repeat the process using 3 mL of ethanol as the solvent.

    • Observe for complete miscibility.

Section 4: Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the aromatic ring, and the protons on the propanoate backbone, including the hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and propanoate groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) group (broad peak), the carbonyl (C=O) group of the ester, and the C-H bonds of the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will produce a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely show losses of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. [8][9]

Section 5: Conclusion

The physical and spectroscopic properties of this compound detailed in this guide provide a foundational dataset for its application in scientific research and development. The methodologies described are based on established principles of physical chemistry and analytical science, ensuring the reliability and reproducibility of the data.

References

  • Density Determination by Pycnometer. (n.d.). Retrieved from University of Tennessee, Department of Chemistry.
  • Pobel. (2026, January 13).
  • Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
  • D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Density Determination by Pycnometer. (n.d.).
  • Density Determination by Pycnometer | PDF. (n.d.). Scribd.
  • National Institute of Standards and Technology. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.
  • PubChem. (n.d.). Ethyl phenyllactate, (+-)-.
  • PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate.
  • Lab 2: Refractive Index and Snell's Law. (n.d.). University of Arizona.
  • Measurement of The Refractive Index by Abbe Refractometer | PDF. (n.d.). Scribd.
  • Charles, M. J., et al. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • ASTM D5399-09 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. (n.d.).
  • EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. (n.d.).
  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate.
  • Cheméo. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Ester Solubility and Prepar
  • 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, May 5). 6.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • DSC Studies on Organic Melting Temperature Standards | Request PDF. (2025, August 9).
  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing.
  • ASTM D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
  • Sigma-Aldrich. (n.d.). (+)-Ethyl (R)
  • Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. (n.d.). The Royal Society of Chemistry.
  • Experiment 1 - Melting Points. (n.d.).
  • JoVE. (2020, March 26). Video: Boiling Points - Concept.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier. (n.d.). Vernier.
  • Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. (2020, October 14). YouTube.
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube.
  • Solubility - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough.
  • PubChem. (n.d.). Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate.
  • PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate.
  • National Institute of Standards and Technology. (n.d.).
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  • Solubility test for Organic Compounds. (2024, September 24).
  • ASTM D6875-03 - Standard Test Method for Solidification Point of Industrial Organic Chemicals by Thermistor. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • BSB EDGE. (n.d.). ASTM E324: 2023 Organic Chemicals Melting Points Test Method.
  • Standard Test Method for - Solidification Point of Industrial Organic Chemicals by Thermistor1. (n.d.).
  • S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 18). YouTube.
  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.).
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Sources

Ethyl 2-hydroxy-3-phenylpropanoate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate: A Key Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block in the pharmaceutical industry. Its unique structural features make it a critical intermediate in the synthesis of various bioactive molecules. This document will delve into its chemical and physical properties, synthesis methodologies, structural elucidation, and significant applications, particularly in drug development.

Physicochemical Properties

This compound, also known as ethyl phenyllactate, is a chemical compound with the molecular formula C₁₁H₁₄O₃.[1] Its molecular weight is approximately 194.23 g/mol .[1] This ester is characterized by a hydroxyl group at the α-position to the carbonyl group and a benzyl substituent at the β-position. The presence of a chiral center at the C-2 position makes it a valuable precursor for enantiomerically pure pharmaceuticals.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name This compound
CAS Number 22445-56-1
Boiling Point (Predicted) 645.79 K
Melting Point (Predicted) 358.13 K
LogP (Predicted) 1.153
Water Solubility (Predicted) -1.77 (log10(S, mol/L))

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. The choice of synthetic route often depends on the desired stereochemistry of the final product.

Chemical Synthesis: Asymmetric Aldol Reaction

A common approach for the stereoselective synthesis of β-hydroxy esters like this compound is the asymmetric aldol reaction. This method allows for the control of the stereochemistry at the α- and β-positions. A representative workflow for such a synthesis is outlined below.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Phenylacetic Ester Enolate Phenylacetic Ester Enolate Asymmetric Aldol Reaction Asymmetric Aldol Reaction (Chiral Auxiliary/Catalyst) Phenylacetic Ester Enolate->Asymmetric Aldol Reaction Aldehyde Aldehyde (e.g., Formaldehyde derivative) Aldehyde->Asymmetric Aldol Reaction This compound This compound Asymmetric Aldol Reaction->this compound Column Chromatography Column Chromatography This compound->Column Chromatography

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction

This protocol is adapted from methodologies described for the synthesis of β-hydroxy-α-phenyl carboxylates.

  • Enolate Formation: A solution of ethyl phenylacetate in a suitable aprotic solvent (e.g., dichloromethane) is cooled to -78 °C. A chiral boron source, such as diisopinocampheylboron triflate, and a tertiary amine base (e.g., triethylamine) are added to generate the chiral boron enolate.

  • Aldol Addition: An aldehyde (e.g., a formaldehyde equivalent) is added to the reaction mixture at -78 °C. The reaction is stirred for several hours to allow for the aldol addition to proceed.

  • Work-up: The reaction is quenched with a buffer solution (e.g., phosphate buffer) and hydrogen peroxide to oxidize the boron species. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound.

The choice of the chiral auxiliary on the boron reagent dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the syn or anti diastereomer.

Enzymatic Synthesis: Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure this compound. Lipases are commonly employed for the kinetic resolution of the racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

  • Reaction Setup: Racemic this compound is suspended in a phosphate buffer solution.

  • Enzyme Addition: A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by techniques such as chiral HPLC.

  • Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The unreacted ester (one enantiomer) is extracted with an organic solvent. The aqueous layer containing the hydrolyzed acid (the other enantiomer) can be acidified and extracted separately. This process yields one enantiomer as the ester and the other as the corresponding carboxylic acid, both with high enantiomeric excess.

Structural Elucidation and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure of this compound.

cluster_structure Structural Information cluster_techniques Analytical Techniques Structure This compound NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Connectivity Stereochemistry IR IR Spectroscopy Structure->IR Functional Groups MS Mass Spectrometry Structure->MS Molecular Weight Fragmentation Chiral_HPLC Chiral HPLC Structure->Chiral_HPLC Enantiomeric Purity

Caption: Analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the connectivity of the molecule.

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

    • CH-OH Proton: A doublet of doublets around δ 4.4 ppm, coupled to the adjacent methylene protons.

    • CH₂-Ph Protons: Two diastereotopic protons appearing as a multiplet or two doublets of doublets around δ 2.9-3.1 ppm.

    • -OCH₂CH₃ Protons: A quartet around δ 4.2 ppm for the methylene group and a triplet around δ 1.2 ppm for the methyl group of the ethyl ester.

    • -OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework.

    • Carbonyl Carbon: A signal around δ 174 ppm.

    • Aromatic Carbons: Signals between δ 126-138 ppm.

    • CH-OH Carbon: A signal around δ 72 ppm.

    • -OCH₂CH₃ Carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃).

    • CH₂-Ph Carbon: A signal around δ 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present:

  • O-H Stretch: A broad band in the region of 3400-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong absorption band around 1730 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch: Bands in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Signals characteristic of the phenyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 194. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the benzyl group (-CH₂Ph, m/z 91).

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Fluoxetine

One of the most notable applications is in the synthesis of the antidepressant drug fluoxetine (Prozac®). The enantiomers of ethyl 3-hydroxy-3-phenylpropionate are key intermediates in some synthetic routes to (R)- and (S)-fluoxetine. For instance, (S)-ethyl 3-hydroxy-3-phenylpropionate can be converted to an intermediate for the synthesis of (S)-fluoxetine. The synthesis involves the reduction of the ester to a diol, followed by selective functionalization and introduction of the methylamino and trifluoromethylphenoxy moieties.

Other Pharmaceutical Applications

The chiral nature of this compound makes it a versatile building block for other pharmaceuticals where stereochemistry is crucial for biological activity. Its hydroxyl and ester functionalities allow for a variety of chemical transformations to build more complex molecular architectures.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its synthesis, particularly through asymmetric and enzymatic methods that provide access to enantiomerically pure forms, is of great interest to medicinal and process chemists. A thorough understanding of its properties and analytical characterization is essential for its effective use in the development of new therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved January 16, 2026 from [Link].

  • NIST Chemistry WebBook. (n.d.). This compound. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

  • Cheméo. (2023). This compound. Retrieved January 16, 2026, from [Link]

  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701.
  • Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in chemical neuroscience: fluoxetine (Prozac). ACS chemical neuroscience, 5(1), 14–23. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-3-phenylpropanoate, a chiral α-hydroxy ester, serves as a pivotal building block in the synthesis of various biologically active molecules. Its structural features, comprising a hydroxyl group, an ester, and a phenyl ring, make it a versatile precursor for the stereoselective synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthesis, purification, analytical characterization, and key applications of this compound, with a particular focus on its role in the development of prominent antidepressant drugs. The molecular weight of this compound is a fundamental property for its characterization and is precisely 194.2271 g/mol as determined by the National Institute of Standards and Technology (NIST).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.2271 g/mol [1]
Appearance Colorless to Pale Yellow Oil[2]
CAS Number 15399-05-0
Synonyms Ethyl phenyllactate, Propanoic acid, 2-hydroxy-3-phenyl-, ethyl ester[1]

Synthesis via the Reformatsky Reaction: A Self-Validating Protocol

The Reformatsky reaction provides a reliable and efficient method for the synthesis of β-hydroxy esters, and by extension, α-hydroxy esters like this compound, through the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[3] This protocol is designed to be self-validating by providing clear steps and expected outcomes.

Reaction Mechanism

The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group of the aldehyde. Subsequent acidic workup yields the desired α-hydroxy ester.

G cluster_0 Enolate Formation cluster_1 Carbonyl Addition cluster_2 Workup alpha_halo_ester Ethyl Bromoacetate enolate Reformatsky Enolate alpha_halo_ester->enolate Oxidative Addition zinc Zinc Dust zinc->enolate intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition aldehyde Phenylacetaldehyde aldehyde->intermediate product This compound intermediate->product Acidic Workup (H₃O⁺)

Caption: Mechanism of the Reformatsky Reaction.

Experimental Protocol

Materials:

  • Phenylacetaldehyde

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust and a crystal of iodine to anhydrous toluene. Heat the suspension to reflux for approximately 30 minutes to activate the zinc, then cool to room temperature.

  • Reaction Initiation: To the cooled suspension, add a solution of phenylacetaldehyde and ethyl bromoacetate in anhydrous toluene dropwise via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by a color change and a mild exotherm.

  • Reaction Progression: Once initiated, maintain the reaction mixture at a gentle reflux until the consumption of the starting materials is observed by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

The crude this compound is purified by flash column chromatography on silica gel.

G start Crude Product dissolve Dissolve in minimal CH₂Cl₂ start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Silica Gel Column with Hexane pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate under Reduced Pressure combine->concentrate product Pure this compound concentrate->product

Caption: Workflow for Purification by Flash Chromatography.

Protocol
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR (CDCl₃, 400 MHz) Chemical Shifts:

  • δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

  • δ 4.20-4.30 (m, 1H): Methine proton (CH) adjacent to the hydroxyl and ester groups.

  • δ 4.10-4.20 (q, J = 7.1 Hz, 2H): Methylene protons (CH₂) of the ethyl ester.

  • δ 2.90-3.10 (m, 2H): Methylene protons (CH₂) of the benzyl group.

  • δ 2.50 (br s, 1H): Hydroxyl proton (OH).

  • δ 1.20-1.30 (t, J = 7.1 Hz, 3H): Methyl protons (CH₃) of the ethyl ester.

Expected 13C NMR (CDCl₃, 100 MHz) Chemical Shifts:

  • δ 174-176: Ester carbonyl carbon.

  • δ 136-138: Quaternary aromatic carbon.

  • δ 128-130: Aromatic CH carbons.

  • δ 126-128: Aromatic CH carbons.

  • δ 70-72: Methine carbon bearing the hydroxyl group.

  • δ 61-63: Methylene carbon of the ethyl ester.

  • δ 40-42: Methylene carbon of the benzyl group.

  • δ 14-15: Methyl carbon of the ethyl ester.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for assessing the purity of this compound.

Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Temperature: Ambient or controlled (e.g., 25 °C).

G sample Sample Injection column C18 Reverse-Phase Column sample->column detection UV Detector (e.g., 254 nm) column->detection mobile_phase Acetonitrile/Water Gradient mobile_phase->column chromatogram Chromatogram (Purity Assessment) detection->chromatogram data Data Analysis chromatogram->data

Caption: Analytical Workflow for HPLC Analysis.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key chiral intermediate for the synthesis of several selective norepinephrine reuptake inhibitors (SNRIs), which are used as antidepressants.

Precursor to Tomoxetine and Nisoxetine

Optically active (R)- and (S)-Ethyl 3-hydroxy-3-phenylpropionate are crucial intermediates in the synthesis of antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine.[4] For instance, the synthesis of Tomoxetine involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with o-cresol and subsequent amination. Similarly, Nisoxetine synthesis can be envisioned through a parallel synthetic route.

G start Ethyl 2-hydroxy- 3-phenylpropanoate activation Hydroxyl Group Activation start->activation e.g., Mesylation substitution Nucleophilic Substitution activation->substitution with appropriate phenol derivative amination Amination substitution->amination with methylamine product Tomoxetine / Nisoxetine amination->product

Caption: Synthetic Pathway to Tomoxetine/Nisoxetine.

Biological Activity

While this compound is primarily valued as a synthetic intermediate, it is important to consider any potential inherent biological activity. Phenylpropanoids and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant properties.[5] However, specific studies on the biological effects of this compound are limited. Further research may be warranted to explore its potential bioactivities.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the specific Material Safety Data Sheet (MSDS) for detailed information. General safety measures for α-hydroxy esters include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of important antidepressant drugs. This guide has provided a comprehensive overview of its synthesis, purification, and analytical characterization, along with insights into its role in drug development. The detailed protocols and workflows are intended to serve as a practical resource for researchers and scientists in the field.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000374). Retrieved from [Link]

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  • Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • Khatkar, A., et al. (2021). Bioevaluation and molecular docking analysis of novel phenylpropanoid derivatives as potent food preservative and anti-microbials. Scientific Reports, 11(1), 849.
  • Google Patents. (n.d.). Process for the preparation of atomoxetine hydrochloride.
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  • National Center for Biotechnology Information. (n.d.). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. Retrieved from [Link]

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  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 2-hydroxy-3-phenylpropanoate, a valuable organic compound with applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and analytical characterization.

IUPAC Nomenclature and Structural Elucidation

The precise chemical communication afforded by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is paramount in scientific discourse. The name this compound systematically describes the molecule's structure, which is foundational to understanding its chemical properties and reactivity.

Decoding the IUPAC Name

The IUPAC naming conventions for organic compounds follow a hierarchical set of rules that prioritize functional groups.[1] In the case of this compound, the ester functional group is the highest priority, dictating the base name of the compound.[2][3]

Here is a breakdown of the IUPAC name:

  • propanoate : This indicates a three-carbon chain as the principal carbon chain, forming the acyl portion of the ester.

  • ethyl : This prefix identifies the alkyl group attached to the oxygen atom of the ester.

  • 2-hydroxy : This signifies a hydroxyl (-OH) group substituted on the second carbon of the propanoate chain.

  • 3-phenyl : This indicates a phenyl (-C6H5) group attached to the third carbon of the propanoate chain.

The numbering of the propanoate chain begins at the carbonyl carbon of the ester group.

Visualizing the Structure

A visual representation of the molecular structure is essential for a comprehensive understanding of its chemical identity. The following diagram illustrates the connectivity of atoms in this compound.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of esters is a fundamental transformation in organic chemistry. This compound can be efficiently synthesized via the Fischer-Speier esterification of 2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst.[4][5][6]

The Fischer-Speier Esterification: A Mechanistic Overview

Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[4][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

The following diagram illustrates the key steps in the Fischer-Speier esterification.

G cluster_0 Fischer-Speier Esterification Workflow Protonation of Carbonyl Protonation of Carbonyl Nucleophilic Attack by Alcohol Nucleophilic Attack by Alcohol Protonation of Carbonyl->Nucleophilic Attack by Alcohol Proton Transfer Proton Transfer Nucleophilic Attack by Alcohol->Proton Transfer Elimination of Water Elimination of Water Proton Transfer->Elimination of Water Deprotonation Deprotonation Elimination of Water->Deprotonation Final Ester Product Final Ester Product Deprotonation->Final Ester Product

Caption: Workflow of the Fischer-Speier Esterification.

Experimental Protocol for Synthesis

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 2-hydroxy-3-phenylpropanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-hydroxy-3-phenylpropanoic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Analysis and Characterization

The unambiguous identification and characterization of the synthesized this compound are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts, multiplicities, and integration values are key to assigning the signals to the corresponding protons.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30Multiplet5HPhenyl-H
~4.40Triplet1H-CH(OH)-
~4.20Quartet2H-OCH₂CH₃
~3.00Doublet2H-CH₂-Ph
~2.50Singlet1H-OH
~1.25Triplet3H-OCH₂CH₃

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~174C=O (ester)
~137C (quaternary, phenyl)
~129CH (phenyl)
~128CH (phenyl)
~127CH (phenyl)
~71-CH(OH)-
~62-OCH₂CH₃
~40-CH₂-Ph
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, carbonyl, and phenyl groups.

Predicted IR Data:

Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
1600, 1495C=C stretch (aromatic)
~1200C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 194, corresponding to its molecular weight.[10]

Predicted Fragmentation Pattern:

The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and rearrangements involving the hydroxyl and phenyl groups.

Applications and Future Perspectives

This compound, also known as ethyl phenyllactate, has applications in the flavor and fragrance industry.[11][12] Its parent carboxylic acid, phenyllactic acid, is known for its antimicrobial properties and is used as a food preservative and in cosmetics.[13]

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. The individual enantiomers of this compound can serve as precursors for the synthesis of more complex chiral molecules, including pharmaceuticals. For instance, optically active derivatives of 3-hydroxy-3-phenylpropionate are important intermediates in the synthesis of antidepressants.[14]

Future research may focus on exploring the biological activities of this compound and its derivatives, as well as developing more efficient and stereoselective synthetic routes to access its enantiomerically pure forms.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its IUPAC nomenclature, synthesis via Fischer-Speier esterification, and detailed spectroscopic characterization. The information presented herein serves as a valuable resource for researchers and professionals working with this versatile compound, enabling a deeper understanding of its chemical properties and potential applications.

References

  • Bauer, K., Garbe, D., & Surburg, H. (2008). Common fragrance and flavor materials: preparation, properties and uses. John Wiley & Sons.
  • Fengchen Group Co., Ltd. (n.d.). Ethyl Phenylacetate Or Ethyl Phenyl Acetate CAS 101-97-3. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249268, Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596249, Ethyl 3-hydroxy-2-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429708, Ethyl phenyllactate, (+-)-. Retrieved from [Link]

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  • Minicule. (n.d.). Phenyllactate: Uses, Benefits, and Potential Side Effects. Retrieved from [Link]

  • Wikipedia. (2023, December 19). IUPAC nomenclature of organic chemistry. In Wikipedia. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl (3S)-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Patsnap. (2025, July 22). Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

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Spectroscopic data of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Spectroscopic Elucidation of Ethyl 2-hydroxy-3-phenylpropanoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is an organic ester with significant applications as a chiral building block in the synthesis of various biologically active molecules. Its structural characterization is paramount for ensuring purity, verifying synthesis outcomes, and understanding its chemical behavior. This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate the structure of this compound, designed for researchers and professionals in drug development and chemical synthesis.

The molecule, with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , possesses several key structural features: a phenyl group, a hydroxyl group, and an ethyl ester moiety.[1][2] Each of these features gives rise to characteristic signals in various spectroscopic analyses. This document will detail the principles, experimental protocols, and expert interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for identifying the electronic environment of hydrogen atoms (protons) within a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a detailed map of the proton framework.

Experimental Protocol: Sample Preparation

A high-quality NMR spectrum is contingent on proper sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[3]

  • Sample Weighing : Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.[4]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3][4] Gently vortex or sonicate to ensure the sample is fully dissolved.

  • Transfer : Using a glass Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any potential microparticulates, the pipette can be plugged with a small piece of cotton or glass wool.[5]

  • Internal Standard : For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak (CHCl₃ at 7.26 ppm) is often sufficient for routine analysis.[6]

  • Final Steps : Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.[4]

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The interpretation below is based on established chemical shift principles and data from analogous structures.

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
b4.41Triplet (t)1HCH-OH
c4.19Quartet (q)2HO-CH₂-CH₃
d2.98 - 3.10Doublet of Doublets (dd)2HPh-CH₂
e1.25Triplet (t)3HO-CH₂-CH₃
f~2.5-3.5Broad Singlet1HOH

Note: The exact chemical shift of the hydroxyl proton (f) is variable and depends on concentration, temperature, and solvent.

Expert Insights & Causality:

  • Aromatic Protons (a) : The five protons on the phenyl ring appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to the deshielding effect of the aromatic ring current.

  • Methine Proton (b) : The proton on the carbon bearing the hydroxyl group (CH-OH) is deshielded by both the adjacent oxygen and the ester's carbonyl group, causing it to appear around 4.41 ppm. It is split into a triplet by the two adjacent methylene protons (d).

  • Methylene Protons of Ethyl Group (c) : These protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.19 ppm. They are split into a quartet by the three neighboring methyl protons (e), following the n+1 rule.

  • Benzyl Protons (d) : The two protons of the Ph-CH₂ group are diastereotopic and couple with the methine proton (b), resulting in a doublet of doublets. Their position at ~3.0 ppm is characteristic of benzylic protons.

  • Methyl Protons (e) : The terminal methyl protons of the ethyl group are in a typical alkyl environment and appear upfield at ~1.25 ppm. They are split into a triplet by the two adjacent methylene protons (c).

Caption: Molecular structure with ¹³C NMR assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation. [7]

  • Background Scan : Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂, H₂O). [8]2. Sample Application : Place a small amount of the neat liquid sample (a single drop is often sufficient) directly onto the ATR crystal (commonly diamond or zinc selenide). [9][10]3. Analysis : Initiate the scan. An evanescent wave penetrates a few micrometers into the sample, and the detector measures the absorbed radiation. [11]4. Cleaning : After the measurement, the crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to prevent cross-contamination. [8]

FTIR Data Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule, with key absorption bands corresponding to specific functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3450 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (sp³)
~1735 (strong)C=O stretchEster
~1600, ~1495, ~1450C=C stretchAromatic ring
~1200-1050 (strong)C-O stretchEster and Alcohol

Note: Data is based on typical values for these functional groups.[12][13]

Expert Insights & Causality:

  • O-H Stretch : The presence of a broad absorption band around 3450 cm⁻¹ is a definitive indicator of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

  • C=O Stretch : A very strong, sharp peak at ~1735 cm⁻¹ is characteristic of the carbonyl group in an ester. Its position is sensitive to conjugation and ring strain, but here it falls in the expected range for a saturated ester.

  • C-O Stretches : Strong bands in the 1200-1050 cm⁻¹ region correspond to the C-O single bond stretching vibrations of both the ester and the secondary alcohol.

  • Aromatic and Aliphatic C-H : Peaks just above 3000 cm⁻¹ signify C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the aliphatic parts of the molecule (sp³ carbons).

FTIR_Workflow A Clean ATR Crystal B Run Background Scan A->B C Apply Sample to Crystal B->C D Acquire Spectrum C->D E Clean Crystal Post-Analysis D->E

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI), it provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile compounds like this compound.

  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [14]The solution must be free of non-volatile materials. [14]2. Injection : Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

  • Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•). [15]5. Fragmentation & Analysis : Excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected. [15]

MS Data Interpretation

The mass spectrum displays the relative abundance of ions at each m/z value.

  • Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z = 194 , corresponding to the molecular weight of the compound [C₁₁H₁₄O₃]⁺•. [1]* Key Fragmentation Patterns : The structure of the molecule dictates how it fragments. Understanding these pathways is key to confirming the structure.

m/z Value Proposed Fragment Ion Neutral Loss
149[M - OCH₂CH₃]⁺Loss of ethoxy radical (•OC₂H₅)
107[C₇H₇O]⁺Cleavage next to the hydroxyl group
91[C₇H₇]⁺Tropylium ion, from rearrangement of benzyl group
77[C₆H₅]⁺Phenyl cation

Expert Insights & Causality:

  • α-Cleavage : A common fragmentation for alcohols is cleavage of the bond adjacent to the oxygen-bearing carbon. Cleavage between the CH(OH) and CH₂(Ph) groups would yield a fragment at m/z 107 ([PhCH₂C(OH)]⁺) or, more likely, cleavage between the carbonyl and the α-carbon would lead to other fragments.

  • Loss of Ethoxy Group : Esters frequently lose the alkoxy group. The loss of •OC₂H₅ (45 Da) from the molecular ion (194 Da) would result in a prominent acylium ion at m/z 149 .

  • Benzyl Fragmentation : The presence of a benzyl group often leads to a very stable tropylium ion at m/z 91 . This is a hallmark of many benzyl-containing compounds and arises from rearrangement and loss of the rest of the molecule. The phenyl cation at m/z 77 is also a common indicator of a benzene ring.

Mass_Spec_Fragmentation M [M]⁺• (m/z 194) F149 [M - OC₂H₅]⁺ (m/z 149) M->F149 - •OC₂H₅ F107 [C₇H₇O]⁺ (m/z 107) M->F107 α-cleavage F91 [C₇H₇]⁺ (m/z 91) F107->F91 - CO

Caption: Proposed key fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups (hydroxyl, ester, phenyl), and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these methods provide a self-validating system of analysis, affording researchers and drug developers high confidence in the identity and purity of the compound.

References

  • HSC Cores. (n.d.). GC/MS Sample Preparation. BookStack. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • CBIC. (n.d.). GCMS Standard Operating Procedure. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Anonymous. (n.d.). GC-MS procedure and background. Document. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBS Home. Spectral Database for Organic Compounds. Retrieved from [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

  • Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl rel-(2R,3R)-2-bromo-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-[2-(3-hydroxybutyl)phenyl]ethanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. Retrieved from [Link]

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Deciphering the Molecular Architecture: A Technical Guide to the ¹H NMR Spectrum of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is paramount. Ethyl 2-hydroxy-3-phenylpropanoate, also known as ethyl phenyllactate, is a chiral ester with significant applications as a building block in the synthesis of various bioactive compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for the unambiguous confirmation of its molecular structure. This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton and the intricate spin-spin coupling interactions that define its spectral signature. This document is intended to serve as a practical resource for researchers, enabling accurate interpretation and quality control in their scientific endeavors.

Molecular Structure and Proton Environment

The structure of this compound comprises several key functional groups that dictate the chemical shifts and coupling patterns observed in its ¹H NMR spectrum: a phenyl ring, a benzylic methylene group, a methine group bearing a hydroxyl substituent, and an ethyl ester moiety. Each of these fragments contributes a unique set of signals, the analysis of which allows for a complete structural assignment.

Interpreting the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound presents a series of distinct multiplets, each corresponding to a specific set of protons within the molecule. The following is a detailed breakdown and assignment of the predicted spectral data, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Spectral Data of this compound
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃)~1.25Triplet (t)3H~7.1
H-b (OH)Variable (Broad Singlet)Broad s1H-
H-c (CH₂)~2.95 - 3.15Multiplet (m)2H-
H-d (CH₂)~4.20Quartet (q)2H~7.1
H-e (CH)~4.40Triplet (t) or dd1H~6.5
H-f (Ar-H)~7.20 - 7.40Multiplet (m)5H-
Rationale for Signal Assignments:
  • Ethyl Group (H-a and H-d): The ethoxy group of the ester gives rise to two characteristic signals. The methyl protons (H-a ) appear as a triplet at approximately 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-d ) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.20 ppm, resulting from coupling with the three methyl protons. The typical coupling constant for this ethyl system is around 7.1 Hz.

  • Phenyl Group (H-f): The five protons of the monosubstituted benzene ring are in a complex chemical environment and typically appear as a multiplet in the aromatic region, between 7.20 and 7.40 ppm.

  • Benzylic and Methine Protons (H-c and H-e): The diastereotopic protons of the benzylic methylene group (H-c ) are coupled to the adjacent methine proton. This, combined with their proximity to the chiral center, results in a complex multiplet, often appearing as two distinct signals, in the range of 2.95 to 3.15 ppm. The methine proton (H-e ), being attached to a carbon bearing both a hydroxyl group and the ester functionality, is significantly deshielded and appears as a triplet (or a doublet of doublets if the benzylic protons are magnetically non-equivalent) at approximately 4.40 ppm. The coupling between the methine proton and the benzylic protons gives rise to this splitting pattern.

  • Hydroxyl Proton (H-b): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad singlet that may not show clear coupling to the adjacent methine proton due to rapid chemical exchange. Its integration value corresponds to one proton.

Visualizing Proton Connectivity

The following diagram illustrates the key through-bond correlations between neighboring protons in this compound, which are responsible for the observed splitting patterns in the ¹H NMR spectrum.

A Comprehensive Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block and versatile intermediate in organic synthesis, with a particular focus on its relevance to pharmaceutical research and development. This document explores the landscape of commercial suppliers, delves into the nuances of its synthesis and purification, provides detailed analytical methodologies for quality control, and discusses its applications in the synthesis of bioactive molecules.

Introduction: The Significance of this compound and its Isomers

This compound (also known as ethyl phenyllactate) is an organic compound with the chemical formula C₁₁H₁₄O₃.[1][2] Its structure, featuring a hydroxyl group and an ester functional group on a propyl chain attached to a phenyl ring, gives rise to significant chemical versatility. The presence of a chiral center at the C-2 position means it exists as two enantiomers: (R)- and (S)-Ethyl 2-hydroxy-3-phenylpropanoate. Furthermore, constitutional isomers such as Ethyl 3-hydroxy-2-phenylpropanoate and Ethyl 3-hydroxy-3-phenylpropanoate are also commercially available and find distinct applications in synthesis. The stereochemistry of these molecules is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3]

This guide will primarily focus on this compound while also providing relevant information on its key isomers to offer a comprehensive resource for scientists working in this area.

Commercially Available Suppliers and Sourcing Considerations

A reliable supply of high-purity starting materials is the foundation of successful research and development. Several chemical suppliers offer this compound and its isomers. When selecting a supplier, it is crucial to consider not only the availability and cost but also the purity, the availability of detailed analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's ability to provide different isomeric forms.

Below is a summary of some commercially available suppliers. Please note that availability and product specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

SupplierIsomer(s) OfferedNoteworthy Information
Sigma-Aldrich (Merck) Racemic and enantiomerically pure forms of related isomers.A major supplier with a broad range of chemicals and extensive documentation.
Simson Pharma Limited Ethyl 3-hydroxy-2-phenylpropanoateProvides a Certificate of Analysis with each compound.[4]
BOC Sciences Ethyl 3-(2-hydroxyphenyl)propionateOffers custom synthesis and a wide range of services for drug discovery.[5]
Apollo Scientific Ethyl 3-hydroxy-3-phenylpropanoateProvides purity information and lead times for different quantities.
BLD Pharm This compound and Ethyl 3-hydroxy-3-phenylpropanoateOffers access to NMR, HPLC, and other analytical data.[6]
Tokyo Chemical Industry (TCI) Ethyl 3-hydroxy-3-phenylpropanoateA well-established supplier of research chemicals.
MySkinRecipes (S)-Ethyl 3-hydroxy-3-phenylpropanoate and this compoundProvides information on use as a chiral building block in pharmaceutical synthesis.[7]

Diagram: Supplier Selection Workflow

EnantioselectiveSynthesis cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Synthesis cluster_2 Enzymatic Resolution A Start from Enantiopure Precursor B Use of Chiral Catalysts or Reagents C Racemic Mixture D Enzyme (e.g., Lipase) C->D E Separated Enantiomers D->E

Sources

A Comprehensive Technical Guide to Ethyl 2-hydroxy-3-phenylpropanoate and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Ethyl 2-hydroxy-3-phenylpropanoate, a versatile chiral building block with significant applications in the pharmaceutical and fragrance industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, purification, and analytical characterization, with a focus on the practical application and the scientific principles underpinning various methodologies.

Introduction: The Significance of this compound

This compound, often referred to as ethyl phenyllactate, is a chiral ester that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a hydroxyl group and a phenyl ring, makes it a valuable synthon for introducing chirality and specific pharmacophores in drug discovery. Notably, its stereoisomers are key precursors to important pharmaceuticals, including certain antidepressants. Beyond its role in medicinal chemistry, its pleasant aroma has led to its use in the formulation of fragrances and flavors.

This guide will provide a comprehensive overview of this important molecule, from its fundamental properties to its practical applications, offering insights into the experimental choices that drive its synthesis and purification.

Chemical Identity and Synonyms

A clear understanding of the various names and identifiers for this compound is essential for effective literature searching and chemical sourcing.

Identifier Type Value
IUPAC Name This compound[1]
Synonyms Ethyl phenyllactate, Propanoic acid, 2-hydroxy-3-phenyl-, ethyl ester, 3-Phenyllactic acid ethyl ester, Ethyl 2-hydroxy-3-phenylpropionate[1][2][3]
CAS Number 15399-05-0 (racemate)[1][3]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [1]
InChI InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3[2]
InChIKey HBOGUIFRIAXYNB-UHFFFAOYSA-N[2]
SMILES CCOC(=O)C(Cc1ccccc1)O[1]

Synthesis of this compound: A Practical Overview

The synthesis of this compound can be approached through several routes, with the choice of method often dictated by the desired stereochemistry and the scale of the reaction.

Racemic Synthesis via Reduction of Ethyl Benzoylacetate

A common and straightforward method for the synthesis of racemic this compound involves the reduction of the corresponding ketoester, ethyl benzoylacetate.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl Benzoylacetate Ethyl Benzoylacetate Reduction Reaction Reduction Reaction Ethyl Benzoylacetate->Reduction Reaction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reduction Reaction Racemic this compound Racemic this compound Reduction Reaction->Racemic this compound

Caption: Workflow for the racemic synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve ethyl benzoylacetate in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer. The choice of a protic solvent is crucial as it participates in the quenching of the intermediate alkoxide.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reduction reaction and minimize side reactions.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The slow addition is necessary to manage the rate of hydrogen gas evolution and prevent a runaway reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute hydrochloric acid, until the evolution of gas ceases. This step neutralizes the excess reducing agent and protonates the resulting alkoxide.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The aqueous layer is typically washed several times with the organic solvent to maximize product recovery.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Asymmetric Synthesis and Chiral Resolution

For applications in drug development, obtaining enantiomerically pure forms of this compound is often a requirement. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. Lipases are commonly employed for the resolution of racemic this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products Racemic this compound Racemic this compound Enzymatic Transesterification Enzymatic Transesterification Racemic this compound->Enzymatic Transesterification Lipase (e.g., from Candida antarctica) Lipase (e.g., from Candida antarctica) Lipase (e.g., from Candida antarctica)->Enzymatic Transesterification Acyl Donor (e.g., vinyl acetate) Acyl Donor (e.g., vinyl acetate) Acyl Donor (e.g., vinyl acetate)->Enzymatic Transesterification (S)-Ethyl 2-hydroxy-3-phenylpropanoate (S)-Ethyl 2-hydroxy-3-phenylpropanoate Enzymatic Transesterification->(S)-Ethyl 2-hydroxy-3-phenylpropanoate (R)-Ethyl 2-acetoxy-3-phenylpropanoate (R)-Ethyl 2-acetoxy-3-phenylpropanoate Enzymatic Transesterification->(R)-Ethyl 2-acetoxy-3-phenylpropanoate

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Experimental Protocol:

  • Reaction Setup: In a suitable organic solvent (e.g., tert-butyl methyl ether), dissolve the racemic this compound.

  • Enzyme Addition: Add a commercially available lipase, such as immobilized Candida antarctica lipase B (CALB). The use of an immobilized enzyme simplifies the work-up process as it can be easily filtered off.

  • Acyl Donor: Add an acyl donor, such as vinyl acetate. The choice of the acyl donor can influence the reaction rate and enantioselectivity.

  • Incubation: Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30-40 °C). The progress of the resolution is monitored by chiral HPLC or GC.

  • Work-up: Once the desired conversion (ideally around 50%) is reached, filter off the enzyme. The filtrate contains a mixture of the unreacted (S)-enantiomer and the acylated (R)-enantiomer.

  • Separation: Separate the two components by column chromatography.

The underlying principle of this method is that the enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, allowing for the separation of the two stereoisomers.

Purification Techniques

Purification of this compound is typically achieved by flash column chromatography on silica gel.

Experimental Protocol for Column Chromatography:

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity (a gradient elution). The polarity is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

The choice of the solvent system is critical for achieving good separation. A typical starting solvent system for this compound would be in the range of 10-20% ethyl acetate in hexanes.

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons of the phenyl ring, and the protons of the propanoate backbone. The chemical shifts and coupling constants of the methine and methylene protons of the backbone are particularly informative for structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements.

Applications in Research and Drug Development

This compound is a valuable chiral precursor in the synthesis of several pharmaceuticals.

Synthesis of Antidepressants

Optically active forms of this compound are key intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other antidepressants. For example, it can be a precursor to the core structure of drugs like fluoxetine and tomoxetine.[3]

G cluster_starting_material Starting Material cluster_process Process cluster_products Products Enantiopure this compound Enantiopure this compound Multi-step Synthesis Multi-step Synthesis Enantiopure this compound->Multi-step Synthesis Antidepressants (e.g., Fluoxetine, Tomoxetine) Antidepressants (e.g., Fluoxetine, Tomoxetine) Multi-step Synthesis->Antidepressants (e.g., Fluoxetine, Tomoxetine)

Caption: Application of this compound in pharmaceutical synthesis.

The synthesis of these complex molecules involves multiple steps, where the stereocenter of the starting material is preserved and elaborated upon to build the final drug structure.

Fragrance and Flavor Industry

This compound possesses a mild, pleasant, and fruity aroma, which makes it a useful ingredient in fragrance and flavor formulations. It is used to impart sweet, floral, and fruity notes to perfumes, cosmetics, and food products.

Conclusion

This compound is a molecule of significant industrial and academic importance. A thorough understanding of its synthesis, purification, and characterization is crucial for its effective utilization in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and researchers working with this versatile chiral building block. The choice of a particular synthetic route will always be a balance between factors such as cost, scalability, and the desired stereochemical purity of the final product.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6429708, Ethyl phenyllactate, (+-)-. [Link]. Accessed Jan 12, 2024.

  • NIST. This compound. In: NIST Chemistry WebBook. [Link]. Accessed Jan 12, 2024.

  • U.S. Patent US20060205056A1, "Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters," published September 14, 2006.

Sources

Methodological & Application

Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of ethyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block and key intermediate in the development of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of proven synthetic strategies, moving beyond simple step-by-step instructions to elucidate the underlying chemical principles and rationale behind experimental choices.

Introduction: The Significance of this compound

This compound, also known as ethyl phenyllactate, is a chiral α-hydroxy ester of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in a variety of biologically active molecules. The ability to synthesize this compound, particularly in an enantiomerically pure form, is crucial for the development of stereospecific pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even detrimental. This guide will detail three robust and accessible methods for the synthesis of this important molecule: chemical reduction, biocatalytic reduction, and the Reformatsky reaction.

Strategic Approaches to Synthesis

The selection of a synthetic route to this compound is often dictated by the desired scale, stereochemical requirements, and available laboratory resources. Here, we present three distinct yet effective strategies, each with its own set of advantages and considerations.

Synthesis_Strategies cluster_0 Synthetic Strategies Start Ethyl Phenylpyruvate (Starting Material) Method_A Chemical Reduction (e.g., NaBH4) Start->Method_A Racemic Synthesis Method_B Biocatalytic Reduction (e.g., S. cerevisiae) Start->Method_B Enantioselective Synthesis Product This compound Method_A->Product Method_B->Product Method_C Reformatsky Reaction (Alternative Route) Method_C->Product From Benzaldehyde & Ethyl 2-bromopropanoate

Caption: Overview of synthetic routes to this compound.

Method 1: Chemical Reduction of Ethyl Phenylpyruvate with Sodium Borohydride

This method represents a straightforward and widely applicable approach for the synthesis of racemic this compound through the reduction of the corresponding α-keto ester, ethyl phenylpyruvate. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, making it ideal for this transformation as it will readily reduce the ketone functionality without affecting the ester group under standard conditions.[1]

Mechanistic Insight

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[2] The resulting alkoxide intermediate is then protonated during the work-up step to yield the final hydroxyl group. The use of a protic solvent like methanol or ethanol facilitates this protonation and can also help to activate the carbonyl group through hydrogen bonding.[3]

NaBH4_Mechanism cluster_0 NaBH4 Reduction Mechanism Start Ethyl Phenylpyruvate Hydride_Attack Nucleophilic attack by H⁻ from NaBH₄ Start->Hydride_Attack Alkoxide Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation (Work-up) Alkoxide->Protonation Product This compound Protonation->Product Yeast_Reduction_Workflow cluster_0 Baker's Yeast Reduction Workflow Yeast_Prep Activate Yeast (Water + Sucrose) Substrate_Add Add Ethyl Phenylpyruvate Yeast_Prep->Substrate_Add Fermentation Incubate with shaking (2-3 days) Substrate_Add->Fermentation Workup_Start Filter through Celite to remove yeast Fermentation->Workup_Start Extraction Extract filtrate with Ethyl Acetate Workup_Start->Extraction Purification Purify by Column Chromatography Extraction->Purification Product (S)-Ethyl 2-hydroxy-3-phenylpropanoate Purification->Product

Sources

Enantioselective Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Hydroxy Esters

Ethyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological activities. The precise control over the stereogenic center at the C2 position is therefore a critical challenge in synthetic organic chemistry. This application note provides a detailed guide to the enantioselective synthesis of this important compound, focusing on practical, field-proven protocols. We will explore two primary methodologies: the asymmetric hydrogenation of a prochiral ketone and the enzymatic kinetic resolution of a racemic mixture. Additionally, an alternative approach using chiral auxiliaries will be discussed. This guide is designed to provide both the "how" and the "why," empowering researchers to not only replicate these methods but also to understand the underlying principles for further process optimization.

Methodology 1: Asymmetric Hydrogenation of Ethyl Benzoylformate via Noyori-type Catalysis

The asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for establishing a chiral center. The work of Nobel laureate Ryoji Noyori in developing ruthenium-BINAP catalysts revolutionized this field, allowing for highly enantioselective reductions under practical conditions[1][2]. This protocol details the synthesis of ethyl (S)-2-hydroxy-3-phenylpropanoate via the asymmetric hydrogenation of ethyl benzoylformate using a Noyori-type catalyst.

Scientific Rationale

The enantioselectivity of the Noyori hydrogenation is derived from the C2-symmetric chiral ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The ruthenium(II) precatalyst, in the presence of hydrogen, forms a chiral ruthenium hydride species. The substrate, ethyl benzoylformate, coordinates to the chiral metallic center, and the steric and electronic properties of the BINAP ligand dictate the facial selectivity of the hydride transfer to the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification p1 Charge Schlenk flask with [RuCl2(p-cymene)]2 and (S)-BINAP p2 Add anhydrous, degassed solvent (e.g., ethanol) p1->p2 p3 Stir under inert atmosphere at elevated temperature p2->p3 r1 Add ethyl benzoylformate to the catalyst solution p3->r1 r2 Pressurize reactor with H2 gas r1->r2 r3 Stir at controlled temperature and pressure r2->r3 r4 Monitor reaction progress by TLC or GC r3->r4 w1 Cool reaction and vent H2 r4->w1 w2 Concentrate the reaction mixture in vacuo w1->w2 w3 Purify by flash column chromatography w2->w3

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • Ethyl benzoylformate

  • [RuCl2(p-cymene)]2

  • (S)-BINAP

  • Anhydrous, degassed ethanol

  • Hydrogen gas (high purity)

  • Standard glassware for air-sensitive chemistry (Schlenk flask, etc.)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox or under a strict inert atmosphere, charge a Schlenk flask with [RuCl2(p-cymene)]2 (0.005 mol%) and (S)-BINAP (0.01 mol%).

  • Add anhydrous and degassed ethanol to the flask.

  • Transfer the catalyst solution to a high-pressure reactor.

  • Reaction: Add ethyl benzoylformate (1.0 eq) to the reactor.

  • Seal the reactor, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (S)-2-hydroxy-3-phenylpropanoate.

ParameterValueReference
Catalyst Loading0.01 mol% Ru-(S)-BINAP[3]
SubstrateEthyl Benzoylformate[3]
SolventEthanol[4]
H2 Pressure10-50 atm[3][4]
Temperature50 °C[4]
Typical Yield>95%[3]
Typical e.e.>98%[3]

Methodology 2: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. Lipases are particularly well-suited for this purpose due to their stereoselectivity in catalyzing the hydrolysis or transesterification of esters. This protocol describes the kinetic resolution of racemic this compound using a commercially available lipase.

Scientific Rationale

In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with the enzyme than the other. In this case, we will use a lipase to selectively acylate one of the enantiomers of racemic this compound. For example, the lipase from Pseudomonas cepacia (lipase PS-C) can selectively acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer with high enantiomeric excess. The success of this method relies on a significant difference in the reaction rates of the two enantiomers with the lipase.

Experimental Workflow: Enzymatic Kinetic Resolution

cluster_reaction Enzymatic Acylation cluster_workup Separation and Purification r1 Dissolve racemic this compound in an organic solvent r2 Add the acylating agent (e.g., vinyl acetate) r1->r2 r3 Add the lipase (e.g., Lipase PS-C) r2->r3 r4 Incubate at a controlled temperature with shaking r3->r4 r5 Monitor the reaction to ~50% conversion r4->r5 w1 Filter off the enzyme r5->w1 w2 Concentrate the filtrate w1->w2 w3 Separate the unreacted alcohol and the acylated product by column chromatography w2->w3

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Lipase from Pseudomonas cepacia (Lipase PS-C), immobilized

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Orbital shaker/incubator

Procedure:

  • Reaction Setup: In a flask, dissolve racemic this compound (1.0 eq) in tert-butyl methyl ether.

  • Add vinyl acetate (1.5 eq) as the acylating agent.

  • Add the immobilized lipase (e.g., 20-50% by weight of the substrate).

  • Incubation: Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by GC or HPLC to determine the conversion. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

  • Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted ethyl (S)-2-hydroxy-3-phenylpropanoate from the acylated ethyl (R)-2-acetoxy-3-phenylpropanoate by flash column chromatography on silica gel.

ParameterValueReference
EnzymeLipase from Pseudomonas cepacia[5][6]
SubstrateRacemic this compound[6]
Acylating AgentVinyl Acetate[5]
Solventtert-Butyl methyl ether[5]
Temperature30-40 °C[5]
Target Conversion~50%[6]
Expected e.e. (S)-alcohol>98%[6]

Alternative Approach: Chiral Auxiliary-Mediated Synthesis

Conceptual Workflow
  • Acylation: The chiral auxiliary (e.g., an Evans' oxazolidinone) is acylated with propionyl chloride.

  • Enolate Formation: The resulting N-acyloxazolidinone is treated with a base (e.g., LDA) to form a chiral enolate.

  • Aldol Addition: The chiral enolate reacts with benzaldehyde in a diastereoselective aldol addition to form a β-hydroxy adduct.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct to yield the desired this compound.

While powerful, this method is often more step-intensive than catalytic asymmetric hydrogenation or enzymatic resolution.

Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (e.e.) is crucial to validate the success of an enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method[10][11][12].

Protocol: Chiral HPLC Analysis

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

Typical Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized, enantiomerically enriched product in the mobile phase.

  • Inject the sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Characterization of Ethyl (S)-2-hydroxy-3-phenylpropanoate

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless oil.

  • Molecular Formula: C11H14O3[13][14]

  • Molecular Weight: 194.23 g/mol [13][14]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 4.45 (dd, J = 8.0, 4.0 Hz, 1H, CH-OH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.15 (dd, J = 14.0, 4.0 Hz, 1H, CH₂Ph), 2.95 (dd, J = 14.0, 8.0 Hz, 1H, CH₂Ph), 2.80 (d, J = 5.0 Hz, 1H, OH), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 174.5, 137.0, 129.5, 128.6, 126.9, 71.2, 61.8, 41.0, 14.2.

Conclusion

This application note has detailed two robust and highly effective methods for the enantioselective synthesis of this compound: Noyori-type asymmetric hydrogenation and lipase-catalyzed kinetic resolution. The choice between these methods will depend on the specific requirements of the laboratory, including available equipment (e.g., high-pressure reactors), cost considerations, and desired scale. Both methods, when executed with care, can provide the target compound in high yield and excellent enantiomeric purity. The provided protocols, backed by scientific principles and key performance data, should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • PubChem. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Library of Medicine. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Carvalho, P. O., et al. "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates." Molecules, vol. 20, no. 12, 2015, pp. 21546-21573. [Link]

  • Sánchez, F. G., et al. "Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards." Journal of Pharmaceutical and Biomedical Analysis, vol. 58, 2012, pp. 8-13. [Link]

  • Evans, D. A. "Recent advances in asymmetric synthesis with chiral imide auxiliaries." L'actualité chimique, 2003, pp. 35-40. [Link]

  • Evans, D. A. evans enolate alkylation-hydrolysis. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. "Chiral Auxiliaries in Asymmetric Synthesis." Asymmetric Synthesis – The Essentials, 2007, pp. 2-8. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • NIST. This compound. National Institute of Standards and Technology. [Link]

  • Cheméo. This compound. [Link]

  • Singh, V., et al. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, vol. 6, no. 84, 2016, pp. 80890-80916. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • Blacker, A. J., et al. "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron, vol. 67, no. 43, 2011, pp. 8323-8329. [Link]

  • Contente, M. L., et al. "Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine." Catalysts, vol. 11, no. 1, 2021, p. 104. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

  • Slideshare. Noyori asymmetric hydrogenation. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Spindler, F., & Blaser, H. U. "Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands." Accounts of chemical research, vol. 40, no. 12, 2007, pp. 1329-1337. [Link]

  • Mbah, C. J. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Pharmaceutical and Pharmacological Preprints, 2018. [Link]

  • Nikolova, P., et al. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Magnetic Resonance in Chemistry, vol. 54, no. 10, 2016, pp. 814-820. [Link]

  • Ribeiro, C. M., Passaroto, E. N., & Brenelli, E. C. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, vol. 12, no. 6, 2001, pp. 741-745. [Link]

Sources

Application Notes and Protocols for the Purification of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details robust methodologies for the purification of Ethyl 2-hydroxy-3-phenylpropanoate, a key chiral intermediate in the synthesis of various pharmaceuticals. Recognizing the critical importance of both chemical and enantiomeric purity, this document provides a multi-faceted approach to purification, addressing common impurities and the separation of stereoisomers. Protocols for flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and diastereomeric resolution are presented with an emphasis on the underlying chemical principles to empower researchers in adapting these methods to their specific needs.

Introduction: The Significance of Purity

This compound is a valuable building block in medicinal chemistry, notable for its chiral center which plays a pivotal role in the biological activity of downstream active pharmaceutical ingredients (APIs). The efficacy and safety of such APIs are inextricably linked to their stereochemistry, necessitating stringent control over enantiomeric purity.[1] This guide provides a framework for achieving high levels of purity for this compound, considering both achiral and chiral purification strategies.

A thorough understanding of the synthetic route used to produce this compound is paramount for predicting potential impurities. A common synthetic pathway involves the reduction of the corresponding ketoester, ethyl 2-oxo-3-phenylpropanoate.

Common Potential Impurities:

  • Unreacted Starting Material: Residual ethyl 2-oxo-3-phenylpropanoate.

  • By-products of Reduction: Diastereomers if a chiral reducing agent is used, or other reduction products.

  • Reagents and Catalysts: Residual catalysts or reagents from the synthesis.

  • Solvents: Residual solvents used in the reaction or work-up.

Strategic Approach to Purification

A multi-step purification strategy is often the most effective approach. This typically involves a primary purification step to remove bulk impurities, followed by a high-resolution technique to achieve the desired final purity. For chiral molecules like this compound, a final chiral separation step is often required.

Caption: General purification workflow for this compound.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is an indispensable technique for the rapid, preparative separation of compounds from a mixture.[2] It is an ideal first-pass purification step for crude this compound to remove less polar and more polar impurities.

Principle of Separation

This technique relies on the differential adsorption of components in a mixture onto a stationary phase (typically silica gel) and their subsequent elution with a mobile phase. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.

Protocol for Flash Column Chromatography

This protocol is adapted from established methods for similar β-hydroxy-α-phenyl carboxylates.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate. A good solvent system will provide a clear separation of the desired product from its impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel by rotary evaporation to create a dry powder.

    • Carefully add the dried sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good separation for moderately polar compounds.
Elution Mode GradientAllows for the efficient elution of a wider range of polarities.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest levels of chemical purity, preparative HPLC is the method of choice.[3] It offers superior resolution compared to flash chromatography and can be adapted for both achiral and chiral separations.

Achiral Preparative HPLC

This step is designed to remove any remaining impurities that are structurally very similar to the target compound. A reverse-phase method is commonly employed.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

Protocol:

  • Method Development: An analytical HPLC method should first be developed and optimized before scaling up to a preparative scale.

  • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified product from the flash chromatography step in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the peak of the desired product.

  • Post-Purification: Combine the pure fractions and remove the solvents.

Chiral Preparative HPLC: Separating Enantiomers

The separation of enantiomers is a critical step for any chiral drug intermediate.[1][4] Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for this purpose.

Caption: Principle of chiral separation by HPLC.

Chiral Stationary Phases (CSPs):

The choice of the chiral stationary phase is crucial for a successful separation. For hydroxy esters like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point.

Protocol for Chiral HPLC:

  • Column Screening: Screen a variety of chiral columns (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases (normal-phase, polar organic, or reversed-phase) to find the optimal conditions for enantioseparation.

  • Method Optimization: Once a suitable column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.

  • Scale-Up: Scale up the optimized analytical method to a preparative scale.

  • Fraction Collection and Analysis: Collect the fractions for each enantiomer and confirm their enantiomeric purity using the analytical chiral HPLC method.

ParameterRecommended Starting ConditionsRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H)Known to be effective for a wide range of chiral compounds.
Mobile Phase Hexane/IsopropanolA common normal-phase eluent for chiral separations.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance.

Alternative Chiral Purification: Diastereomeric Resolution

An alternative to chiral chromatography is the formation of diastereomers, which can then be separated by standard purification techniques like recrystallization or achiral chromatography.

Principle:

The racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the target compound.

Workflow for Diastereomeric Resolution:

  • Reaction: React the racemic ester with a chiral acid or acyl chloride.

  • Separation: Separate the resulting diastereomeric esters by recrystallization or flash chromatography.

  • Cleavage: Hydrolyze the separated diastereomers to remove the chiral auxiliary and isolate the pure enantiomers.

Conclusion

The purification of this compound to a high degree of chemical and enantiomeric purity is a critical step in the development of many pharmaceuticals. The choice of purification strategy will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. A combination of flash column chromatography for bulk purification followed by preparative HPLC for high-resolution achiral and chiral separation is a robust and versatile approach. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize their purification processes for this important chiral intermediate.

References

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276–302. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Preparation and Pyrolysis of Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). How can we separate a pair of enantiomers by using chiral HPLC ?. Retrieved from [Link]

  • HMDB. (n.d.). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020).
  • Google Patents. (n.d.). US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc.

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Application Notes and Protocols: The Strategic Utility of Ethyl 2-hydroxy-3-phenylpropanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-hydroxy-3-phenylpropanoate, a chiral α-hydroxy ester, serves as a cornerstone in asymmetric synthesis, offering a versatile scaffold for the construction of complex, high-value molecules. Its intrinsic chirality and dual functionality (hydroxyl and ester groups) make it an indispensable building block, particularly in the pharmaceutical industry for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and other bioactive compounds. This guide provides an in-depth exploration of its applications, supported by detailed protocols, mechanistic insights, and quantitative data to empower researchers and drug development professionals in leveraging this key intermediate.

Introduction: The Molecular Profile of this compound

This compound (also known as ethyl phenyllactate) is an organic compound with the chemical formula C₁₁H₁₄O₃.[1][2] Its structure features a stereocenter at the C-2 position, rendering it a chiral molecule that can exist as either the (S) or (R) enantiomer. This chirality is the lynchpin of its utility in modern organic synthesis, where precise stereochemical control is paramount for achieving biological activity.

Key Physicochemical Properties:

  • Molecular Weight: 194.23 g/mol [3]

  • Appearance: Colorless liquid[4]

  • Functionality: Possesses a secondary hydroxyl group and an ethyl ester, both of which are amenable to a wide range of chemical transformations.

The strategic importance of this molecule lies in its ability to serve as a chiral pool starting material, providing a pre-defined stereocenter that can be elaborated into more complex structures without the need for de novo asymmetric induction.

Core Applications in Asymmetric Synthesis

The primary application of this compound and its analogs is as a chiral building block for synthesizing enantiomerically pure pharmaceuticals.[5]

Keystone Intermediate in ACE Inhibitor Synthesis

A structurally related analog, (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), is a critical intermediate in the synthesis of several widely prescribed ACE inhibitors, such as Enalapril and Lisinopril.[6][7] The synthesis of these drugs relies on the stereoselective introduction of the (S)-homophenylalanine moiety, which is directly derived from (R)-HPBE.

The synthesis of (R)-HPBE is most efficiently achieved through the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). This transformation is a showcase of modern catalytic methods, employing both biocatalytic and chemocatalytic approaches to achieve high enantioselectivity.

G cluster_0 Synthetic Utility Overview Start Ethyl 2-oxo-4-phenylbutyrate (OPBE) Reduction Asymmetric Reduction (Biocatalytic or Chemocatalytic) Start->Reduction Intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) Reduction->Intermediate Coupling Reductive Amination with L-Alanyl-L-proline Intermediate->Coupling Other Other Bioactive Molecules (e.g., Antidepressants, β-blockers) Intermediate->Other Further Transformations Product Enalapril (ACE Inhibitor) Coupling->Product

Caption: Synthetic pathway from a keto-ester to ACE inhibitors.

Precursor for Antidepressants and Other Bioactive Molecules

Optically active (R)- and (S)-ethyl 3-hydroxy-3-phenylpropionate are valuable intermediates in the synthesis of antidepressants like Fluoxetine, Tomoxetine, and Nisoxetine.[8] The synthesis of these drugs often involves the conversion of the hydroxyl group to an amine or other functional groups, with the stereochemistry dictating the final product's efficacy.

Application in the Flavor and Fragrance Industry

Beyond pharmaceuticals, this compound is utilized in the food and fragrance industries. It can impart a subtle fruity note and is used to enhance the flavor profiles of beverages, candies, and baked goods.[9][10]

Protocols and Methodologies

Protocol 1: Biocatalytic Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE

This protocol describes a highly efficient and environmentally benign method for producing the key ACE inhibitor intermediate, (R)-HPBE, using an engineered bi-enzyme coupled system.[6][11] The causality behind this choice is the exceptional stereoselectivity offered by enzymes, which minimizes the formation of the undesired enantiomer and simplifies purification.

System Overview: A whole-cell biocatalyst (e.g., recombinant E. coli) is engineered to co-express a carbonyl reductase (CR) for the asymmetric reduction of OPBE and a glucose dehydrogenase (GDH) for the in-situ regeneration of the NADPH cofactor. This coupled system ensures a continuous supply of the reducing equivalent, driving the reaction to completion.

G cluster_workflow Biocatalytic Reduction Workflow Substrate_Prep Prepare Substrate Solution: Ethyl 2-oxo-4-phenylbutyrate (OPBE) in buffer (e.g., phosphate buffer, pH 7.0) Reaction Initiate Reaction: Combine substrate, biocatalyst, and cofactors. Incubate at optimal temperature (e.g., 30-37 °C) with agitation. Substrate_Prep->Reaction Biocatalyst_Prep Prepare Biocatalyst: Recombinant E. coli cells expressing Carbonyl Reductase (CR) and Glucose Dehydrogenase (GDH) Biocatalyst_Prep->Reaction Cofactor_Add Add Cofactors: Glucose (for regeneration) NADP+ (catalytic amount) Cofactor_Add->Reaction Monitoring Monitor Conversion: Use HPLC or GC to track the disappearance of OPBE and the formation of (R)-HPBE. Reaction->Monitoring Workup Reaction Quench & Extraction: Centrifuge to remove cells. Extract aqueous phase with an organic solvent (e.g., ethyl acetate). Monitoring->Workup Upon completion Purification Purification: Dry the organic phase (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify via silica gel chromatography if needed. Workup->Purification Analysis Final Product Analysis: Confirm purity and determine enantiomeric excess (ee) using chiral HPLC or GC. Purification->Analysis

Caption: Step-by-step workflow for biocatalytic reduction.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain expressing the desired carbonyl reductase and glucose dehydrogenase in a suitable fermentation medium. Harvest the cells via centrifugation when they reach the optimal growth phase.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0) containing glucose (e.g., 1.2 equivalents relative to the substrate).

  • Initiation: Add the harvested whole cells (biocatalyst), a catalytic amount of NADP+, and the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE).

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation to ensure proper mixing.

  • Monitoring: Periodically withdraw aliquots from the reaction mixture. Analyze the samples by HPLC or GC to monitor the conversion of OPBE and the formation of (R)-HPBE.

  • Work-up and Extraction: Once the reaction reaches completion (typically >98% conversion), quench the reaction. Separate the biomass by centrifugation. Extract the supernatant with ethyl acetate.

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Determine the enantiomeric excess (ee) of the (R)-HPBE product using chiral HPLC.

Data Presentation: Performance of Biocatalytic Systems

Biocatalyst SystemSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee %) of (R)-HPBEReference
E. coli with CR-GDH fusion3098.3>99.9[6][11]
Daucus carota cellsN/AHighHigh[12]
Protocol 2: Chemical Synthesis of Enalapril via Reductive Amination

This protocol details the synthesis of Enalapril through the reductive amination of ethyl 2-oxo-4-phenylbutyrate (a precursor readily accessible from (R)-HPBE or used directly) with the dipeptide L-alanyl-L-proline.[13][14][15] The choice of a heterogeneous catalyst like Raney Nickel is crucial for its efficiency in promoting the C-N bond formation and subsequent reduction in a single pot.

Step-by-Step Methodology:

  • Catalyst Activation: In a glass reactor equipped for hydrogenation, add the Raney Nickel catalyst under a layer of solvent (e.g., ethanol). Activate the catalyst by stirring under a hydrogen atmosphere for 20-30 minutes.[16]

  • Reagent Addition: Introduce L-alanyl-L-proline and ethyl 2-oxo-4-phenylbutyrate into the reactor under a continuous flow of hydrogen.[16]

  • Reaction Conditions: Stir the reaction mixture vigorously (900-1100 rpm) at a constant temperature (e.g., 45°C) under a hydrogen pressure of approximately 1 atm.[16]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate by evaporation to obtain a crude oily residue.

  • Purification:

    • Disperse the residue in a sodium chloride solution and adjust the pH to 8.5 with K₂HPO₄.

    • Extract with ethyl acetate to remove impurities.

    • Acidify the aqueous layer to pH 4.2 with H₃PO₄ and extract the product with ethyl acetate.

    • Dry the combined organic extracts with anhydrous sodium sulfate and concentrate to yield Enalapril. Further purification can be achieved by recrystallization.[16]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress and outcome of each reaction can be rigorously monitored using standard analytical techniques:

  • Chromatography (TLC, HPLC, GC): To track the consumption of reactants and the formation of products, ensuring the reaction has proceeded to completion.

  • Chiral Chromatography (HPLC or GC): Essential for validating the stereochemical outcome of asymmetric reactions, providing a quantitative measure of the enantiomeric excess (ee).

  • Spectroscopy (NMR, Mass Spectrometry): To confirm the structural identity and purity of the final isolated product.

By integrating these analytical checkpoints, a researcher can ensure the reliability and reproducibility of the synthetic procedure.

References

  • RSC Publishing. (n.d.). Chiral Organometallic NADH Mimics: Stereoselective Reduction of Ethyl Benzoylformate.
  • Science.gov. (n.d.). Synthesis of Preparation and Pyrolysis of Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate.
  • J-STAGE. (n.d.). Asymmetric Reduction by an NADH Model Compound with l-Prolinamide in the N1-Substituent.
  • RSC Publishing. (n.d.). NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate.
  • ChemicalBook. (n.d.). Enalapril synthesis.
  • MySkinRecipes. (n.d.). (S)-Ethyl 3-hydroxy-3-phenylpropanoate.
  • ResearchGate. (2025). Enalapril: Synthesis and properties.
  • Cheméo. (n.d.). Chemical Properties of this compound.
  • ChemBK. (2024). Ethyl (3S)-3-hydroxy-3-phenylpropanoate.
  • ResearchGate. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
  • PMC. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems.
  • Google Patents. (n.d.). Stereoselective process for enalapril.
  • NIST WebBook. (n.d.). This compound.
  • Cheméo. (n.d.). This compound.
  • Google Patents. (n.d.). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • Wikimedia Commons. (2010). File:Enalapril synthesis.svg.
  • ResearchGate. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems.
  • SciSpace. (n.d.). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of ACE Inhibitors Using 4-Hydroxy-2-phenylbutanoic Acid Derivatives.
  • Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-HYDROXY-3-PHENYLPROPIONATE.

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Application Note & Protocols: The Strategic Use of Ethyl 2-hydroxy-3-phenylpropanoate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern asymmetric synthesis, the demand for reliable, versatile, and economically viable chiral building blocks is paramount. Ethyl 2-hydroxy-3-phenylpropanoate, an α-hydroxy ester derived from phenylpyruvic acid, has emerged as a cornerstone synthon for the construction of complex, stereochemically defined molecules. Its bifunctional nature, possessing both a hydroxyl and an ester group centered around a stereogenic carbon, provides a rich platform for a multitude of chemical transformations. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this chiral building block. We will elucidate its synthesis via enantioselective methods, detail its critical role in the synthesis of high-value compounds, and provide field-proven, step-by-step protocols for its practical use in the laboratory.

Introduction: The Value Proposition of Chiral α-Hydroxy Esters

Chirality is a fundamental principle in drug design and development, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The "chiral pool" — a collection of abundant, enantiopure compounds from natural sources like amino acids and sugars — serves as a primary source for introducing stereochemistry into synthetic targets.[1] this compound, a derivative of phenyllactic acid, is a prominent member of this pool, offering a C3 synthon with a predefined stereocenter that can be elaborated into more complex structures.[2][3] Its utility stems from the orthogonal reactivity of its functional groups: the hydroxyl group can be protected, activated for nucleophilic substitution, or oxidized, while the ester can be hydrolyzed, reduced, or converted to an amide. This versatility minimizes the need for lengthy, protecting-group-heavy synthetic sequences.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [4][5]
Appearance Colorless to Pale Yellow Oil[6]
Boiling Point (Tboil) 645.79 K (Joback Method)[7]
Melting Point (Tfus) 358.13 K (Joback Method)[5]
Octanol/Water Partition Coeff. (logPoct/wat) 1.153 (Crippen Method)[7]
IUPAC Name This compound[4]
Synonyms Ethyl phenyllactate[4][5]

Enantioselective Synthesis: Accessing the Building Block

The utility of this compound is entirely dependent on its enantiomeric purity. Two primary strategies have proven effective for its preparation: asymmetric reduction of a prochiral ketone and enzymatic resolution of a racemic mixture.

Asymmetric Reduction of Ethyl Benzoylformate

The most direct route to enantiopure this compound is the asymmetric reduction of its corresponding α-keto ester, ethyl benzoylformate. This transformation is a benchmark for testing new chiral catalysts and methodologies.

  • Causality of Method Choice: This approach is highly atom-economical and allows for the direct setting of the stereocenter. The choice of catalyst and reducing agent is critical for achieving high enantioselectivity. NADH model compounds, often used in conjunction with a metal ion like Mg²⁺, have been shown to facilitate this reduction with significant enantiomeric excess (e.e.).[8][9] The metal ion acts as a Lewis acid, coordinating to the carbonyl oxygens of the substrate, thereby activating it towards reduction and enforcing a rigid transition state that enhances stereochemical control.

G cluster_start Prochiral Substrate cluster_methods Asymmetric Reduction cluster_products Enantiopure Products start Ethyl Benzoylformate reduct_S Chiral NADH Model (e.g., with (S)-prolinamide) start->reduct_S + Mg²⁺ / H⁻ source reduct_R Alternative Chiral Catalyst (e.g., Chiral Borane Reagent) start->reduct_R + H⁻ source prod_S (S)-Ethyl 2-hydroxy-3-phenylpropanoate (High e.e.) reduct_S->prod_S prod_R (R)-Ethyl 2-hydroxy-3-phenylpropanoate (High e.e.) reduct_R->prod_R

Caption: Asymmetric synthesis of enantiopure products from a prochiral ketone.

Enzymatic Resolution

Kinetic resolution using enzymes, particularly lipases, offers a powerful alternative for separating racemic mixtures of ethyl 3-hydroxy-3-phenylpropionate, a constitutional isomer of our title compound that is also a valuable building block.[10] This principle is equally applicable to the resolution of racemic this compound.

  • Trustworthiness of the Method: Enzymes operate with exquisite chemo-, regio-, and enantioselectivity under mild conditions (room temperature, neutral pH). In a typical resolution, one enantiomer of the racemic ester is selectively acylated or hydrolyzed by the lipase, leaving the other, unreacted enantiomer in high enantiomeric purity. For example, lipase-catalyzed transesterification can selectively acylate the (R)-enantiomer, allowing for the isolation of the unreacted (S)-enantiomer.[10][11] This method is self-validating because the separation is based on a significant difference in reaction rates, which can be monitored over time to achieve optimal conversion (ideally 50%) and enantiomeric excess.

Application in High-Value Synthesis: A Case Study

The true measure of a chiral building block is its successful incorporation into the synthesis of complex, biologically active molecules. This compound is a key intermediate in the synthesis of important pharmaceuticals.

Synthesis of the Paclitaxel (Taxol®) Side Chain

Paclitaxel is a blockbuster anticancer agent. Its unique mode of action is largely attributed to its C13 side chain, N-benzoyl-3-phenylisoserine. The synthesis of this side chain often utilizes chiral synthons. A derivative of our title compound, (2R,3S)-Ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, is a direct precursor and is even listed as a Paclitaxel impurity, highlighting its close relationship to the final active pharmaceutical ingredient (API).[12] The stereocenters at C2 and C3 of this precursor are critical for the drug's efficacy.

G cluster_transform Key Transformations start (S)-Ethyl 2-hydroxy-3-phenylpropanoate step1 1. Hydroxyl Activation (e.g., Mesylation) start->step1 step2 2. SN2 Azide Substitution (Inversion of Stereochemistry) step1->step2 step3 3. Azide Reduction to Amine step2->step3 step4 4. N-Benzoylation step3->step4 end_product (2R,3S)-Side Chain Precursor (for Paclitaxel) step4->end_product

Caption: Synthetic workflow from the chiral building block to a key API precursor.

Laboratory Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

Protocol 1: Asymmetric Reduction of Ethyl Benzoylformate

This protocol is adapted from principles of NADH model reductions.[8][9]

  • Objective: To synthesize (S)-Ethyl 2-hydroxy-3-phenylpropanoate with high enantiomeric excess.

  • Materials:

    • Ethyl benzoylformate

    • Chiral NADH analogue (e.g., N-{(1S)-2-hydroxy-1-[(S)-α-hydroxybenzyl]ethyl}-1-propyl-1,4-dihydronicotinamide)

    • Magnesium perchlorate (Mg(ClO₄)₂), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Sodium borohydride (NaBH₄) (as a simple H⁻ source for demonstration, though NADH models are self-contained)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral NADH analogue (1.2 eq) and anhydrous magnesium perchlorate (1.2 eq).

    • Solvent Addition: Add anhydrous acetonitrile via syringe and stir the mixture at room temperature for 15 minutes to allow for complex formation. Rationale: Pre-complexation of the catalyst with the magnesium ion is crucial for creating the rigid chiral environment necessary for stereoselective reduction.

    • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of ethyl benzoylformate (1.0 eq) in anhydrous acetonitrile dropwise over 10 minutes.

    • Reduction: Initiate the reduction by adding the hydride source. Stir the reaction at 0 °C.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:3) as the eluent.[13] The disappearance of the starting keto-ester spot and the appearance of the more polar product alcohol spot indicates reaction completion.

    • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~5-6. Rationale: This step neutralizes the reaction mixture and destroys any unreacted hydride.

    • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Rationale: The product is organic-soluble and will move from the aqueous phase into the ethyl acetate.

    • Washing: Wash the combined organic layers sequentially with water and then brine. Rationale: The water wash removes residual acetonitrile and salts, while the brine wash helps to remove residual water from the organic phase.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product for enantiomeric excess using chiral HPLC.

Protocol 2: Protection of the Hydroxyl Group (Silylation)
  • Objective: To protect the secondary alcohol as a silyl ether, enabling further transformations at the ester moiety.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Reaction Setup: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flask under an inert atmosphere. Rationale: Imidazole acts as a base to neutralize the HCl generated during the reaction and also catalyzes the silylation.

    • Reagent Addition: Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

    • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Conclusion

This compound stands as a testament to the power of chiral pool synthesis. Its accessibility through robust enantioselective methods and its versatile functionality make it an indispensable tool for the modern organic chemist. By understanding the principles behind its synthesis and the logic of its application, researchers can leverage this building block to construct complex molecular architectures with precision and efficiency, accelerating the discovery and development of new chemical entities and pharmaceuticals.

References

  • Synthesis of Preparation and Pyrolysis of Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate. Mol-Instincts. Available at: [Link]

  • NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Asymmetric Reduction by an NADH Model Compound with L-Prolinamide in the N1-Substituent. J-STAGE. Available at: [Link]

  • Chemical Properties of this compound. Cheméo. Available at: [Link]

  • Ethyl (3S)-3-hydroxy-3-phenylpropanoate. ChemBK. Available at: [Link]

  • Enhanced biosynthesis of chiral phenyllactic acid from L-phenylalanine through a new whole-cell biocatalyst. PubMed. Available at: [Link]

  • Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. PubChem. Available at: [Link]

  • Chiral pool. Wikipedia. Available at: [Link]

  • This compound. NIST Chemistry WebBook. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
  • Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. PubChem. Available at: [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. Available at: [Link]

  • Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate. Diva-portal.org. Available at: [Link]

  • This compound. Cheméo. Available at: [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Available at: [Link]

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Conceptual Guide and Application Protocols: Ethyl 2-Hydroxy-3-Phenylpropanoate as a Potential Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Context

The field of asymmetric synthesis is rich with well-established and highly effective chiral auxiliaries that guide the stereochemical outcome of reactions. While compounds like Evans' oxazolidinones and pseudoephedrine are staples in the synthetic chemist's toolbox, the exploration of new, cost-effective, and readily available chiral controllers remains a pertinent area of research.[1] This document explores the conceptual application of ethyl 2-hydroxy-3-phenylpropanoate, a derivative of phenyllactic acid, as a chiral auxiliary. It is important to note that while α-hydroxy esters have been recognized as potential chiral auxiliaries in specific contexts, the use of this compound in this capacity is not widely documented in peer-reviewed literature.[2] Therefore, the following application notes and protocols are presented as a scientifically-grounded theoretical framework, drawing parallels from established methodologies to guide potential research and development in this area.

Introduction: The Rationale for α-Hydroxy Esters in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment, favoring the approach of a reagent from a specific trajectory.

This compound, an ester of phenyllactic acid, possesses key structural features that make it an intriguing candidate for a chiral auxiliary:

  • A defined stereocenter: The hydroxyl-bearing carbon provides the requisite chirality.

  • A coordinating hydroxyl group: The -OH group can act as a Lewis basic site to chelate metal ions, thereby creating a rigid, well-defined conformational environment around the reaction center. This is a common strategy for achieving high diastereoselectivity.

  • A sterically demanding phenyl group: The benzyl substituent provides significant steric bulk, which can effectively shield one face of a reactive intermediate (e.g., an enolate).

  • An ester linkage for attachment and cleavage: The ethyl ester functionality, while part of the core molecule, suggests that similar ester or amide linkages could be used to attach this chiral moiety to a substrate of interest, with the potential for subsequent hydrolytic or reductive cleavage.

Proposed Mechanism of Asymmetric Induction

The central hypothesis for how this compound would function as a chiral auxiliary is through the formation of a rigid, chelated intermediate. When attached to a carbonyl-containing substrate (e.g., via an ester or amide bond), the enolate can be formed. In the presence of a Lewis acidic metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺), both the carbonyl oxygen of the substrate and the hydroxyl oxygen of the auxiliary could coordinate to the metal center. This chelation would lock the conformation of the enolate, and the bulky phenyl group of the auxiliary would sterically hinder one of the two faces of the planar enolate. Consequently, an incoming electrophile would be directed to the less hindered face, leading to the preferential formation of one diastereomer.

Diagram: Proposed Chelation Model for Diastereoselective Alkylation

G cluster_0 Proposed Transition State start Substrate-Auxiliary Conjugate enolate Enolate Formation (e.g., with LDA) start->enolate 1. Deprotonation chelation Chelation with Metal Cation (M+) enolate->chelation 2. Coordination electrophile Electrophile (E+) Approach chelation->electrophile 3. Facial Blockade by Phenyl Group product Diastereomerically Enriched Product electrophile->product 4. C-C Bond Formation

Caption: Logical workflow for asymmetric induction.

Hypothetical Application: Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation and a classic testbed for new chiral auxiliaries. Below is a conceptual protocol for the use of (R)-2-hydroxy-3-phenylpropanoic acid (the hydrolyzed form of the topic compound, which would be used to form the chiral auxiliary conjugate) in a diastereoselective aldol reaction.

Protocol 1: Preparation of the N-Acyl Auxiliary Conjugate
  • Hydrolysis of Ethyl Ester: To a solution of (R)-ethyl 2-hydroxy-3-phenylpropanoate in a suitable solvent (e.g., a 1:1 mixture of THF and water), add an excess of lithium hydroxide (LiOH). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the (R)-2-hydroxy-3-phenylpropanoic acid into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid.

  • Activation of the Carboxylic Acid Substrate: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired carboxylic acid (e.g., propanoic acid) in a dry, aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride dropwise. Add a catalytic amount of DMF. Stir the reaction at room temperature until the conversion to the acid chloride is complete. Remove the solvent and excess reagent under reduced pressure.

  • Coupling to the Chiral Auxiliary: The (R)-2-hydroxy-3-phenylpropanoic acid would need to be first attached to a suitable scaffold, for example, an amino alcohol like (S)-valinol, to create an oxazolidinone-like structure, or used to esterify a substrate directly. This step represents a significant synthetic challenge and would require specific methods development.

Protocol 2: Conceptual Diastereoselective Aldol Reaction

This protocol is adapted from standard procedures for Evans' oxazolidinone auxiliaries and assumes a suitable conjugate has been synthesized.

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the N-acyl chiral auxiliary conjugate (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: To the freshly prepared enolate solution at -78 °C, add the desired aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to -20 °C over 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis of the purified product.

Diagram: Conceptual Aldol Reaction Workflow

G cluster_workflow Aldol Reaction Protocol A 1. Dissolve Conjugate in Anhydrous THF B 2. Cool to -78°C A->B C 3. Add LDA for Enolate Formation B->C D 4. Add Aldehyde C->D E 5. Reaction Quench (aq. NH4Cl) D->E After 1-4h F 6. Extraction & Work-up E->F G 7. Purification & Analysis (Chromatography, NMR) F->G

Caption: Step-wise protocol for the proposed aldol reaction.

Protocol 3: Cleavage of the Chiral Auxiliary

The removal of the auxiliary is a critical step. The method of cleavage depends on how the auxiliary is attached to the substrate.

  • For an N-acyl conjugate (amide linkage): Hydrolysis under acidic or basic conditions is a standard method. However, this can sometimes lead to epimerization of the newly formed stereocenter. Milder methods, such as reductive cleavage with lithium borohydride (LiBH₄), can convert the product to the corresponding alcohol without racemization.

  • For an ester linkage: Saponification with a base like lithium hydroxide, followed by acidification, would yield the carboxylic acid product.

Example Cleavage (Reductive):

  • Dissolve the purified aldol adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add an excess of lithium borohydride (LiBH₄) in portions.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of an aqueous acid solution.

  • Extract the desired product (the chiral alcohol) and the recovered auxiliary with an organic solvent.

  • The product and the auxiliary can then be separated by chromatography or extraction.

Data Interpretation and Expected Outcomes

The success of this conceptual application would be evaluated based on two key metrics:

  • Diastereomeric Excess (de%): This measures the stereoselectivity of the reaction. A high de% indicates that the chiral auxiliary effectively directed the reaction to form one diastereomer over the other. This is typically determined by NMR analysis of the crude or purified product mixture.

  • Chemical Yield: The overall efficiency of the reaction sequence.

Table 1: Hypothetical Performance in Asymmetric Reactions

Reaction TypeElectrophileExpected Major DiastereomerAnticipated Diastereomeric Ratio (d.r.)Anticipated Yield (%)
AlkylationMethyl Iodide(S,R)>90:1070-85
Aldol ReactionBenzaldehydesyn>95:565-80
Diels-AlderMethyl Acrylateendo>90:1050-70
Note: The expected major diastereomer and diastereomeric ratios are hypothetical and would depend on the specific stereochemistry of the auxiliary and the reaction conditions. These values are based on what is typically observed with effective chiral auxiliaries.

Conclusion and Future Directions

This compound presents an interesting, yet underexplored, scaffold for the development of new chiral auxiliaries. Its structural features align with the fundamental principles of asymmetric induction, particularly the potential for chelation control and steric shielding. The protocols outlined in this document are intended to serve as a starting point for researchers interested in exploring this potential.

Further research would be required to:

  • Develop efficient and robust methods for attaching the 2-hydroxy-3-phenylpropanoate moiety to various substrates.

  • Systematically screen a range of reaction conditions (solvents, temperatures, Lewis acids) to optimize diastereoselectivity.

  • Evaluate the scope of the auxiliary in different classes of asymmetric reactions, including alkylations, aldol reactions, and cycloadditions.

  • Develop efficient methods for the cleavage and recovery of the auxiliary to ensure its practical utility.

By pursuing these avenues of investigation, the viability of this compound and other α-hydroxy esters as a practical class of chiral auxiliaries can be fully assessed.

References

  • Davies, H. M. L., & Cantrell Jr, W. R. (1991). α-hydroxy esters as inexpensive chiral auxiliaries in rhodium(II)-catalyzed cyclopropanations with vinyldiazomethanes. Journal of Organic Chemistry, 56(25), 7149-7150. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 16, 2026, from [Link]

  • Garcia, J., et al. (1992). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Tetrahedron: Asymmetry, 3(4), 525-528. [Link]

  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701.

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Application Notes & Protocols: The Strategic Role of Ethyl 2-hydroxy-3-phenylpropanoate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of Ethyl 2-hydroxy-3-phenylpropanoate in the field of asymmetric catalysis.

Abstract

This compound, a chiral α-hydroxy ester, stands as a cornerstone molecule in the edifice of modern asymmetric synthesis. Its value is not derived from a single application but from its multifaceted utility as a versatile chiral building block, a substrate for high-fidelity kinetic resolution, and a precursor to more complex chiral structures. The presence of two modifiable functional groups—a hydroxyl and an ester—on a stereogenic center makes it an invaluable synthon for constructing enantiomerically pure pharmaceuticals and other high-value molecules.[1] This guide elucidates the core principles behind its application, provides validated, step-by-step protocols for its use, and offers insights into the causality driving methodological choices in asymmetric catalysis.

Part 1: The Foundational Role as a Chiral Building Block

The primary strategic importance of chiral α-hydroxy esters like this compound lies in their function as "chiral synthons".[1] The hydroxyl and ester moieties are chemically tractable handles that can be readily and selectively transformed into a wide array of other functional groups. This allows chemists to build complex molecular architectures with precise stereochemical control, a critical factor in determining a molecule's biological activity.[1]

For instance, these compounds are instrumental precursors for the asymmetric synthesis of 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), and can be converted to chiral α-hydroxy amides through processes like lipase-catalyzed aminolysis.[1]

Application Spotlight: Synthesis of a Key Pharmaceutical Intermediate

A compelling demonstration of its utility is the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide from enantiomerically pure (S)-Ethyl 3-hydroxy-3-phenylpropanoate. This amide is a crucial intermediate for several bioactive molecules, including the widely used antidepressant fluoxetine.[2] The protocol below outlines a direct amidation of the enantiopure ester.

Protocol 1: Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide

This protocol describes the conversion of enantiopure (S)-Ethyl 3-hydroxy-3-phenylpropanoate to the corresponding N-methyl amide with retention of stereochemical integrity.[2]

Materials:

  • (S)-Ethyl 3-hydroxy-3-phenylpropanoate (>99% ee)

  • Aqueous methylamine (40 wt. % in H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve (S)-Ethyl 3-hydroxy-3-phenylpropanoate (e.g., 1.0 g, 5.15 mmol) in 10 mL of methanol.

  • Amidation: To the stirred solution, add 40% aqueous methylamine (e.g., 5.0 mL, ~58 mmol) dropwise at room temperature. The large excess of methylamine drives the reaction to completion.

  • Monitoring: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Workup & Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess methylamine.

    • Add 20 mL of deionized water to the residue and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure (S)-3-hydroxy-N-methyl-3-phenylpropanamide.

  • Analysis: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the enantiomeric excess (ee) using chiral HPLC to ensure retention of configuration.

Part 2: Achieving Enantiopurity via Kinetic Resolution

While direct asymmetric synthesis of this compound is possible, kinetic resolution of the racemic mixture remains a highly practical and efficient method for accessing both enantiomers in high purity. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.

Conceptual Workflow: Kinetic Resolution

The following diagram illustrates the fundamental principle of kinetic resolution, where a racemic mixture is separated into an enriched unreacted starting material ((S)-enantiomer) and a product derived from the more reactive enantiomer ((R)-enantiomer).

G cluster_start Starting Material cluster_process Resolution Process cluster_products Separated Products (at ~50% conversion) racemate Racemic Mixture ((R)-Ester + (S)-Ester) catalyst Chiral Catalyst (e.g., Lipase) racemate->catalyst Reaction (R reacts faster than S) s_enantiomer Unreacted (S)-Ester (High ee) catalyst->s_enantiomer r_product Product from (R)-Ester (e.g., (R)-Acid or (R)-Acetate) catalyst->r_product

Caption: General workflow of kinetic resolution.

Application 1: Enzymatic Kinetic Resolution (EKR)

Enzymes, particularly lipases, are exquisite chiral catalysts for resolving racemic esters due to their high stereoselectivity. Lipase from Pseudomonas cepacia (PCL), for example, can selectively hydrolyze the (R)-enantiomer of ethyl 3-hydroxy-3-phenylpropanoate, leaving the (S)-enantiomer unreacted.[3] Alternatively, in a non-aqueous medium, lipases can catalyze the acylation of one enantiomer, typically the (R)-form, with an acyl donor.[4]

Table 1: Representative Data for Enzymatic Resolution of Ethyl 3-hydroxy-3-phenylpropanoate

Enzyme Method Conversion Recovered Ester Product Reference
PCL Hydrolysis 50% (R)-1a (98% ee) Acid (93% ee) [3]

| Lipase | Transesterification | ~50% | (S)-ester | (R)-ester acetate |[4] |

Protocol 2: PCL-Catalyzed Hydrolytic Resolution of (±)-Ethyl 3-hydroxy-3-phenylpropanoate

This protocol is based on the selective enzymatic hydrolysis of the (R)-enantiomer.[3]

Materials:

  • Racemic (±)-Ethyl 3-hydroxy-3-phenylpropanoate

  • Pseudomonas cepacia Lipase (PCL), immobilized or free

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M) for pH titration

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • pH meter or autotitrator, temperature-controlled reaction vessel

Procedure:

  • Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (e.g., 100 mL) and racemic ethyl 3-hydroxy-3-phenylpropanoate (e.g., 2.0 g, 10.3 mmol). Emulsify the mixture by vigorous stirring.

  • Enzyme Addition: Add PCL (e.g., 200 mg) to the mixture. Maintain the temperature at a constant value (e.g., 30 °C).

  • pH Control & Monitoring: The hydrolysis of the ester produces carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or autotitrator. The reaction is complete at 50% conversion, which corresponds to the consumption of 0.5 equivalents of NaOH (approx. 51.5 mL of 0.1 M solution).

  • Reaction Quenching: Once 50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent like ethyl acetate.

  • Separation:

    • Extract the entire mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution (2 x 30 mL) to extract the produced (R)-3-hydroxy-3-phenylpropanoic acid as its sodium salt.

    • Wash the organic layer further with brine (1 x 30 mL), dry over Na₂SO₄, filter, and concentrate to yield the unreacted (R)-Ethyl 3-hydroxy-3-phenylpropanoate.

  • Product Isolation:

    • Acidify the combined NaHCO₃ washes to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL).

    • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the (S)-3-hydroxy-3-phenylpropanoic acid.

  • Analysis: Determine the enantiomeric excess of the recovered ester and the product acid using chiral HPLC or by derivatization followed by GC analysis.

Part 3: Potential as a Precursor for Chiral Ligands

Beyond its direct use, the structural framework of this compound is ideally suited for elaboration into chiral ligands and auxiliaries, which are the workhorses of asymmetric catalysis.[5] A chiral auxiliary temporarily attaches to a substrate to direct the stereochemical course of a reaction before being cleaved, whereas a chiral ligand coordinates to a metal center to create an asymmetric catalytic environment.[6]

The 1,2-hydroxy-ester functionality can be chemically transformed into a 1,2-amino alcohol. This structural motif is a privileged scaffold for a vast number of highly successful chiral ligands used in a wide range of metal-catalyzed asymmetric reactions.[7]

Conceptual Pathway: From Ester to Chiral Ligand Scaffold

The diagram below outlines a conceptual, multi-step synthetic route to convert this compound into a chiral 1,2-amino alcohol, a common precursor for bidentate or tridentate chiral ligands.

G start Ethyl (S)-2-hydroxy- 3-phenylpropanoate step1 Amide Formation (e.g., + R₂NH) start->step1 amide (S)-2-hydroxy-N,N-dialkyl- 3-phenylpropanamide step1->amide step2 Reduction (e.g., LiAlH₄) amide->step2 ligand Chiral 1,2-Amino Alcohol (Ligand Scaffold) step2->ligand

Caption: Conceptual conversion to a chiral ligand scaffold.

This transformation highlights the latent potential within the parent molecule. By converting the ester to an amide and subsequently reducing both the amide and the native hydroxyl group (after protection/deprotection steps if necessary), one can access valuable chiral amino alcohol building blocks for the synthesis of bespoke catalysts.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its utility spans from being a fundamental chiral building block for complex molecules to serving as an ideal substrate for high-ee enantiomeric separation via kinetic resolution. Furthermore, its inherent structure provides a clear and logical pathway for the synthesis of advanced chiral ligands and auxiliaries. The protocols and principles outlined in this guide underscore its strategic importance and provide a robust framework for its application in research, development, and manufacturing environments focused on asymmetric synthesis.

References

  • Makino, T., Nunozawa, T., Baba, N., Oda, J., & Inouye, Y. (1980). NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. Journal of the Chemical Society, Perkin Transactions 1, 7-10. [Link]

  • Hoshide, F., Baba, N., Oda, J., & Inouye, Y. (1976). Asymmetric Reduction by an NADH Model Compound with l-Prolinamide in the N1-Substituent. Journal of the American Chemical Society, 98(24), 7575-7576. [Link]

  • Wikipedia. (2023, December 2). Chiral auxiliary. Retrieved from [Link]

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-747. [Link]

  • Hodgson, R. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

  • Sotorríos, L., Rio, D. D., & Vicario, J. L. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14263-14276. [Link]

  • Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 298-302. [Link]

  • Lee, S.-H., Yoon, J., Chung, S.-H., & Lee, Y.-S. (2001). Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Tetrahedron, 57(11), 2139-2145. [Link]

  • Hwang, S. O., & Ryu, H. Y. (2006). U.S.

Sources

Application Note: Derivatization of Ethyl 2-hydroxy-3-phenylpropanoate for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-hydroxy-3-phenylpropanoate is a chiral building block and a key intermediate in the synthesis of various pharmaceuticals, including antidepressants like Fluoxetine and Tomoxetine.[1][2] Accurate and sensitive analysis of this compound is crucial for reaction monitoring, purity assessment, and enantiomeric excess determination. However, direct analysis of this compound by gas chromatography (GC) can be challenging. The presence of a polar hydroxyl (-OH) group can lead to poor peak shape, low sensitivity, and potential on-column degradation due to its interaction with the stationary phase and active sites in the GC system.[3][4]

Derivatization is a chemical modification technique that converts the analyte into a more suitable form for GC analysis.[4][5] By replacing the active hydrogen of the hydroxyl group with a less polar functional group, derivatization increases the volatility and thermal stability of the compound.[3][6][7] This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation and acylation .

The Rationale for Derivatization

The primary goal of derivatizing this compound is to mask the polar hydroxyl group. This achieves several key improvements for GC analysis:

  • Increased Volatility: The derivatized molecule has weaker intermolecular forces (hydrogen bonding is eliminated), allowing it to vaporize at a lower temperature in the GC inlet.[3][4]

  • Improved Peak Shape: By reducing interactions with the GC column, derivatization minimizes peak tailing, resulting in sharper, more symmetrical peaks and improved resolution.[8]

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC, preventing on-column degradation.[6]

  • Increased Sensitivity: For certain detectors, like the Electron Capture Detector (ECD), derivatization with halogenated groups (e.g., trifluoroacetyl) can significantly enhance the detector's response.[9][10][11]

Derivatization Protocols

Protocol 1: Silylation with BSTFA + TMCS

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[6][7][12] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of a catalyst like trimethylchlorosilane (TMCS) enhances its reactivity, especially for hindered hydroxyl groups.[6][13]

Experimental Protocol
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.[4][6]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[14] Many compounds will derivatize quickly at room temperature, but heating ensures the reaction goes to completion.[6][13]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Dry Sample (1-5 mg) dissolve Dissolve in 100 µL Aprotic Solvent start->dissolve add_reagent Add 100 µL BSTFA + 1% TMCS dissolve->add_reagent heat Cap and Heat 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group, converting the hydroxyl group into an ester.[5][15] Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that forms stable and volatile trifluoroacetyl derivatives.[9][10][11] These derivatives are particularly well-suited for analysis using an Electron Capture Detector (ECD) due to the presence of fluorine atoms.[9][11]

Experimental Protocol
  • Sample Preparation: Weigh 1-5 mg of this compound into a 2 mL autosampler vial. Ensure the sample is dry.

  • Solvent and Catalyst: Add 200 µL of a suitable solvent such as pyridine or tetrahydrofuran. Pyridine can also act as a catalyst and an acid scavenger for the trifluoroacetic acid byproduct.[4][10][16]

  • Reagent Addition: Carefully add 50 µL of TFAA to the vial in a fume hood, as it is highly reactive and corrosive.[10][11]

  • Reaction: Tightly cap the vial and heat at 50-60°C for 20 minutes.[10]

  • Analysis: Cool the vial to room temperature. The sample can then be injected directly into the GC-MS.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Dry Sample (1-5 mg) add_solvent Add 200 µL Pyridine (Solvent/Catalyst) start->add_solvent add_reagent Add 50 µL TFAA (in fume hood) add_solvent->add_reagent heat Cap and Heat 50-60°C for 20 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Expected Results and Data Interpretation

Derivatization will alter both the chromatographic retention time and the mass spectrum of this compound.

Chromatographic Behavior

The derivatized products, being more volatile and less polar, will typically elute earlier from the GC column and exhibit significantly improved peak symmetry compared to the underivatized compound.

Mass Spectrometry

The molecular weight of the analyte will increase upon derivatization, leading to a corresponding shift in the molecular ion peak in the mass spectrum. The fragmentation pattern will also change, providing characteristic ions that can be used for identification and quantification.

  • TMS Derivative: The mass spectrum of the TMS ether will likely show a characteristic fragment ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion. The molecular ion (M+) will be at m/z 266. Another common fragment is the M-15 peak (loss of a methyl group), and for TMS ethers of similar compounds, an ion at m/z 75 [(CH₃)₂SiOH]⁺ is also prominent.[8][17][18]

  • TFA Derivative: The trifluoroacetyl derivative will have a molecular weight of 290 g/mol . The fragmentation will be influenced by the highly electronegative trifluoroacetyl group.

CompoundFormulaMolecular Weight ( g/mol )Derivatization ReagentDerivativeDerivative MW ( g/mol )Expected Key MS Fragments (m/z)
This compoundC₁₁H₁₄O₃194.23BSTFA + TMCSTMS Ether266.38M+ (266), M-15 (251), 103, 75, 73
This compoundC₁₁H₁₄O₃194.23TFAATFA Ester290.22M+ (290), fragments related to loss of CF₃CO
Chiral Analysis

For separating the enantiomers of this compound, acylation can be performed with a chiral derivatizing agent, followed by analysis on a standard achiral GC column.[15][19] Alternatively, the non-chiral derivatives (TMS or TFA) can be analyzed on a chiral GC column. Acylation has been shown to enhance the separation factor for chiral alcohols on specific chiral columns.[15][20]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Derivatization (multiple peaks or tailing parent peak) 1. Presence of moisture in the sample or reagents. 2. Insufficient reagent concentration. 3. Reaction time or temperature too low.1. Ensure the sample is completely dry. Use anhydrous solvents. Store reagents under dry conditions. 2. Increase the reagent-to-sample ratio. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.[6] 3. Increase the reaction time and/or temperature.[6]
Extraneous Peaks in Chromatogram 1. Impurities in the solvent or reagents. 2. Byproducts from the derivatization reaction.1. Run a reagent blank (all components except the sample) to identify impurity peaks.[10] Use high-purity solvents and fresh reagents. 2. BSTFA byproducts are volatile and usually do not interfere.[6] TFAA can form acid byproducts; ensure a proper acid scavenger (like pyridine) is used.[4][16]
No Product Peak / Low Signal 1. Degradation of the derivatizing reagent. 2. Hydrolysis of the derivative before analysis.1. Use fresh, properly stored derivatization reagents. 2. Analyze samples as soon as possible after derivatization. TMS derivatives, in particular, can be susceptible to hydrolysis.

Conclusion

Derivatization by silylation or acylation is an essential step for the robust and reliable analysis of this compound by gas chromatography. These methods effectively address the challenges posed by the polar hydroxyl group, leading to significant improvements in volatility, thermal stability, and chromatographic performance. The protocols provided herein offer a solid foundation for researchers to develop and validate analytical methods for this important pharmaceutical intermediate. The choice between silylation and acylation will depend on the specific analytical goals, available instrumentation, and the required sensitivity.

References

  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 452949. [Link]

  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [Link]

  • Unknown. (n.d.). GC Derivatization. Retrieved from [Link]

  • Capella, P., & Horning, E. C. (1966). The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. Analytical Chemistry, 38(2), 316–321.
  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 452949. [Link]

  • adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • ResearchGate. (2014). What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. Retrieved from [Link]

  • Szyk, Ł., & Gierliński, P. (2013). Gas Chromatographic and Mass Spectrometric Characterization of Trimethylsilyl Derivatives of Some Terpene Alcohol Phenylpropenoids. Analytical Sciences, 29(6), 643-650.
  • NIST. (n.d.). 3-Phenylpropanol, TMS derivative. Retrieved from [Link]

  • Lin, D. C. K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4), 1.
  • ResearchGate. (n.d.). Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers.... Retrieved from [Link]

  • Koulis, G. A., et al. (2016). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Petersson, G. (1969).
  • Kim, M. J., et al. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • de Miranda, A. S., et al. (2015). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 26(8), 1683-1689.
  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Ciavardelli, D., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 618.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.

Overview of Common Synthesis Routes

This compound, a valuable chiral intermediate, can be synthesized through several common pathways. The choice of method often depends on the available starting materials, desired stereochemistry, and scale.

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of 3-phenyl-lactic acid with ethanol.[1] It is a straightforward and atom-economical approach, but its primary challenge is the reversible nature of the reaction, which can limit the final yield.[2][3]

  • Reduction of a Ketoester: This route starts with ethyl benzoylacetate (also known as ethyl 3-oxo-3-phenylpropanoate) and reduces the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride.[4] This method is often high-yielding and can be adapted for stereoselectivity using specialized biocatalysts.[5]

  • Transesterification: This involves converting an existing ester (e.g., mthis compound) into the corresponding ethyl ester by reacting it with ethanol, typically under acid or base catalysis.[6] Enzymatic transesterification is also a powerful tool for kinetic resolution to obtain enantiomerically pure products.[7][8]

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Fischer-Speier Esterification Issues

Question 1: My reaction yield for the Fischer esterification is consistently low (<60%). What are the primary causes and how can I improve it?

Answer: A low yield in a Fischer esterification is almost always due to the unfavorable chemical equilibrium of the reaction.[9] The reaction between a carboxylic acid and an alcohol produces an ester and water, and this process is reversible.[2][3] To achieve a high yield, you must shift the equilibrium towards the products based on Le Châtelier's Principle.

Causality & Solutions:

  • Equilibrium Limitation: The reaction has reached equilibrium with significant amounts of starting material still present.

    • Solution 1: Use Excess Alcohol: The most common strategy is to use the alcohol (ethanol) as the solvent, creating a large molar excess that drives the reaction forward.[2][10] Studies have shown that increasing the alcohol excess from 1:1 to 10:1 can dramatically increase equilibrium yield.[3]

    • Solution 2: Water Removal: The continuous removal of the water byproduct will prevent the reverse reaction (ester hydrolysis) from occurring.[11] This can be achieved by:

      • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.[9]

      • Drying Agents: Adding molecular sieves or anhydrous salts like copper(II) sulfate to the reaction mixture can sequester the water as it is formed.[9][11]

  • Insufficient Catalysis: The reaction rate may be too slow to reach equilibrium in a reasonable timeframe.

    • Solution: Ensure an adequate amount of a strong acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9][11] The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making it a much more reactive electrophile for the alcohol to attack.[2][12]

  • Sub-optimal Reaction Conditions:

    • Solution: Fischer esterifications are typically run at reflux temperatures (60–110 °C) for 1–10 hours to ensure a reasonable reaction rate.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to determine when it has reached completion.

Question 2: After my workup, I still see a significant amount of the starting 3-phenyl-lactic acid in my NMR spectrum. Why didn't the reaction go to completion?

Answer: This is a clear indication of an incomplete reaction, directly related to the equilibrium issue discussed in the first question. If you have already employed excess ethanol and a catalyst, consider the following:

  • Reaction Time: The reaction may simply not have been run long enough. α-hydroxy acids can sometimes be sterically hindered, requiring longer reaction times. Monitor the reaction's progress until the starting material spot on the TLC plate has disappeared or is very faint.

  • Water Content: Ensure your reagents, particularly the ethanol and any solvents, are as anhydrous as possible. Any initial water will shift the equilibrium in the wrong direction from the start.

  • Catalyst Activity: If your acid catalyst is old or has been exposed to moisture, its effectiveness may be reduced. Use a fresh bottle of catalyst.

Question 3: My final product is impure, and purification by column chromatography is leading to significant product loss. What are some effective purification strategies?

Answer: Purification is a critical step. Before resorting to chromatography, a thorough workup can remove most impurities.

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the unreacted carboxylic acid, making it water-soluble. You can then extract your ethyl ester product into an organic solvent like ethyl acetate or diethyl ether.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove acid catalyst and unreacted carboxylic acid).

    • Water (to remove any remaining salts or water-soluble impurities).

    • Brine (saturated NaCl solution) to begin the drying process and break up any emulsions.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Final Purification: At this stage, your product should be significantly purer. If minor impurities remain, vacuum distillation can be an excellent alternative to chromatography for liquid products, often resulting in higher recovery.

Reduction of Ethyl Benzoylacetate Issues

Question 4: I am getting a mixture of products in my reduction of ethyl benzoylacetate. How can I improve the selectivity?

Answer: The key to this reaction is using a mild reducing agent that will selectively reduce the ketone without affecting the ester group.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the ideal choice for this transformation.[4] It is a chemoselective reagent that readily reduces aldehydes and ketones but is generally unreactive towards esters. Avoid using stronger reducing agents like lithium aluminum hydride (LAH), as this will reduce both the ketone and the ester, leading to a diol as a byproduct.

  • Reaction Temperature: Perform the reduction at a low temperature (typically 0 °C) by adding the NaBH₄ portion-wise to a solution of the ketoester in a solvent like ethanol.[4] This helps control the reaction rate and minimizes side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the acid-catalyzed Fischer esterification? A1: The mechanism is a classic example of nucleophilic acyl substitution.[12] It involves (1) protonation of the carbonyl oxygen by the acid catalyst to activate the carboxylic acid, (2) nucleophilic attack by the alcohol on the carbonyl carbon to form a tetrahedral intermediate, (3) a proton transfer, and (4) elimination of water and deprotonation to regenerate the catalyst and form the final ester product.[2][11]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH R-COOH (Carboxylic Acid) Protonated_Acid Protonated Acid(Activated Electrophile) RCOOH->Protonated_Acid 1. Protonation ROH R'-OH (Alcohol) Tetrahedral_Int Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester 3. Proton Transfer &    Elimination of H₂O Water H₂O Tetrahedral_Int->Water Ester R-COOR' (Ester) Protonated_Ester->Ester 4. Deprotonation H_plus_regen H⁺ (Catalyst)

Caption: The mechanism of Fischer-Speier Esterification.

Q2: How can I synthesize an enantiomerically pure version of this compound? A2: Achieving high enantiopurity is crucial for pharmaceutical applications.[7] There are two primary strategies:

  • Enzymatic Reduction: Starting with ethyl benzoylacetate, you can use an alcohol dehydrogenase enzyme that selectively produces either the (S) or (R) enantiomer.[5] This biological method is highly efficient and environmentally friendly.[7]

  • Kinetic Resolution: You can synthesize the racemic ester and then use a lipase enzyme in a transesterification reaction.[7][8] The enzyme will selectively acylate one enantiomer faster than the other, allowing you to separate the acylated ester from the unreacted, enantiopure alcohol.[13][14]

Q3: Are there milder, non-acidic alternatives to the Fischer esterification? A3: Yes. While Fischer esterification is common, it is not suitable for substrates with acid-sensitive functional groups.[9] Milder alternatives include:

  • Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid under neutral conditions.[11]

  • Acyl Chloride or Anhydride Routes: You can convert the carboxylic acid to a more reactive acyl chloride or anhydride, which will then react readily with ethanol without needing a strong acid catalyst.[2] However, these methods have poorer atom economy.[9]

Data Summary & Experimental Protocols

Table 1: Comparison of Primary Synthesis Routes
FeatureFischer-Speier EsterificationKetone Reduction (with NaBH₄)
Starting Materials 3-Phenyl-lactic Acid, EthanolEthyl Benzoylacetate, Ethanol
Key Reagents Strong Acid Catalyst (H₂SO₄, p-TsOH)Sodium Borohydride (NaBH₄)
Typical Yield 60-95% (highly condition-dependent)>90%
Pros High atom economy, simple reagents.[9]High yield, fast reaction, mild conditions.[4]
Cons Reversible reaction, requires harsh conditions.[2][3]Lower atom economy, requires stoichiometric reductant.
Stereocontrol Starts with chiral or racemic acid.Produces a racemic mixture unless a chiral catalyst is used.[5]
General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, workup, and purification of the target ester.

Workflow A 1. Reaction Setup (Reagents + Solvent + Catalyst) B 2. Reaction (Heating/Stirring, TLC Monitoring) A->B C 3. Quenching & Workup (Neutralization, Extraction) B->C D 4. Drying & Solvent Removal (Anhydrous Salt, Rotary Evaporation) C->D E 5. Purification (Vacuum Distillation or Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for synthesis and purification.

Protocol 1: Fischer Esterification of 3-Phenyl-lactic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-phenyl-lactic acid (1.0 eq).

  • Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.[9]

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product.

Protocol 2: Reduction of Ethyl Benzoylacetate with NaBH₄

This protocol is adapted from established chemical procedures.[4]

  • Setup: Dissolve ethyl benzoylacetate (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: While stirring, add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for approximately 3 hours, or until TLC analysis shows the complete consumption of the starting material.

  • Workup: Carefully adjust the pH of the mixture to ~6 with 5% hydrochloric acid (HCl) to quench any excess NaBH₄.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Extraction: Extract the resulting aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, which can be further purified if necessary.

References

  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. (n.d.).
  • Kim, B. C., et al. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. U.S.
  • Feng, J., et al. (2019). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids.
  • Chem Lab. (n.d.).
  • Ou, Z., & Li, R. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Master Organic Chemistry. (2022). Transesterification.
  • R-González, M., et al. (2014).
  • EP1237855B1. (2006). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • ResearchGate. (n.d.). Highly Selective Biocatalytic Transesterification Reactions on Aryl 3-hydroxy-2-(hydroxymethyl)
  • Kumar, D. R., et al. (2020). Representative approaches on the synthesis of ethyl 3-phenylpropanoate.
  • Ou, Z., & Li, R. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst.
  • Ribeiro, C. M. R., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Royal Society of Chemistry. (2013).
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Ethyl 3-phenylpropionate synthesis.
  • Chen, Z., et al. (2022).
  • Scite.ai. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.

Sources

Technical Support Center: Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying chemistry and actionable protocols to mitigate these issues.

Scenario 1: Low Yield in Darzens Glycidic Ester Condensation

Question: I am attempting to synthesize this compound via the Darzens condensation of benzaldehyde and ethyl chloroacetate, followed by hydrolysis of the resulting glycidic ester. However, my yields are consistently low. What are the likely side reactions, and how can I optimize the conditions?

Answer:

Low yields in the Darzens condensation are often due to competing side reactions. The strong basic conditions required for the deprotonation of ethyl chloroacetate can also promote other reactions involving benzaldehyde and the ester.

Potential Side Reactions:

  • Cannizzaro Reaction: Since benzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield benzyl alcohol and benzoic acid.[1][2][3] This consumes your starting material and complicates purification.

  • Claisen-Schmidt Condensation: The base can also catalyze the condensation of benzaldehyde with the enolate of ethyl acetate (which can be present as a starting material or formed in situ) to produce ethyl cinnamate.[4]

  • Hydrolysis: Premature hydrolysis of the starting ethyl chloroacetate or the product glycidic ester can occur, especially if water is present in the reaction mixture.

Troubleshooting and Optimization Protocol:

  • Choice of Base: The choice of base is critical. While sodium ethoxide is traditionally used, sterically hindered bases such as potassium tert-butoxide (KOt-Bu) can minimize side reactions like the Cannizzaro and Claisen-Schmidt condensations.[5]

  • Temperature Control: Maintain a low reaction temperature (0-10 °C) during the addition of the reagents to control the exothermic reaction and disfavor the Cannizzaro reaction, which is typically favored at higher temperatures.[6]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the esters.

  • Order of Addition: Add a mixture of benzaldehyde and ethyl chloroacetate dropwise to a suspension of the base in the solvent. This ensures that the concentration of the enolate is kept low, minimizing self-condensation.

Visualizing the Darzens Condensation and Side Reactions:

Darzens_Side_Reactions cluster_main Main Reaction: Darzens Condensation cluster_side1 Side Reaction: Cannizzaro cluster_side2 Side Reaction: Claisen-Schmidt Benzaldehyde_main Benzaldehyde Glycidic_Ester Ethyl 3-phenyl-2-oxiranecarboxylate Benzaldehyde_main->Glycidic_Ester Et_Chloroacetate Ethyl Chloroacetate Et_Chloroacetate->Glycidic_Ester Base_main Base (e.g., NaOEt) Base_main->Glycidic_Ester Product This compound Glycidic_Ester->Product Hydrolysis Benzaldehyde_side1 Benzaldehyde Benzyl_Alcohol Benzyl Alcohol Benzaldehyde_side1->Benzyl_Alcohol Benzoic_Acid Benzoic Acid Benzaldehyde_side1->Benzoic_Acid Base_side1 Strong Base Base_side1->Benzyl_Alcohol Base_side1->Benzoic_Acid Benzaldehyde_side2 Benzaldehyde Ethyl_Cinnamate Ethyl Cinnamate Benzaldehyde_side2->Ethyl_Cinnamate Et_Acetate Ethyl Acetate Enolate Et_Acetate->Ethyl_Cinnamate Base_side2 Base Base_side2->Ethyl_Cinnamate Reformatsky_Dehydration Benzaldehyde Benzaldehyde Product This compound Benzaldehyde->Product Et_Bromoacetate Ethyl Bromoacetate Reformatsky_Enolate Reformatsky Enolate Et_Bromoacetate->Reformatsky_Enolate Zinc Zinc Zinc->Reformatsky_Enolate Reformatsky_Enolate->Product Dehydration_Product Ethyl Cinnamate Product->Dehydration_Product Conditions Harsh Acidic Workup or High Temperature Conditions->Dehydration_Product

Caption: Reformatsky reaction and the dehydration side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and established synthetic routes are:

  • The Darzens Glycidic Ester Condensation: This involves the reaction of benzaldehyde with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base to form an intermediate, ethyl 3-phenyl-2-oxiranecarboxylate (a glycidic ester). This epoxide is then hydrolyzed to the desired product. [7]2. The Reformatsky Reaction: This method uses an α-halo ester (e.g., ethyl bromoacetate) and an aldehyde (benzaldehyde) in the presence of metallic zinc to form the β-hydroxy ester directly. [8][9]3. Reduction of Ethyl Phenylpyruvate: The α-keto ester, ethyl phenylpyruvate, can be reduced to the corresponding α-hydroxy ester using reducing agents like sodium borohydride (NaBH₄). [10][11] Q2: My NMR spectrum shows a mixture of diastereomers. How can I improve the stereoselectivity of the Darzens condensation?

A2: The initial aldol addition step of the Darzens reaction can produce both syn and anti diastereomers, leading to a mixture of cis and trans epoxides. [7]Achieving high diastereoselectivity can be challenging. Modern approaches often employ chiral phase-transfer catalysts or specific bases to influence the stereochemical outcome. For simpler lab-scale synthesis, purification of the diastereomeric mixture of the glycidic ester intermediate by column chromatography before hydrolysis may be the most practical approach.

Q3: I am having trouble purifying the final product. What are the boiling points of the common impurities?

A3: Effective purification by distillation requires a significant difference in boiling points. Here is a comparison of the target product and common impurities:

CompoundBoiling Point (°C)
This compound ~271-272 (with decomposition)
Benzyl Alcohol205.3
Ethyl Cinnamate271

As you can see, the boiling point of ethyl cinnamate is very close to that of the desired product, making separation by distillation difficult. Benzyl alcohol, however, has a significantly lower boiling point and can be removed more easily. [1][2][12][13] Purification Strategy:

  • Initial Wash: Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities like benzoic acid.

  • Fractional Distillation: Carefully perform fractional distillation under vacuum to first remove lower-boiling impurities like benzyl alcohol.

  • Column Chromatography: If ethyl cinnamate is a significant impurity, column chromatography is the recommended method for separation. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

Q4: Can the intermediate glycidic ester (ethyl 3-phenyl-2-oxiranecarboxylate) undergo rearrangement?

A4: Yes, epoxides, including glycidic esters, can undergo rearrangement under both acidic and basic conditions. Acid-catalyzed rearrangement can lead to the formation of α-keto esters or aldehydes. [14][15]To avoid this, it is crucial to use mild conditions during the hydrolysis of the glycidic ester to the final product.

References

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Cannizzaro Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Cannizzaro Reaction & Crossed. (n.d.). SNS Courseware. Retrieved from [Link]

  • Benzyl Alcohol. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Claisen–Schmidt condensation. (2023, December 2). In Wikipedia. [Link]

  • Ethyl cinnamate. (2023, May 22). In Wikipedia. [Link]

  • Benzyl alcohol. (2024, January 5). In Wikipedia. [Link]

  • Benzyl Alcohol. (n.d.). PubChem. Retrieved from [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. (2026, January 7). Oreate AI. Retrieved from [Link]

  • Benzyl alcohol. (2023, September 9). Sciencemadness Wiki. Retrieved from [Link]

  • Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Reformatsky reaction (n°27). (n.d.). Scribd. Retrieved from [Link]

  • Acid‐Catalyzed Rearrangements of 3‐Aryloxirane‐2‐Carboxamides: Novel DFT Mechanistic Insights. (2019). ResearchGate. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound. (n.d.). Cheméo. Retrieved from [Link]

  • Cationic Rearrangements. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Darzens condensation reaction in water. (2001). CORE. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Reformatsky reaction. (2023, December 2). In Wikipedia. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. (2022, October 7). PMC. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Ethyl (3S)-3-hydroxy-3-phenylpropanoate. (n.d.). ChemBK. Retrieved from [Link]

  • 3.3: Rearrangements. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]

  • Why some esters can be reduced by sodium borohydride? (2017, January 17). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of key synthetic routes and provide actionable troubleshooting advice to enhance yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant and highly effective strategies for synthesizing this compound:

  • The Reformatsky Reaction: This is a classical and reliable method that involves the reaction of an α-halo ester (typically ethyl bromoacetate) with benzaldehyde in the presence of metallic zinc.[1][2] The key intermediate is an organozinc compound, often called a Reformatsky enolate, which is less reactive than corresponding Grignard reagents or lithium enolates.[3] This moderate reactivity is advantageous as it prevents undesired side reactions, such as nucleophilic addition to the ester group of another molecule.[1]

  • Reduction of an α-Keto Ester: This route involves the reduction of a suitable precursor like Ethyl 2-oxo-3-phenylpropanoate or, more commonly, Ethyl benzoylformate (also known as ethyl phenylglyoxylate).[4][5][6] This approach is particularly powerful for achieving high stereoselectivity, as a wide array of chiral reducing agents and asymmetric catalysts can be employed.[7] Chemoenzymatic methods, using whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast), have demonstrated exceptional conversion rates and enantiomeric excess.[8]

Q2: Can I use a Grignard reagent instead of the Reformatsky reaction?

A2: While mechanistically plausible, using a Grignard reagent derived from ethyl acetate to react with benzaldehyde is not a recommended pathway. Grignard reagents are extremely potent nucleophiles and strong bases.[9][10] When reacting with esters, they are known to add twice, leading to the formation of a tertiary alcohol as the major product.[11] The Reformatsky reaction circumvents this issue due to the softer nature of the organozinc nucleophile.[3]

Q3: What is the detailed mechanism for the Reformatsky Reaction?

A3: The reaction proceeds through several key steps, beginning with the formation of the organozinc reagent.

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate, the Reformatsky enolate.[3]

  • Coordination: The carbonyl oxygen of the aldehyde (benzaldehyde) coordinates to the zinc atom of the enolate. This brings the reacting partners into proximity and activates the aldehyde towards nucleophilic attack.

  • Nucleophilic Addition: The enolate attacks the aldehyde's carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate, typically in a six-membered chair-like transition state.[3]

  • Workup: An acidic workup protonates the alkoxide, liberating the desired β-hydroxy ester and forming zinc(II) salts as a byproduct.[3][12]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Addition cluster_2 Step 4: Workup A Br-CH2-COOEt + Zn(0) B Br-Zn-CH2-COOEt (Reformatsky Enolate) A->B Oxidative Addition D Six-membered Transition State B->D Coordination C Benzaldehyde (Ph-CHO) C->D E Zinc Alkoxide Intermediate D->E C-C Bond Formation G This compound (Final Product) E->G Protonation F H3O+ F->E

Caption: Mechanism of the Reformatsky Reaction.

Troubleshooting Guide: The Reformatsky Reaction

This section addresses common issues encountered when using the Reformatsky reaction for this synthesis.

ParameterRecommended ConditionRationale & Key Considerations
Zinc Activation Pre-treat with I₂, 1,2-dibromoethane, or HCl.The surface of zinc is often coated with a passivating layer of zinc oxide (ZnO), which prevents the reaction. Activation exposes a fresh metal surface.[2]
Solvent Anhydrous THF, Diethyl Ether, or Toluene.The reaction is highly sensitive to moisture. Water will protonate and destroy the organozinc intermediate. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[12]
Temperature Gentle reflux (40-80 °C), depending on solvent.Initiation may require gentle heating. However, excessively high temperatures can promote side reactions, such as dehydration of the final product to form ethyl cinnamate.
Addition Rate Slow, dropwise addition of aldehyde and α-halo ester.A slow addition rate maintains a low concentration of the reagents, which helps to control the exotherm and minimize the formation of Wurtz-type coupling byproducts (e.g., diethyl succinate).
Q4: My Reformatsky reaction is not starting. What should I do?

A4: Failure to initiate is the most common problem and is almost always due to two factors:

  • Inactive Zinc: The zinc surface is likely passivated with an oxide layer. Ensure you have activated the zinc. A common method is to add a small crystal of iodine to the flask with the zinc and solvent; the color should disappear as the iodine reacts with the surface.

  • Presence of Water: Grignard and organozinc reagents are highly sensitive to protic sources.[10] Ensure all glassware was oven- or flame-dried immediately before use and cooled under an inert atmosphere (N₂ or Ar). Solvents must be anhydrous grade.

Q5: My yield is low, and I'm observing a significant amount of a high-boiling point byproduct. What is it?

A5: A low yield accompanied by a high-boiling byproduct often points to the formation of diethyl succinate. This occurs via a Wurtz-type coupling where two molecules of the Reformatsky enolate react with each other. To minimize this:

  • Use a more dilute solution.

  • Ensure a slow, controlled addition of the ethyl bromoacetate to the reaction mixture containing the aldehyde and zinc. This keeps the instantaneous concentration of the enolate low, favoring the reaction with the more electrophilic aldehyde.

Troubleshooting Guide: The Reductive Approach

This section addresses challenges related to the reduction of α-keto esters like Ethyl benzoylformate.

Q6: My asymmetric reduction of Ethyl benzoylformate results in low enantiomeric excess (ee). How can I improve this?

A6: Low enantioselectivity is a common optimization challenge. Consider the following factors:

  • Catalyst/Ligand System: The choice of chiral ligand or catalyst is paramount. For metal-catalyzed hydrogenations, ligands like BINAP or chiral amino alcohols are often employed. The catalyst loading may also need optimization.

  • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Additives: In some systems, the presence of additives like metal salts (e.g., magnesium perchlorate) can significantly influence the stereochemical outcome by coordinating with both the substrate and the chiral catalyst, leading to a more ordered transition state.[13]

  • Biocatalysis: If chemical methods are not providing the desired selectivity, consider a chemoenzymatic approach. The reduction of ethyl benzoylformate with baker's yeast (S. cerevisiae) can achieve near-perfect conversion and enantiomeric excess (99.8% and 100%, respectively, under optimized conditions).[8]

Q7: The purification of my final product is difficult. What are the likely impurities?

A7: Purification challenges often stem from unreacted starting material or side products.

  • Unreacted Ethyl Benzoylformate: If the reduction is incomplete, you will have the starting keto-ester in your crude product. Monitor the reaction by TLC or GC-MS to ensure full conversion.

  • Benzoic Acid/Ethyl Benzoate: Depending on the reaction conditions, hydrolysis or other side reactions of the starting material can occur. A common purification method involves distillation under reduced pressure.[14] Another effective method is purification via the bisulfite addition product, which selectively reacts with the keto-ester, allowing for the separation of non-carbonyl impurities before regeneration of the purified keto-ester for reduction.[14]

  • Solvent and Reagents: Ensure all reagents and solvents are removed during workup and under vacuum. Purification is typically achieved via silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) or vacuum distillation.

Caption: General Troubleshooting Workflow for Low Yield.[15]

Experimental Protocols
Protocol 1: Synthesis via Reformatsky Reaction

This is a generalized procedure and should be adapted based on laboratory safety protocols and specific experimental goals.

  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen. To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add activated zinc dust (1.2 equivalents).

  • Initiation: Add anhydrous THF or diethyl ether as the solvent. Add a small crystal of iodine to initiate.

  • Reagent Addition: In a separate flask, prepare a solution of benzaldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring zinc suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Biocatalytic Reduction of Ethyl Benzoylformate [8]

This protocol is adapted from literature demonstrating high efficiency.

  • Culture Preparation: Cultivate Saccharomyces cerevisiae cells according to standard microbiological procedures to obtain the required cell concentration (e.g., 140 g/L wet cell weight).

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the yeast cells in a suitable buffer (e.g., phosphate buffer).

  • Substrate Addition: Add Ethyl benzoylformate to the cell suspension to a final concentration of ~20 g/L.

  • Reduction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for approximately 36 hours.

  • Monitoring: Monitor the conversion of the substrate and the enantiomeric excess of the product by chiral HPLC or GC.

  • Workup & Extraction: Once the reaction reaches completion (>99% conversion), separate the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the highly pure product.

References
  • Synthesis of Preparation and Pyrolysis of Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate. (n.d.). Google.
  • Synthesis of (R)-(-)-Mandelic Acid Ethyl Ester by Asymmetric Reduction of Ethyl Benzoylformate with Yeast Cells. (n.d.). Scientific.Net. Retrieved January 16, 2026, from [Link]

  • Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. (2023). Accounts of Chemical Research. Retrieved January 16, 2026, from [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate. (n.d.). Diva-portal.org. Retrieved January 16, 2026, from [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 16, 2026, from [Link]

  • Reformatsky reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Reformatsky Reaction Mechanism Explained. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Reformatsky Reaction. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. (2020). ACS Omega. Retrieved January 16, 2026, from [Link]

  • NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 16, 2026, from [Link]

  • Ethyl benzoylformate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Ethyl Benzoylformate. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

  • Relationship between the conversion efficiency of ethyl benzoylformate... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ethyl 2-hydroxy-3-methoxy-2-methyl-3-phenylpropanoate. (n.d.). ChemSynthesis. Retrieved January 16, 2026, from [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2001). Journal of the Brazilian Chemical Society. Retrieved January 16, 2026, from [Link]

  • Ethyl 2-Oxo-3-phenylpropanoate. (n.d.). Amerigo Scientific. Retrieved January 16, 2026, from [Link]

  • Grignard Reagents. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
  • Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. Retrieved January 16, 2026, from [Link]

  • Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. (n.d.). Google Patents.
  • Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ETHYL 2-HYDROXY-3-PHENYLPROPIONATE. (n.d.). Flavor and Extract Manufacturers Association. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Chromatography Purification of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of Ethyl 2-hydroxy-3-phenylpropanoate. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed as a practical, question-driven resource to directly address specific experimental issues.

Section 1: Fundamental Separation Issues
Q1: My target compound, this compound, is eluting with a very low Rf value (or not moving from the baseline) on a silica gel TLC plate, even with 100% ethyl acetate. What should I do?

A1: This is a common issue for polar molecules like this compound, which contains both a hydroxyl and an ester group, leading to strong interactions with the acidic silanol groups on the silica surface.[1] When standard solvent systems like ethyl acetate/hexane are insufficient, you need to increase the mobile phase's eluting strength significantly.

Troubleshooting Steps:

  • Introduce a More Polar Solvent: Switch to a more polar solvent system. A common and effective choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it on subsequent TLC plates until you achieve an Rf value of approximately 0.2-0.3.[3]

  • Consider an Additive: If peak tailing is also observed on the TLC plate, it suggests strong, undesirable interactions with the silica.

    • For acidic impurities, adding a small amount of acetic acid (e.g., 0.5-1%) to your mobile phase can help.

    • For basic impurities, adding a small amount of triethylamine (TEA) (e.g., 0.5-1%) can neutralize the acidic silica surface and improve elution.[3][4]

  • Reverse-Phase Chromatography: If the compound remains immobile even with highly polar normal-phase eluents, consider switching to a reverse-phase (e.g., C18) separation.[5] In this mode, the stationary phase is nonpolar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]

Q2: I'm observing significant peak tailing for my compound during column chromatography. How can I achieve a sharper, more symmetrical peak?

A2: Peak tailing is typically caused by non-ideal interactions between the analyte and the stationary phase. For a molecule with a hydroxyl group, the primary cause is often strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3]

Root Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Strong Analyte-Silica Interaction The hydroxyl group of your compound forms strong hydrogen bonds with the acidic silanol groups on the silica surface, slowing its desorption and causing tailing.1. Use a Mobile Phase Modifier: Add a competitive agent to the eluent to mask the silanol groups. A small amount of an alcohol (like methanol in a DCM eluent) or a more polar modifier can compete for the active sites. 2. Deactivate the Silica: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample.[3][7]
Acidic Nature of Silica Standard silica gel is inherently acidic (pH ~4-5), which can cause certain compounds to interact too strongly or even degrade.[8]1. Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol.[3] 2. Use Deactivated Silica: Employ commercially available deactivated silica gel or follow the deactivation protocol mentioned above.[7]
Column Overload Loading too much sample onto the column can saturate the stationary phase, leading to a non-linear isotherm and causing peak distortion.1. Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). 2. Improve Sample Solubility: Ensure the sample is fully dissolved before loading. If solubility in the mobile phase is low, consider dry loading.[2]

Workflow for Troubleshooting Peak Tailing:

Caption: Decision workflow for diagnosing and resolving peak tailing.

Q3: My compound seems to be decomposing on the silica gel column. The fractions contain new, unexpected spots on TLC analysis. What's happening?

A3: The acidic nature of silica gel can catalyze degradation, hydrolysis, or rearrangement reactions for sensitive compounds.[5][8] this compound, containing an ester and a secondary alcohol, could potentially be susceptible to such degradation under acidic conditions.

Verification and Mitigation Strategies:

  • Confirm Instability with 2D TLC: To verify that the silica is causing the degradation, perform a two-dimensional TLC analysis.

    • Spot your crude mixture in one corner of a TLC plate and run it in your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it confirms degradation on the silica surface.[5]

  • Deactivate the Stationary Phase: The most common solution is to neutralize the acidic sites on the silica.

    • Protocol: Pack the column with silica gel. Prepare a solution of your initial, least polar eluent containing 1-3% triethylamine (TEA). Flush the column with 2-3 column volumes of this basic mixture. Then, flush with 2-3 column volumes of the regular eluent to remove excess TEA before loading your sample.[7]

  • Switch to an Inert Stationary Phase: If deactivation is insufficient, change the stationary phase.

    • Alumina: Available in neutral, basic, or acidic grades. Neutral or basic alumina is often a good choice for acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[5]

    • Reverse-Phase Silica (C18): This provides a completely different separation mechanism and is generally less harsh.[3]

Section 2: Advanced & Specific Scenarios
Q4: The separation between my target compound and a key impurity is very poor (co-elution). How can I improve the resolution?

A4: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This involves modifying the mobile phase, and sometimes the stationary phase, to exploit subtle differences in the chemical properties of the compounds you wish to separate.

Strategies for Improving Resolution:

  • Fine-Tune the Mobile Phase:

    • Isocratic Elution: If you have partial separation, try reducing the polarity of the mobile phase. This will increase the retention time of all compounds and may improve separation. Aim for an Rf of ~0.2 for your target compound for the best balance of resolution and run time.[5][7]

    • Gradient Elution: A shallow gradient of increasing polarity can help resolve closely eluting compounds and sharpen the peaks of later-eluting components.[7]

  • Employ Orthogonal Chromatography: Change the solvent system to one with different selectivity. The Snyder solvent selectivity triangle classifies solvents based on their proton donor, proton acceptor, and dipole characteristics. If you are using a hexane/ethyl acetate system (Group VIa), switching to a system with DCM (Group V) or an ether like MTBE (Group I) can dramatically alter the elution order and improve separation.[9]

  • Change the Stationary Phase: If solvent optimization fails, changing the stationary phase provides the most significant change in selectivity.

    • Normal-Phase to Reverse-Phase: This is the most dramatic orthogonal approach. Impurities that co-elute in one mode are very unlikely to do so in the other.[9]

    • Different Bonded Phases: If using normal phase, switching from silica to an amino- or diol-bonded phase can offer different selectivity for polar compounds.

Method Development Workflow:

Caption: Workflow for improving separation resolution.

Q5: My compound is chiral. What are the key considerations for separating the enantiomers of this compound?

A5: Separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC. The selection of the CSP is the most critical step and is often empirical.[10]

Key Steps for Chiral Separation:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and widely used for a broad range of compounds.[11] For this compound, columns based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points.

  • Mobile Phase Screening:

    • Normal Phase Mode: Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol). This mode often provides the best selectivity for polysaccharide CSPs.

    • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol.

    • Reverse Phase Mode: Uses aqueous buffers with acetonitrile or methanol.

  • Method Optimization: Once initial separation is observed, optimize the resolution by:

    • Adjusting the ratio of the alcohol modifier in normal phase.

    • Changing the type of alcohol (e.g., ethanol, isopropanol, n-butanol).

    • Adding additives if peak shape is poor.

    • Adjusting temperature and flow rate.

It's important to recognize that chiral method development can be a process of trial and error, and screening several different CSPs and mobile phase combinations is often necessary.[10]

Standard Operating Protocol: Flash Chromatography

This protocol provides a baseline for the purification of this compound on a laboratory scale.

Objective: To purify ~1 gram of crude this compound using normal-phase flash column chromatography.

Materials:

  • Glass column (e.g., 40 mm diameter)

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Crude sample

  • Collection tubes, TLC plates, UV lamp

Step-by-Step Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rf value of 0.2-0.3 for the target compound. A good starting point is a gradient of ethyl acetate in hexane. If the compound is too polar, switch to a DCM/MeOH system.[2] Let's assume a 30:70 EtOAc:Hexane system is found to be optimal.

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel (approx. 50-100 g for 1 g of crude) in the least polar eluent (hexane).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly.[12] Ensure there are no air bubbles or cracks.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample (~1 g) in a minimal amount of the mobile phase or DCM. Carefully pipette the solution onto the top layer of sand.

    • Dry Loading (Recommended for Poor Solubility): Dissolve the crude sample in a volatile solvent (e.g., DCM), add a small amount of silica gel (~2-3 g), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7][12]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle air pressure to begin elution. Maintain a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions should be appropriate for the column volume.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp and/or with a suitable stain (e.g., potassium permanganate).

  • Analysis and Work-up:

    • Combine the pure fractions containing the target compound.

    • Remove the solvent using a rotary evaporator.

    • Confirm the purity of the final product using techniques like NMR, HPLC, or GC-MS.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • Reddit. r/Chempros - troubleshooring flash chromatography purification. Available from: [Link]

  • SIELC Technologies. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Recent problems with silica gel chromatography. Available from: [Link]

  • Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • PubChem. Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Flavor and Extract Manufacturers Association. ETHYL 2-HYDROXY-3-PHENYLPROPIONATE. Available from: [Link]

  • Cheméo. This compound. Available from: [Link]

  • NIST WebBook. This compound. Available from: [Link]

  • Google Patents. Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • ResearchGate. Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Faraday Symposia of the Chemical Society. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Available from: [Link]

  • Reddit. r/chemhelp - What compounds are unstable in a silica gel column (chromatography). Available from: [Link]

  • Environmental Protection Agency. Method 3630C: Silica Gel Cleanup. Available from: [Link]

  • Biotage. How to isolate impurities from a reaction product. Available from: [Link]

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Stability of Ethyl 2-hydroxy-3-phenylpropanoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Recognizing that specific stability data for this compound is not extensively published, this document synthesizes information from studies on structurally related compounds, including α-hydroxy esters, benzylic alcohols, and aromatic esters, to predict potential stability challenges and offer proactive solutions. Our recommendations are grounded in established principles of chemical degradation and are intended to help you design robust experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses potential stability issues you may encounter when working with this compound, categorized by the type of stress condition.

pH and Hydrolytic Stability

Question: My solution of this compound shows a decrease in purity over time, and I detect a new acidic impurity. What is the likely cause and how can I prevent it?

Answer: The most probable cause is the hydrolysis of the ester bond, yielding 2-hydroxy-3-phenylpropanoic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The rate of hydrolysis is pH-dependent, typically being slowest in the neutral pH range (around pH 5-7) and accelerating significantly under acidic or basic conditions.[3][4][5]

Troubleshooting Guide: Hydrolytic Degradation

  • pH Control: Maintain the pH of your aqueous solutions within a neutral range (pH 5-7) using a suitable buffer system to minimize the rate of hydrolysis. For compounds with ionizable groups, it is recommended to perform studies at pH 5.0, 7.0, and 9.0.[3]

  • Low Temperature: Store solutions at low temperatures (2-8 °C) to reduce the kinetic rate of the hydrolysis reaction.

  • Aprotic Solvents: Whenever possible, use aprotic organic solvents to prepare stock solutions and for storage to prevent hydrolysis.

  • Monitor for Degradants: Employ a stability-indicating HPLC method to monitor the appearance of the 2-hydroxy-3-phenylpropanoic acid degradant.

Experimental Protocol: Preliminary Assessment of Hydrolytic Stability

  • Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9, and 11).

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze by a validated stability-indicating HPLC method.

  • Plot the percentage of remaining this compound against time for each pH to determine the pH of maximum stability.

Hydrolysis_Pathway This compound This compound 2-hydroxy-3-phenylpropanoic acid 2-hydroxy-3-phenylpropanoic acid This compound->2-hydroxy-3-phenylpropanoic acid H+ or OH- H2O Ethanol Ethanol This compound->Ethanol H+ or OH- H2O

Oxidative Stability

Question: I've observed the formation of several unknown impurities in my sample of this compound, especially when exposed to air or in the presence of certain metal ions. What could be happening?

Answer: this compound contains a secondary benzylic alcohol moiety, which is susceptible to oxidation.[6][7][8] Oxidizing agents, including atmospheric oxygen (autoxidation), peroxides, or metal ions, can facilitate the oxidation of the hydroxyl group to a ketone, forming Ethyl 2-oxo-3-phenylpropanoate. Further degradation of the aromatic ring or cleavage of the ester bond under oxidative conditions is also possible.[9]

Troubleshooting Guide: Oxidative Degradation

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Avoid Pro-oxidants: Exclude sources of peroxides and metal ions (e.g., from spatulas or glassware) that can catalyze oxidation.

  • Antioxidants: For formulated products, consider the addition of antioxidants.

  • Light Protection: Store the compound in light-resistant containers, as light can initiate and accelerate oxidative processes.

Experimental Protocol: Forced Oxidation Study

  • Dissolve this compound in a suitable solvent.

  • Treat the solution with a controlled concentration of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[10]

  • Monitor the reaction over time using a stability-indicating HPLC method to identify and quantify the degradation products.

  • A control sample without the oxidizing agent should be run in parallel.

Oxidation_Pathway This compound This compound Ethyl 2-oxo-3-phenylpropanoate Ethyl 2-oxo-3-phenylpropanoate This compound->Ethyl 2-oxo-3-phenylpropanoate [O]

Thermal Stability

Question: After heating a solution of this compound, I noticed a significant loss of the parent compound and the appearance of new peaks in my chromatogram. Is this compound thermally labile?

Answer: Yes, α-hydroxy esters can be susceptible to thermal degradation.[11] At elevated temperatures, several degradation pathways are possible, including dehydration, decarboxylation, or polymerization. For this compound, elimination of water could lead to the formation of ethyl 3-phenylacrylate. Pyrolysis of a similar hydroxy-ester has been shown to result in degradation.[12]

Troubleshooting Guide: Thermal Degradation

  • Avoid High Temperatures: Whenever possible, avoid exposing the compound to high temperatures during experimental procedures such as dissolution or concentration.

  • Controlled Heating: If heating is necessary, use the lowest effective temperature and for the shortest duration possible.

  • Inert Atmosphere: Performing heating steps under an inert atmosphere can sometimes mitigate certain thermal degradation pathways.

  • Purity Check: Always re-analyze the purity of the material after any process involving heat.

Data Presentation: Predicted Thermal Degradation Products

Stress ConditionPotential Degradation ProductChemical Structure
High TemperatureEthyl 3-phenylacrylateC₆H₅CH=CHCOOCH₂CH₃
High Temperature2-hydroxy-3-phenylpropanoic acidC₆H₅CH₂CH(OH)COOH
High TemperaturePhenylacetaldehydeC₆H₅CH₂CHO

Thermal_Degradation_Workflow

Photostability

Question: My solid sample and solutions of this compound are showing discoloration and degradation after being left on the lab bench. Is it light-sensitive?

Answer: Aromatic esters can be susceptible to photodegradation.[13][14] The phenyl group in this compound can absorb UV light, which may lead to photochemical reactions. Potential photodegradation pathways include photo-Fries rearrangement, oxidation, or cleavage of the ester or benzylic C-O bond.

Troubleshooting Guide: Photodegradation

  • Light Protection: Store both solid material and solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.

  • Work in Dim Light: Perform experimental manipulations in a fume hood with the light off or under yellow light to minimize exposure.

  • Dark Control: In any experiment, include a "dark control" sample that is handled identically but protected from light to differentiate between photodegradation and other degradation pathways.

Experimental Protocol: Confirmatory Photostability Study

  • Expose a sample of the solid compound and a solution to a light source with a specified output (e.g., ICH-compliant photostability chamber).

  • Simultaneously, store a dark control sample under the same conditions but shielded from light.

  • After a defined exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method.

  • Compare the chromatograms to identify any degradation products formed specifically due to light exposure.

Photostability_Decision_Tree start Is the compound exposed to light? yes Yes start->yes no No start->no protect Store in light-resistant containers yes->protect monitor Monitor for discoloration and purity protect->monitor

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. Such a method must be able to separate the intact compound from all potential degradation products and process-related impurities.[10][15][16][17][18]

Key Considerations for Method Development:

  • Column Chemistry: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks.

  • Detection: UV detection is suitable due to the presence of the aromatic ring. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation: The method must be validated by analyzing samples that have been subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure specificity.[19][20][21]

References

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Catalysis. [Link]

  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. (2020). Catalysts. [Link]

  • Premature Degradation of Poly(alpha-Hydroxyesters) During Thermal Processing of Bioglass-containing Composites. (2009). Acta Biomaterialia. [Link]

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (2005). Systematic and Applied Microbiology. [Link]

  • Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. (2011). The Journal of Biological Chemistry. [Link]

  • Stability-indicating HPLC method optimization using quality. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2023). ACS Omega. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (2006). Annals of Microbiology. [Link]

  • Force degradation chromatograms of A) Acidic condition B) Basic... (n.d.). ResearchGate. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). US EPA. [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2021). Molecules. [Link]

  • Oxidation of Benzylic Alcohols to AldehydeslO. (n.d.). ResearchGate. [Link]

  • Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. (2019). Polymers. [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. (2011). The Journal of Biological Chemistry. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. (2023). ACS Omega. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Synthesis of Preparation and Pyrolysis of Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. (n.d.). eCFR. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development. [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (2018). Environmental Science: Processes & Impacts. [Link]

  • Photonics and photochemical stability of aromatic molecules, family related in π-structure but different in planarity, rigidity and molecule symmetry. (n.d.). ResearchGate. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]

  • Rearrangement of Aromatic Esters by Ultraviolet Radiation. (1961). The Journal of Organic Chemistry. [Link]

  • This compound. (n.d.). Cheméo. [Link]

  • Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. (n.d.). Clutch Prep. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). NIST WebBook. [Link]

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  • Process for the synthesis of alpha-hydroxy-esters. (1992).
  • Hydrogen peroxide. (n.d.). Organic Chemistry Portal. [Link]

  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (2013). International Journal of Toxicology. [Link]

  • A Study of Thermal Stability of Hydroxyapatite. (2019). Inorganics. [Link]

  • Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. (n.d.). PubChem. [Link]

  • Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. (2018). Chemical Engineering Transactions. [Link]

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Common impurities in Ethyl 2-hydroxy-3-phenylpropanoate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-hydroxy-3-phenylpropanoate (also known as ethyl phenyllactate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

I. Understanding the Impurity Profile of this compound

The purity of this compound is paramount for its successful application in research and development. Impurities can arise from various sources, including the synthetic route, subsequent workup procedures, and degradation during storage. A thorough understanding of these potential impurities is the first step toward effective purification.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities I should expect in my crude this compound synthesized via the Reformatsky reaction?

A1: The Reformatsky reaction, a common method for synthesizing β-hydroxy esters, involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[1][2] For the synthesis of this compound, this typically involves benzaldehyde and ethyl bromoacetate.[1] Consequently, the primary impurities are often related to these starting materials and potential side reactions.

  • Unreacted Starting Materials:

    • Benzaldehyde: Due to incomplete reaction or slight excess usage.

    • Ethyl bromoacetate: A reactive starting material that may persist if not fully consumed.[3]

  • Reaction Byproducts:

    • Self-condensation products of ethyl bromoacetate: The basic conditions of the enolate formation can lead to the self-condensation of ethyl bromoacetate.

    • Products from benzaldehyde side reactions: Benzaldehyde can undergo various side reactions, such as oxidation to benzoic acid, especially if the reaction is exposed to air.

Q2: Can impurities arise from the workup and purification process itself?

A2: Yes, the workup and purification steps can introduce or fail to remove certain impurities.

  • Residual Solvents: Solvents used in the reaction (e.g., toluene, diethyl ether) and extraction (e.g., ethyl acetate, MTBE) may be present in the final product if not completely removed.[4]

  • Acid/Base Contamination: Incomplete neutralization during the acidic workup can leave residual acid. Conversely, if a basic wash is used to remove acidic impurities, residual base may remain.

  • Water: The presence of water can lead to the hydrolysis of the ester product, especially at elevated temperatures or in the presence of acid or base catalysts.[5]

Q3: What are the likely degradation products of this compound during storage or further processing?

A3: Like many esters, this compound can be susceptible to degradation under certain conditions.

  • Hydrolysis: The ester functional group can be hydrolyzed to form 2-hydroxy-3-phenylpropanoic acid and ethanol. This can be catalyzed by the presence of acids, bases, or even water over prolonged storage.[5]

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, ethyl 2-oxo-3-phenylpropanoate. Oxidative degradation can be initiated by exposure to air (oxygen), especially in the presence of light or trace metal impurities.

  • Thermal Degradation: At elevated temperatures, β-hydroxy esters can undergo elimination reactions to form α,β-unsaturated esters.[6] In this case, the likely product would be ethyl 3-phenylpropenoate.

II. Troubleshooting and Purification Strategies

This section provides detailed troubleshooting guides and step-by-step protocols for the removal of common impurities from this compound.

Troubleshooting Common Purification Issues
Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Initial Workup Incomplete reaction, incorrect stoichiometry, presence of water during the reaction.Monitor the reaction to completion using TLC. Ensure accurate measurement of starting materials. Use anhydrous solvents and dry glassware.[7]
Persistent Impurity Co-eluting with Product in Chromatography The impurity has a similar polarity to the product.Identify the impurity using GC-MS or NMR.[7] Optimize the chromatography gradient with a shallower solvent gradient or a different solvent system.
Oiling Out During Recrystallization The chosen solvent system is not ideal; the compound is melting before dissolving.Screen a wider range of solvents or solvent mixtures (e.g., hexane/ethyl acetate, toluene).[8] Ensure the compound fully dissolves at the solvent's boiling point before cooling.
Product Degradation During Distillation The distillation temperature is too high, leading to thermal degradation.Use vacuum distillation to lower the boiling point of the product and minimize thermal stress.[9]
Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

Caption: General purification workflow for this compound.

III. Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize the importance of robust and reproducible protocols. The following methods are designed to be self-validating, with clear checkpoints for assessing purity.

Protocol 1: Purification by Fractional Vacuum Distillation

Fractional vacuum distillation is highly effective for separating this compound from less volatile or non-volatile impurities.[10]

Objective: To remove high-boiling point impurities and unreacted starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum trap

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease to maintain a stable vacuum.[9]

  • Sample Preparation: Charge the round-bottom flask with the crude product and add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to the vacuum pump and gradually reduce the pressure.

  • Heating: Once the desired vacuum is achieved and stable, begin heating the flask gently with the heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction, which will primarily consist of residual solvents and more volatile impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the pure product.

    • Residue: Discontinue heating before the distillation flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is ideal for separating impurities with polarities similar to the desired product.[7]

Objective: To separate this compound from impurities that are difficult to remove by distillation.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvent system (e.g., hexane/ethyl acetate gradient)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. While this compound is often a liquid at room temperature, this method can be adapted using a suitable solvent system where it is a solid at lower temperatures.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • A suitable solvent or solvent mixture (e.g., a mixture of a good solvent like ethyl acetate or diethyl ether and a poor solvent like hexane or heptane)[8][11]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, and vacuum flask)

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following are standard analytical techniques for characterizing this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment and impurity profiling.[12]

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)[13]
Flow Rate 1.0 mL/min
Detection UV at 218 nm or 254 nm
Injection Volume 10 µL
Column Temperature 30-40 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of the main component through its fragmentation pattern.[7]

Typical GC-MS Conditions:

Parameter Condition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program A temperature gradient, for example, starting at 50°C and ramping up to 280°C.
Ionization Mode Electron Ionization (EI) at 70 eV

Expected Fragmentation: The mass spectrum of this compound would likely show characteristic fragments corresponding to the loss of the ethoxy group, the carboxyl group, and cleavage of the bond between the alpha and beta carbons.

V. References

  • Reformatsky Reaction | NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reformatsky Reaction Mechanism Explained. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • BenchChem. (2025). Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction.

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in Ethyl 2,4-diphenylacetoacetate.

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved January 16, 2026, from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 16, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved January 16, 2026, from [Link]

  • ACS Publications. (n.d.). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. Retrieved January 16, 2026, from [Link]

  • PubMed. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. Retrieved January 16, 2026, from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved January 16, 2026, from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved January 16, 2026, from [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 16, 2026, from [Link]

  • LCGC. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 16, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). HPLC Method Development and Validation.

  • MedCrave. (2016). Forced Degradation Studies. Retrieved January 16, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved January 16, 2026, from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.

  • PubMed. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. Retrieved January 16, 2026, from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 16, 2026, from [Link]

  • F17. (n.d.). Exp 3 - Distillation.

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved January 16, 2026, from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 16, 2026, from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Retrieved January 16, 2026, from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

  • Reddit. (2025). How do I recrystallize this product? : r/chemistry.

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved January 16, 2026, from [Link]

  • Cheméo. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • gsrs. (n.d.). ETHYL PHENYLLACTATE, (-)-. Retrieved January 16, 2026, from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • Wittig Reaction. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

  • ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Retrieved January 16, 2026, from [Link]

  • ChemRxiv. (n.d.). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. Retrieved January 16, 2026, from [Link]

  • Wiley Online Library. (n.d.). Analysis of Genotoxic Impurities in Pharmaceuticals by Gas Chromatography–Mass Spectrometry. Retrieved January 16, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved January 16, 2026, from [Link]

  • Reddit. (2019). For Q1(a) Why wouldn't the ethyl bromoacetate form the product? I can't find information on this... Thoughts in the comments. : r/chemhelp.

  • SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-3-phenylpropanoate, also known as Ethyl phenyllactate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

There are two primary, scalable routes for synthesizing this compound:

  • Reduction of an α-keto ester: This is arguably the most common and direct method. It involves the reduction of Ethyl benzoylformate (also known as ethyl 2-oxo-2-phenylacetate)[1]. The key advantage is the ready availability of the starting material. For large-scale synthesis, catalytic hydrogenation or transfer hydrogenation are often preferred over stoichiometric metal hydride reagents for reasons of cost, safety, and waste reduction.

  • Esterification of Phenyllactic Acid: This route involves the classic Fischer esterification of 3-phenyllactic acid with ethanol, typically using a strong acid catalyst like sulfuric acid or hydrochloric acid[2]. While straightforward, this method's efficiency is governed by the equilibrium of the reaction, often requiring removal of water to drive the reaction to completion.

Q2: How do I choose the best synthetic route for my specific needs?

The choice of synthetic route depends on several factors:

  • Stereochemistry: If you require a specific enantiomer (e.g., (S)-ethyl 2-hydroxy-3-phenylpropanoate), an asymmetric synthesis approach is necessary. This can involve the use of chiral catalysts or enzymatic resolutions[3][4]. Asymmetric reduction of ethyl benzoylformate using chiral catalysts is a powerful method for achieving high enantioselectivity[5].

  • Scale: For smaller, lab-scale syntheses, the reduction of ethyl benzoylformate with sodium borohydride is often convenient. For larger, industrial-scale production, catalytic hydrogenation offers better atom economy and is more cost-effective.

  • Available Equipment: Catalytic hydrogenation requires specialized high-pressure reactors, which may not be available in all laboratories. Fischer esterification, on the other hand, can be performed in standard glass reactors.

Q3: What are the critical safety considerations when scaling up this synthesis?
  • Hydrogenation: When using catalytic hydrogenation, extreme care must be taken due to the flammability of hydrogen gas. Ensure proper ventilation, use intrinsically safe equipment, and follow established safety protocols for handling high-pressure reactions.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric and must be handled under an inert atmosphere.

  • Strong Acids: Fischer esterification uses concentrated strong acids, which are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is essential.

  • Solvent Handling: Large volumes of organic solvents will be used. Work in a well-ventilated fume hood and take precautions against static discharge, which can ignite flammable solvent vapors.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Area 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?

Low yields can be frustrating, but a systematic approach can help identify the root cause. The Claisen condensation, a related reaction, is an equilibrium process, and driving it to completion is key to high yields[6].

  • Cause 1: Incomplete Reaction

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[7]. If starting material is still present after the recommended reaction time, the reaction is incomplete.

    • Solution (for Reduction Route):

      • Reagent Quality: If using a metal hydride like NaBH₄, ensure it is fresh and has been stored in a desiccator. These reagents can decompose upon exposure to moisture.

      • Catalyst Activity: For catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure the catalyst is handled properly and that the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds).

    • Solution (for Esterification Route):

      • Water Removal: The presence of water will shift the equilibrium back towards the starting materials. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

      • Catalyst Concentration: Insufficient acid catalyst can lead to slow reaction rates. A typical catalyst loading is 1-5 mol%.

  • Cause 2: Side Reactions

    • Diagnosis: Analyze the crude reaction mixture by NMR or GC-MS to identify any unexpected byproducts.

    • Solution:

      • Temperature Control: Overheating can lead to decomposition or the formation of side products. For instance, in some related syntheses, running the reaction at a lower temperature, such as -60°C, can minimize byproduct formation, even if it results in incomplete conversion of the starting material[8].

      • Transesterification: If your reaction involves an alkoxide base, ensure it matches the ester's alcohol portion to avoid transesterification[6]. For example, use sodium ethoxide with ethyl esters.

  • Cause 3: Product Loss During Workup and Purification

    • Diagnosis: If the crude yield is high but the final isolated yield is low, the issue likely lies in the purification steps.

    • Solution:

      • Aqueous Workup: During the aqueous wash, ensure the pH is controlled to prevent hydrolysis of the ester product. Washing with a saturated sodium bicarbonate solution can neutralize any remaining acid catalyst[9]. Adding sodium chloride (brine) can help break up emulsions and improve phase separation[9].

      • Purification Method: this compound can be purified by vacuum distillation or column chromatography[9]. For distillation, ensure the vacuum is sufficiently low to prevent thermal decomposition. For chromatography, choose an appropriate solvent system to achieve good separation from impurities.

Problem Area 2: Product Purity Issues
Q: My final product is not pure. What are the likely impurities and how can I remove them?
  • Impurity 1: Unreacted Starting Material

    • Identification: Easily identified by NMR, GC-MS, or TLC by comparison with the starting material.

    • Removal: If the boiling points are sufficiently different, vacuum distillation is an effective method. Alternatively, column chromatography can be used.

  • Impurity 2: Phenylacetic Acid

    • Source: This can arise from the hydrolysis of the ester product, especially if the workup conditions are too acidic or basic, or if the reaction is carried out in the presence of water[6].

    • Removal: A simple wash with a mild base, such as 10% sodium carbonate solution, will convert the acidic impurity into its water-soluble salt, which can then be removed in the aqueous layer[9].

  • Impurity 3: Byproducts from Side Reactions

    • Identification: Characterization by NMR and MS is necessary to identify the structure of the byproduct.

    • Removal: Column chromatography is the most versatile method for removing structurally similar impurities. Optimization of the mobile phase is key to achieving good separation.

Experimental Workflow and Protocols

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn workup_loss High Crude Yield, Low Final Yield? analyze_crude->workup_loss optimize_conditions Optimize Reaction Conditions (e.g., lower temp, extend time) side_products->optimize_conditions Yes improve_reagents Use Fresh/Pure Reagents & Catalysts incomplete_rxn->improve_reagents Yes optimize_purification Optimize Workup & Purification Protocol workup_loss->optimize_purification Yes

Caption: A decision tree for troubleshooting low yield issues.

Protocol: Synthesis via Reduction of Ethyl Benzoylformate

This protocol is a representative example for a lab-scale synthesis. Scale-up will require adjustments to reagent quantities, reaction times, and equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (for 10g scale)MolesEquivalents
Ethyl Benzoylformate178.1810.0 g0.0561.0
Methanol (MeOH)32.04200 mL--
Sodium Borohydride (NaBH₄)37.832.5 g0.0661.18
Deionized Water18.02200 mL--
Diethyl Ether74.123 x 50 mL--
Saturated NaCl (Brine)-50 mL--
Anhydrous MgSO₄120.37---

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Benzoylformate (10.0 g, 0.056 mol) in methanol (200 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.5 g, 0.066 mol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Carefully quench the reaction by slowly adding deionized water (200 mL).

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

General Synthetic Scheme

G cluster_0 Route 1: Reduction cluster_1 Route 2: Esterification start1 Ethyl Benzoylformate prod This compound start1->prod [H] (e.g., NaBH4 or H2/Catalyst) start2 Phenyllactic Acid prod2 This compound start2->prod2 Ethanol, H+

Caption: Common synthetic routes to the target molecule.

References

  • Organic Syntheses Procedure: Ethyl Phenylacetate. Organic Syntheses. Available from: [Link]

  • Synthesis of Preparation and Pyrolysis of Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate. Molbase. Available from: [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Available from: [Link]

  • Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. ResearchGate. Available from: [Link]

  • Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. PubChem. Available from: [Link]

  • Synthesis of 2-(ethoxy(hydroxy)phosphoryl)-3- phenylpropyl ethanethioate. Diva-portal.org. Available from: [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available from: [Link]

  • Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Sci-Hub. Available from: [Link]

  • This compound. Cheméo. Available from: [Link]

  • ethyl 2-hydroxy-3-methoxy-2-methyl-3-phenylpropanoate. ChemSynthesis. Available from: [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
  • Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. The Royal Society of Chemistry. Available from: [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Available from: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Available from: [Link]

  • Asymmetric Synthesis. University of York. Available from: [Link]

  • Ethyl phenyllactate, (+-)-. PubChem. Available from: [Link]

  • Ethyl benzoylformate. PubChem. Available from: [Link]

Sources

Technical Support Center: Alternative Solvents for Ethyl 2-hydroxy-3-phenylpropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing alternative solvents for reactions involving Ethyl 2-hydroxy-3-phenylpropanoate. This resource offers practical, evidence-based insights to help you navigate the transition from conventional solvents to greener, more sustainable alternatives, ensuring both scientific rigor and environmental responsibility.

Introduction: The Imperative for Greener Synthesis

This compound is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Traditionally, its synthesis and subsequent transformations have relied on conventional volatile organic compounds (VOCs) which pose significant environmental, health, and safety risks. The principles of green chemistry compel us to explore and adopt alternative solvents that minimize waste, reduce energy consumption, and are derived from renewable resources. This guide provides a comprehensive overview of viable alternative solvents, complete with troubleshooting advice and detailed experimental considerations to facilitate their successful implementation in your laboratory.

Solvent Selection: A Strategic Approach

The selection of an appropriate solvent is a critical parameter that can significantly influence reaction kinetics, yield, and downstream processing. While literature precedent often dictates solvent choice, a more strategic and sustainable approach is warranted.[1] Several solvent selection guides have been developed by academic and industrial consortia to aid chemists in making more informed decisions.[2][3][4]

A logical workflow for selecting a greener solvent for your this compound reaction can be visualized as follows:

Solvent_Selection_Workflow start Define Reaction (e.g., Transesterification of This compound) criteria Establish Key Criteria: - Reactant/Product Solubility - Reaction Temperature - Catalyst Compatibility - Work-up Procedure start->criteria screen Screen Potential Alternative Solvents (e.g., Ethyl Lactate, 2-MeTHF, DES) criteria->screen evaluate Evaluate against Safety, Health & Env. (SHE) Metrics (e.g., CHEM21 Guide) screen->evaluate lab_test Perform Small-Scale Feasibility Tests evaluate->lab_test optimize Optimize Reaction Conditions lab_test->optimize end Scale-up optimize->end

Caption: A decision-making workflow for selecting an alternative solvent.

In-Depth Solvent Profiles: FAQs and Troubleshooting

This section provides detailed information on promising alternative solvents for reactions involving this compound.

Ethyl Lactate

Ethyl lactate is a bio-based, biodegradable solvent derived from the esterification of lactic acid and ethanol.[5][6] It is an excellent green solvent with a favorable safety profile.[7][8][9][10]

Frequently Asked Questions (FAQs): Ethyl Lactate

QuestionAnswer
Is Ethyl Lactate a good solvent for both polar and non-polar reactants? Ethyl lactate is an amphiphilic solvent, meaning it has both polar and non-polar characteristics, allowing it to dissolve a wide range of reactants.[9]
Can water be used as a co-solvent with Ethyl Lactate? Yes, the miscibility of ethyl lactate with water allows for the tuning of the reaction medium's properties to optimize reaction rates and outcomes.[9]
What types of reactions are compatible with Ethyl Lactate? It has been successfully used in a variety of reactions, including asymmetric induction, multi-component reactions, and coupling reactions.[7][8]
Are there any stability concerns with Ethyl Lactate? Ethyl lactate is generally stable, but as an ester, it can undergo hydrolysis in the presence of strong acids or bases, especially at elevated temperatures.

Troubleshooting Guide: Ethyl Lactate

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Rate - Insufficient temperature.- Catalyst deactivation.- Gradually increase the reaction temperature.- Screen different catalysts compatible with ester solvents.
Side Product Formation (Hydrolysis) - Presence of water in reactants or solvent.- Reaction temperature is too high.- Use anhydrous grade ethyl lactate and dry reactants.- Lower the reaction temperature and extend the reaction time.
Difficult Product Isolation - Similar boiling points of product and solvent.- Utilize vacuum distillation for product separation.- Consider an alternative work-up procedure, such as liquid-liquid extraction with a suitable solvent.
2-Methyltetrahydrofuran (2-MeTHF)

2-MeTHF is a bio-derived ether solvent that is a greener alternative to tetrahydrofuran (THF) and dichloromethane (DCM).[11][12] It offers several advantages, including a higher boiling point, lower water miscibility, and greater stability towards organometallic reagents.[11][13][14]

Frequently Asked Questions (FAQs): 2-MeTHF

QuestionAnswer
How does 2-MeTHF's performance compare to THF? 2-MeTHF often provides better yields and higher selectivity in organometallic reactions and is more stable, reducing the risk of peroxide formation.[11][13]
Is 2-MeTHF completely immiscible with water? It has limited miscibility with water (14g/100g at 23°C), which facilitates easier separation and recovery from aqueous work-ups.[11] This property can be leveraged for efficient liquid-liquid extractions.[15][16]
Can 2-MeTHF be used for reactions at elevated temperatures? Yes, its higher boiling point (80°C) compared to THF allows for reactions to be conducted at higher temperatures, potentially reducing reaction times.[11][17]
Are there any known solubility issues? While generally a good solvent, some highly polar or ionic compounds may have limited solubility.[18] In such cases, the use of a co-solvent might be necessary.

Troubleshooting Guide: 2-MeTHF

ProblemPotential Cause(s)Suggested Solution(s)
Emulsion formation during aqueous work-up - Presence of surfactants or amphiphilic byproducts.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Centrifuge the mixture to aid phase separation.[19]
Incomplete reaction - Poor solubility of a reactant at lower temperatures.- Increase the reaction temperature, taking advantage of 2-MeTHF's higher boiling point.- Consider adding a co-solvent to improve solubility.[20]
Difficulty in drying the solvent - 2-MeTHF forms an azeotrope with water.- While it can be dried more easily than THF, for highly moisture-sensitive reactions, consider using commercially available anhydrous 2-MeTHF or drying over molecular sieves.[11]
Deep Eutectic Solvents (DESs)

DESs are mixtures of two or more components that, at a particular molar ratio, have a melting point significantly lower than that of the individual components.[18][21] They are often biodegradable, non-volatile, and can be prepared from inexpensive, readily available starting materials.[15][22]

Frequently Asked Questions (FAQs): Deep Eutectic Solvents

QuestionAnswer
How are DESs prepared? They are typically prepared by simply mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea, glycerol, or a carboxylic acid) and heating until a homogeneous liquid is formed.[18][23]
Are DESs stable? The stability of a DES depends on its components. Some carboxylic acid-based DESs can undergo esterification, especially at elevated temperatures. The addition of a small amount of water can help to mitigate this.[23]
Can products be easily separated from DESs? Product isolation can be challenging due to the non-volatile nature of DESs. Techniques like liquid-liquid extraction with a suitable organic solvent, or breaking the DES structure by adding an excess of water followed by extraction, are common methods.[11][24] Vacuum distillation can be used for volatile products.[11]
Is the high viscosity of DESs a problem? High viscosity can be a challenge, potentially leading to mass transfer limitations.[15] Viscosity can be significantly reduced by increasing the temperature or by adding a small amount of a co-solvent like water.[14][25][26]

Troubleshooting Guide: Deep Eutectic Solvents

ProblemPotential Cause(s)Suggested Solution(s)
High viscosity hindering mixing and reaction rate - Inherent property of the DES at the operating temperature.- Increase the reaction temperature.- Add a small amount of a low-viscosity co-solvent (e.g., water, ethanol).[14][25][26]
Difficult product extraction - High solubility of the product in the DES.- Add an anti-solvent to precipitate the product.- Use an excess of water to break the DES hydrogen bond network, then perform a liquid-liquid extraction.[24]
DES component reacting with substrates - The hydrogen bond donor (e.g., a carboxylic acid) is participating in the reaction.- Choose a more inert DES component, such as urea or glycerol, as the hydrogen bond donor.
Enzyme deactivation in biocatalytic reactions - The DES may be denaturing the enzyme.- Screen different DES compositions and water content to find a more enzyme-compatible medium.[27][28]
Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C. They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds.[29][30] However, concerns about their cost, toxicity, and biodegradability need to be carefully considered.[26][27][29][31]

Frequently Asked Questions (FAQs): Ionic Liquids

QuestionAnswer
Are all Ionic Liquids "green"? Not necessarily. While their low volatility is a significant advantage, the toxicity and biodegradability of ILs can vary greatly depending on the cation and anion. Biocompatible ILs derived from bio-renewable sources are being developed to address these concerns.[26]
How can I separate my product from an Ionic Liquid? Several methods can be employed, including extraction with an immiscible organic solvent or supercritical CO2, and distillation if the product is volatile.[29] For water-miscible ILs, a multi-step extraction process may be required.[3]
Can Ionic Liquids be recycled? Yes, recycling is often a key justification for their use due to their cost. Methods include distillation of volatile components, extraction, and membrane separation.[5][6][13][29]
What are the main challenges of using ILs in pharmaceutical synthesis? Key challenges include cost, potential toxicity, the impact of impurities, and ensuring the stability of the API in the IL.[27][31]

Troubleshooting Guide: Ionic Liquids

ProblemPotential Cause(s)Suggested Solution(s)
Low product recovery during extraction - Product has high solubility in the IL.- Screen different extraction solvents.- Consider using supercritical CO2 for extraction.[29]- For hydrophilic products in hydrophobic ILs, extraction with water can be effective.[29]
Catalyst deactivation - The IL may be interacting with the catalyst.- Choose an IL with a non-coordinating anion.- Immobilize the catalyst to enhance its stability.
Water contamination affecting the reaction - Some ILs are hygroscopic.- Dry the IL under vacuum before use.- Perform the reaction under an inert atmosphere.
Supercritical Carbon Dioxide (scCO2)

Supercritical CO2 is a state of carbon dioxide where it is held at or above its critical temperature and pressure.[1] In this state, it exhibits properties of both a liquid and a gas, making it a versatile and environmentally benign solvent.[17][24][32]

Frequently Asked Questions (FAQs): Supercritical CO2

QuestionAnswer
What are the main advantages of using scCO2? It is non-toxic, non-flammable, inexpensive, and readily available. Product separation is simple, as the CO2 can be returned to its gaseous state by reducing the pressure, leaving behind the product.[1][24]
Is scCO2 a good solvent for polar molecules? scCO2 is a non-polar solvent, similar to hexane.[24] The solubility of polar compounds is generally low. However, its solvent power can be tuned by adjusting the pressure and temperature, or by adding a polar co-solvent like ethanol or acetone.[33][34]
What equipment is needed to work with scCO2? Reactions in scCO2 require a high-pressure reactor and associated equipment to safely handle the pressures involved.[1]
Are there safety concerns with scCO2? The primary hazards are associated with high pressures. A thorough understanding of the equipment and adherence to safety protocols are essential.[4][8][35] CO2 can also act as an asphyxiant in high concentrations, so adequate ventilation is crucial.[4][8]

Troubleshooting Guide: Supercritical CO2

ProblemPotential Cause(s)Suggested Solution(s)
Low reactant solubility - Reactants are too polar for pure scCO2.- Add a polar co-solvent (e.g., ethanol, methanol, acetone).[34]- Increase the pressure to enhance the solvating power of the scCO2.[33]
Product precipitation on the reactor walls - The product is insoluble in scCO2 at the reaction conditions.- This can be an advantage for product isolation. If it's a problem for continuous processes, adjust temperature and pressure to maintain product solubility until the separation stage.
Safety valve release - Over-pressurization of the reactor.- Ensure the reactor is not overfilled.- Carefully control the heating rate to avoid rapid pressure increases.[4][35]

Quantitative Solvent Comparison

The following table provides a comparison of key properties for selected alternative and conventional solvents. This data can assist in the initial screening phase of solvent selection.

SolventBoiling Point (°C)Viscosity (cP at 20°C)logPCHEM21 Ranking*
Alternative Solvents
Ethyl Lactate1542.6-0.54Recommended
2-MeTHF800.61.1Recommended
Choline Chloride:Urea (1:2) DESN/A (non-volatile)~750N/ANot Ranked
[BMIM][BF4] (Ionic Liquid)N/A (non-volatile)~100-0.19Problematic
Supercritical CO231.1 (critical temp)0.07 (at critical point)0.83Recommended
Conventional Solvents
Toluene1110.592.73Problematic
Tetrahydrofuran (THF)660.480.46Hazardous
Dichloromethane (DCM)400.441.25Hazardous
N,N-Dimethylformamide (DMF)1530.92-0.88Hazardous

*Based on the CHEM21 Solvent Selection Guide, which ranks solvents as Recommended, Problematic, or Hazardous based on safety, health, and environmental criteria.[3][35]

Experimental Protocols

The following are proposed starting-point protocols for a transesterification reaction of this compound using alternative solvents. These protocols are based on established methodologies for similar transformations and should be optimized for your specific requirements.

Protocol 1: Lipase-Catalyzed Transesterification in Ethyl Lactate

This protocol is adapted from studies on lipase-catalyzed esterification in organic media, leveraging the green properties of ethyl lactate as the solvent.[2][7][36]

Protocol_1 start Materials: - this compound - Desired alcohol (e.g., n-butanol) - Immobilized Lipase (e.g., Novozym 435) - Anhydrous Ethyl Lactate - Molecular sieves (optional) step1 1. Add this compound, n-butanol (e.g., 3-5 equivalents), and Ethyl Lactate to a dried reaction flask. start->step1 step2 2. Add immobilized lipase (e.g., 10-20% w/w of the limiting reactant). step1->step2 step3 3. Heat the mixture with stirring (e.g., 40-60°C). Monitor reaction progress by TLC or GC. step2->step3 step4 4. Upon completion, filter to recover the immobilized lipase for potential reuse. step3->step4 step5 5. Remove Ethyl Lactate and excess alcohol under reduced pressure. step4->step5 end 6. Purify the resulting ester by column chromatography or distillation. step5->end

Caption: Workflow for lipase-catalyzed transesterification in Ethyl Lactate.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Reagent Addition: Add the desired alcohol (e.g., n-butanol, 3-5 equivalents) and anhydrous Ethyl Lactate as the solvent. The volume of solvent should be sufficient to ensure good mixing.

  • Catalyst Addition: Add an immobilized lipase, such as Novozym 435 (typically 10-20% by weight of the limiting substrate).[2][36] The use of an immobilized enzyme facilitates catalyst recovery and reuse.

  • Reaction: Heat the reaction mixture to a temperature optimal for the chosen lipase (e.g., 40-60°C) with vigorous stirring. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or GC).

  • Work-up and Catalyst Recovery: Once the reaction has reached completion, cool the mixture to room temperature. Recover the immobilized lipase by filtration. The lipase can be washed with fresh solvent and dried for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol.

  • Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to afford the desired transesterified product.

Protocol 2: Transesterification in a Deep Eutectic Solvent (DES)

This protocol outlines a general approach for using a DES as both the solvent and a catalyst (if an acidic DES is used). Product recovery from DES requires a specific work-up procedure.[11][24]

Protocol_2 start Materials: - this compound - Desired alcohol - DES (e.g., Choline Chloride:Urea 1:2) - Extraction solvent (e.g., Ethyl Acetate) - Deionized water step1 1. Prepare the DES by heating and stirring the components until a homogeneous liquid forms. start->step1 step2 2. Add this compound and the desired alcohol to the DES. step1->step2 step3 3. Heat the mixture with stirring. Monitor reaction progress. step2->step3 step4 4. Upon completion, cool the mixture and add an excess of water to break the DES structure. step3->step4 step5 5. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). step4->step5 end 6. Dry the organic phase, concentrate, and purify the product. step5->end

Caption: Workflow for transesterification in a Deep Eutectic Solvent.

Step-by-Step Methodology:

  • DES Preparation: In a flask, combine choline chloride (1 equivalent) and urea (2 equivalents). Heat the mixture gently (e.g., 60-80°C) with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to the desired reaction temperature.

  • Reaction Setup: To the prepared DES, add this compound (1 equivalent) and the desired alcohol (e.g., benzyl alcohol, 3-5 equivalents).

  • Reaction: Heat the mixture with vigorous stirring. The optimal temperature will depend on the specific DES and reactants and should be determined experimentally. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a significant volume of deionized water (e.g., 10 times the volume of the DES) to dissolve the DES and precipitate the organic product, or to facilitate extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate, 3 times).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or other suitable methods.

References

  • Paul, S., & Das, A. R. (2016). Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 3(1), 111-125.
  • Jain, N., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Frontiers in Bioengineering and Biotechnology, 12.
  • University of York. Solvent Selection Guide. Available from: [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-1379.
  • Gao, J., et al. (2010). Lipase Catalyzed Synthesis of Ethyl Lactate.
  • Ramdon. (2024). Safety Protocols in CO2 Handling and Best Practices. Available from: [Link]

  • Institute For Research In Schools. Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Available from: [Link]

  • Oliveira, F. S., et al. (2023). Assessing Viscosity in Sustainable Deep Eutectic Solvents and Cosolvent Mixtures: An Artificial Neural Network-Based Molecular Approach.
  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296.
  • Earle, M. J., & Seddon, K. R. (2000). The Pros and Cons of Using Ionic Liquids in the Pharmaceutical Industry. Pharmaceutical Science & Technology Today, 3(7), 249-254.
  • Supercritical Fluid Technologies. Why Reaction Chemistry in Supercritical CO2?. Available from: [Link]

  • Dolzhenko, A. V. (2020). Ethyl lactate and its aqueous solutions as sustainable media for organic synthesis. Current Opinion in Green and Sustainable Chemistry, 25, 100371.
  • Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry, 13(10), 2658-2671.
  • Wikipedia. Ethyl lactate. Available from: [Link]

  • Egorova, K. S., et al. (2017).
  • ACS Green Chemistry Institute. Chem21 Solvent Selection Guide. Available from: [Link]

  • Jain, N., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Frontiers in Bioengineering and Biotechnology, 12, 1454247.
  • Grote, T., et al. (2021). Meta-analysis of viscosity of aqueous deep eutectic solvents and their components. Scientific Reports, 11(1), 1-14.
  • Lomba, L., et al. (2024). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. Molecules, 29(1), 234.
  • FeyeCon. Supercritical CO2. Available from: [Link]

  • Clavier, J. Y., & Perrut, M. (2003). Safety in supercritical fluid operations. In Supercritical Fluids (pp. 1-12). Springer, Boston, MA.
  • Moshikur, R. M., et al. (2023). Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. Pharmaceutics, 15(4), 1206.
  • Kaziunas, A., & Schlake, R. (2016). Why CO2 is a Green Solvent?. ACS Green Chemistry Institute.
  • Science Ready. (2023). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • Maugeri, Z., & Domínguez de María, P. (2019). Deep Eutectic Solvents for Enzymatic Esterification of Racemic Menthol. ACS Sustainable Chemistry & Engineering, 7(23), 19064-19070.
  • Jessop, P. G., et al. (2012). Supercritical carbon dioxide: a solvent like no other. Green Chemistry, 14(5), 1235-1249.
  • Rodriguez, H., et al. (2024). Stability of Cholinium Chloride-Based Deep Eutectic Solvents with Carboxylic Acids: A Study on Ester Formation. ACS Sustainable Chemistry & Engineering.
  • Englezou, G., et al. (2021). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT. Journal of Polymer Science, 59(21), 2533-2545.
  • Di Carmine, G., et al. (2021). Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Reaction Chemistry & Engineering, 6(3), 405-420.
  • Zih-Perenyi, K., et al. (2020). Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. Industrial & Engineering Chemistry Research, 59(18), 8746-8756.
  • Lomba, L., et al. (2020). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Current Green Chemistry, 7(2), 125-136.
  • Abranches, D. O., & Coutinho, J. A. P. (2023). Everything You Wanted to Know about Deep Eutectic Solvents but Were Afraid to Be Told. Annual Review of Chemical and Biomolecular Engineering, 14, 25-47.
  • PubChem. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. Available from: [Link]

  • Montesinos-Seguí, A., et al. (2022). A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest. Pharmaceutics, 14(12), 2643.
  • Hammer, S. K., et al. (2021). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 143(35), 14353-14359.
  • Lo Presti, M., et al. (2021). Nanoparticles and Nanocrystals by Supercritical CO2-Assisted Techniques for Pharmaceutical Applications: A Review. Pharmaceutics, 13(5), 649.
  • Bartokova, Z., et al. (2023). Effect of sorbitan ester structure on the separation between tetrahydrofuran and water. Journal of Colloid and Interface Science, 641, 915-926.
  • Skrzypczak, A., et al. (2021).
  • NIST. Ethyl mandelate. Available from: [Link]

  • Truzzi, E., et al. (2021).
  • Montalbán, M. G., et al. (2018). Biopolymeric Nanoparticle Synthesis in Ionic Liquids.

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Technical Support Center: Preserving the Enantiopurity of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chiral molecules. Maintaining the stereochemical integrity of this compound is critical, as the biological activity of its enantiomers can differ significantly. This resource provides in-depth, practical answers to common challenges encountered during its synthesis, workup, purification, and storage, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure or enriched compound into a 1:1 mixture of both enantiomers, known as a racemate.[1][2] This process results in a total loss of optical activity. For this compound, which has a chiral center at the carbon bearing the hydroxyl group (C2), this is a significant issue. The different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][3] Therefore, unintended racemization can lead to a final product with reduced efficacy, altered side effects, or unpredictable behavior, compromising research and development outcomes.

Q2: What is the primary chemical mechanism behind the racemization of this molecule?

A2: The primary mechanism involves the deprotonation of the acidic α-hydrogen on the chiral carbon (C2), which is adjacent to the ester's carbonyl group.[4][5][6] This deprotonation is catalyzed by both acids and bases.[3][5][7]

  • Under basic conditions: A base removes the α-hydrogen to form a planar, achiral enolate intermediate.

  • Under acidic conditions: The carbonyl oxygen is protonated, which facilitates the removal of the α-hydrogen to form a planar, achiral enol intermediate.[7]

In both scenarios, the planarity of the intermediate means the stereochemical information at the chiral center is lost. Subsequent, non-stereoselective reprotonation of this intermediate can occur from either face of the double bond with equal probability, leading to a racemic mixture.[4][7]

Troubleshooting Guide: Preventing Racemization During Experimental Workflows

This section addresses specific issues you might encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Loss of Enantiomeric Excess (ee) During Reaction Workup

Symptom: You start with a highly enantiopure product post-reaction, but chiral HPLC analysis after aqueous workup and extraction shows a significant decrease in enantiomeric excess.

Root Causes & Solutions:

The most common culprits during workup are exposure to non-neutral pH and elevated temperatures.[2]

1. pH Control is Paramount:

  • Problem: Using strong bases (e.g., NaOH, KOH) or strong acids (e.g., HCl, H₂SO₄) to quench the reaction or adjust the pH of the aqueous phase can rapidly catalyze enolization and racemization.[4][7] Even seemingly mild bases like sodium bicarbonate can cause issues if exposure is prolonged.[8]

  • Solution:

    • Neutralize Carefully: Use weak acids and bases for pH adjustments. A buffered wash, such as a phosphate buffer solution (pH ≈ 7), is highly recommended over direct addition of strong acids or bases.

    • Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let the organic and aqueous layers sit together for extended periods, especially if the pH is not strictly neutral.

    • Recommended Quenching Agent: For many reactions, quenching with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, is a safer alternative to water or strong acids.

2. Temperature Management:

  • Problem: Performing extractions at room temperature or higher accelerates the rate of racemization.[2]

  • Solution:

    • Work Cold: Conduct all workup steps, including washes and extractions, in an ice bath (0-5 °C). Use pre-chilled solvents and solutions whenever possible.

3. Solvent Choice:

  • Problem: Protic solvents can facilitate proton transfer, which is a key step in the racemization mechanism.

  • Solution:

    • During extraction, use common aprotic solvents like dichloromethane (DCM), ethyl acetate, or methyl tert-butyl ether (MTBE). After extraction, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water.

Workflow Diagram: Recommended Low-Racemization Workup

G cluster_0 Reaction Completion cluster_1 Quenching & Extraction (0-5 °C) cluster_2 Washing & Drying cluster_3 Solvent Removal Reaction Crude Reaction Mixture Quench Quench with cold, saturated NH4Cl solution Reaction->Quench Extract Extract with cold aprotic solvent (e.g., EtOAc) Quench->Extract Separate Separate Layers Promptly Extract->Separate Wash Wash organic layer with cold brine Separate->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Filter Filter to remove drying agent Dry->Filter Concentrate Concentrate in vacuo (T < 30 °C) Filter->Concentrate Product Product for Purification Concentrate->Product

Caption: A workflow designed to minimize racemization during workup.

Issue 2: Racemization During Chromatographic Purification

Symptom: The enantiomeric excess of your material is high before column chromatography but significantly lower in the purified fractions.

Root Causes & Solutions:

Standard silica gel is acidic and can catalyze racemization on the column. The longer the compound remains on the column, the greater the extent of racemization.

1. Neutralize the Stationary Phase:

  • Problem: The acidic silanol groups on the surface of standard silica gel can act as a proton source, promoting the formation of the achiral enol intermediate.

  • Solution:

    • Use Neutralized Silica: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 0.1-1.0% by volume).[9] This will neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic grade) or Florisil if compatible with your separation needs.

2. Optimize Elution Conditions:

  • Problem: A slow elution profile increases the residence time of the compound on the stationary phase, maximizing the opportunity for on-column racemization.

  • Solution:

    • Method Development: Develop a mobile phase system that provides good separation (ΔRf > 0.2) while ensuring the compound elutes in a reasonable number of column volumes. Avoid excessively weak eluents.

    • Flash Chromatography: Use flash chromatography with positive air pressure rather than gravity chromatography. The increased flow rate significantly reduces the contact time with the stationary phase.

Logic Diagram: Decision-Making for Purification

G Start Crude Product Ready for Purification CheckPurity Assess enantiomeric purity by chiral HPLC Start->CheckPurity HighPurity ee > 99%? CheckPurity->HighPurity High ee LowPurity ee < 99% CheckPurity->LowPurity Low ee NeutralSilica Use Neutralized Silica (0.5% TEA in eluent) HighPurity->NeutralSilica No (Chemical purity low) Recrystallize Consider Recrystallization HighPurity->Recrystallize Yes SilicaChrom Standard Silica Gel Chromatography LowPurity->SilicaChrom High Risk of Further Racemization LowPurity->NeutralSilica Recommended FinalProduct Pure, Enantiopure Product NeutralSilica->FinalProduct Recrystallize->FinalProduct

Caption: Decision tree for selecting a purification method.

Issue 3: Degradation or Racemization During Long-Term Storage

Symptom: A sample with verified high enantiomeric purity shows decreased purity or the presence of degradation products after several weeks or months of storage.

Root Causes & Solutions:

Both chemical stability and stereochemical stability are concerns during storage. Trace amounts of acid or base, exposure to light, and elevated temperatures can cause problems over time.

1. Storage Conditions:

  • Problem: Storing the compound at room temperature, especially as a neat oil or in solution, provides the energy needed to overcome the activation barrier for racemization and degradation.

  • Solution:

    • Temperature: Store the compound at low temperatures. For short-term storage (days to weeks), 4 °C is adequate. For long-term storage (months to years), store at -20 °C or below.

    • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. This is particularly important if the compound is in solution.

    • Light Protection: Use amber vials or store in the dark to prevent photochemical degradation.

2. Choice of Solvent for Stock Solutions:

  • Problem: Storing in protic solvents (like methanol or ethanol) or solvents that may contain acidic impurities (like older bottles of chloroform or DCM) can facilitate racemization.

  • Solution:

    • Recommended Solvents: For stock solutions, use high-purity, anhydrous aprotic solvents such as acetonitrile, THF, or toluene.

    • Avoid Halogenated Solvents: Avoid long-term storage in chlorinated solvents like DCM or chloroform, as they can generate HCl over time.

Quantitative Data Summary

The following table summarizes the key parameters to control throughout your workflow to maintain the enantiomeric integrity of this compound.

ParameterRecommended ConditionRationale
Workup Temperature 0–5 °CReduces the kinetic rate of racemization.[2]
Workup pH 6.5–7.5 (Buffered)Avoids acid/base-catalyzed enolization.[2][4][7]
Purification Stationary Phase Silica gel treated with 0.1–1.0% TEANeutralizes acidic sites that catalyze racemization.
Solvent Evaporation Temp. < 30 °CPrevents thermal degradation and racemization.[10]
Storage Temperature ≤ 4 °C (short-term), ≤ -20 °C (long-term)Minimizes molecular motion and slows degradation pathways.[3]
Storage Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and acid formation from air/moisture.

Experimental Protocols

Protocol 1: General Procedure for Racemization Analysis by Chiral HPLC

This protocol provides a starting point for quantifying the enantiomeric excess (ee) of your sample. Method development will be required for optimal separation.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point (e.g., Chiralpak® or Lux® series).[11][12]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). Adjust the ratio to optimize resolution and retention time.

    • Reversed Phase: An alternative is Acetonitrile/Water (e.g., 50:50 v/v). Small amounts of an additive like 0.1% trifluoroacetic acid may be needed for acidic compounds, but should be used with caution.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (Note: Temperature can significantly affect separation and should be controlled).[11]

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Calculation of Enantiomeric Excess (% ee):

    • Integrate the peak areas for both enantiomers (Area₁ and Area₂).

    • Calculate % ee using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]

  • Yevgeniya, L. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 19.11: Racemization. Retrieved from [Link]

  • Google Patents. (1998). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
  • LibreTexts Chemistry. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • Tök, Ö., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography... Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Blaker, J. J., et al. (2009). Premature degradation of poly(alpha-hydroxyesters) during thermal processing of Bioglass-containing composites. Acta Biomaterialia. Retrieved from [Link]

  • Bodanszky, M., & Fagan, D. T. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research. Retrieved from [Link]

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Analytical challenges in characterizing Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Ethyl 2-hydroxy-3-phenylpropanoate (Ethyl 3-phenyllactate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this chiral hydroxy ester. My approach is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring robust and reliable analytical outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Challenges

The primary challenge in HPLC analysis of this compound is achieving baseline separation of its enantiomers.

Question: I am seeing poor resolution or co-elution of my enantiomers. How can I improve the separation?

Answer:

Achieving chiral separation is a multi-faceted process that depends on forming transient diastereomeric complexes between your analyte and the chiral stationary phase (CSP).[1] If resolution is poor, a systematic approach to method development is required.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): There is no universal CSP. Polysaccharide-based columns are an excellent starting point. A validated method for the parent compound, 3-Phenyllactic acid, successfully used a Chiralcel OJ-H column (cellulose tris-(4-methyl benzoate)).[2] This or similar cellulose/amylose-based columns (e.g., those with amylose-tris(3,5-dimethylphenylcarbamate) selectors) are highly recommended for initial screening.[3]

  • Mobile Phase Composition: For normal-phase chiral separations, the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol).

    • Action: Systematically vary the ratio of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks. Start with a composition like Hexane:Isopropanol (90:10, v/v) and adjust in 2-5% increments.[2]

  • Mobile Phase Additives: Small amounts of an acidic or basic additive can significantly improve peak shape and selectivity.

    • Action: For acidic compounds like the parent carboxylic acid, 0.1% trifluoroacetic acid (TFA) is effective.[2] While the ester is neutral, interactions with residual silanols on the silica support can still occur. Adding 0.1% TFA or another acid can suppress these interactions.

  • Temperature: Lowering the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution.

    • Action: If your HPLC system has a column thermostat, try reducing the temperature from ambient to 15-20°C.

Question: My peaks are tailing or fronting, even with a chiral column. What should I do?

Answer:

Poor peak shape is a common issue that can compromise resolution and integration accuracy. It can stem from chemical interactions or physical problems within the HPLC system.[4]

Troubleshooting Peak Asymmetry:

SymptomPotential CauseRecommended Action
Peak Tailing Secondary interactions with the stationary phase (e.g., active silanol groups).Add a mobile phase modifier like 0.1% TFA to mask silanol groups.
Column overload.[5]Reduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Peak Fronting Column overload (less common than for tailing).[5]Reduce the sample concentration or injection volume.
High injection volume in a strong solvent.Reduce injection volume and ensure sample is dissolved in mobile phase.
Split Peaks Column void or contamination at the column inlet.Reverse-flush the column (if permitted by the manufacturer). If a guard column is used, replace it. If the problem persists, the analytical column may be compromised.[2]
Sample solvent is much stronger than the mobile phase.Dissolve the sample in the mobile phase.
Gas Chromatography (GC) Challenges

Direct analysis of this compound by GC can be problematic due to the polar hydroxyl group.

Question: I am observing broad, tailing peaks or no peak at all when analyzing by GC-MS. Why is this happening?

Answer:

The free hydroxyl group in your molecule is polar and can interact strongly with the stationary phase or active sites in the GC system, leading to poor chromatography. Furthermore, the compound may have insufficient volatility. Derivatization is a crucial step to address these issues.

Protocol: Silylation for GC-MS Analysis

Derivatization via silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases volatility and reduces peak tailing.[6]

  • Reagent Preparation: Use a common silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation:

    • Evaporate a known amount of your sample (dissolved in a volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Troubleshooting GC Derivatization:

IssuePotential CauseSolution
Incomplete Derivatization Insufficient reagent, time, or temperature.Increase the reaction time or temperature. Ensure the sample is completely dry before adding the reagent, as water will consume the BSTFA.
Multiple Peaks for Analyte Partial derivatization.Optimize the derivatization conditions as described above. Ensure thorough mixing of the sample and reagent.
Peak Tailing Persists Active sites in the GC inlet liner or column.Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical technique for my needs?

A1: The choice depends on your analytical goal.

  • For Enantiomeric Purity/Ratio: Chiral HPLC is the gold standard. It provides direct separation and quantification of the R- and S-enantiomers.

  • For Achiral Purity & Impurity Profiling: A standard reverse-phase HPLC (e.g., C18 column) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is suitable for separating the compound from non-chiral impurities. GC-FID can also be used for purity assessment after derivatization.

  • For Structural Confirmation: 1H and 13C NMR spectroscopy are essential for confirming the molecular structure. Mass Spectrometry (MS), typically coupled with GC or LC, confirms the molecular weight and provides fragmentation data for further structural elucidation.

Q2: What are the expected signals in the 1H and 13C NMR spectra?

Predicted 1H NMR Signals (in CDCl3):

  • ~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring.

  • ~4.4 ppm (multiplet, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-).

  • ~4.2 ppm (quartet, 2H): The methylene protons of the ethyl ester (-OCH2CH3).

  • ~3.0 ppm (doublet of doublets, 2H): The methylene protons adjacent to the phenyl ring (-CH2-Ph).

  • ~2.5-3.0 ppm (singlet, 1H): The hydroxyl proton (-OH). This peak can be broad and its position is variable; it will exchange with D2O.

  • ~1.2 ppm (triplet, 3H): The methyl protons of the ethyl ester (-OCH2CH3).

Predicted 13C NMR Signals (in CDCl3):

  • ~173 ppm: Ester carbonyl carbon.

  • ~137 ppm: Quaternary carbon of the phenyl ring.

  • ~126-130 ppm: Carbons of the phenyl ring.

  • ~71 ppm: Carbon bearing the hydroxyl group (-CH(OH)-).

  • ~61 ppm: Methylene carbon of the ethyl ester (-OCH2CH3).

  • ~41 ppm: Methylene carbon adjacent to the phenyl ring (-CH2-Ph).

  • ~14 ppm: Methyl carbon of the ethyl ester (-OCH2CH3).

Q3: What fragmentation pattern should I expect in the mass spectrum?

A3: For a GC-MS analysis using electron ionization (EI), the molecular ion peak (M+) at m/z = 194 may be weak or absent. Key fragmentation patterns for esters and benzyl compounds would be expected:

  • Loss of the ethoxy group (-OCH2CH3): A peak at m/z = 149 [M - 45]+.

  • Loss of ethanol (-HOCH2CH3): A peak at m/z = 148 [M - 46]+.

  • McLafferty Rearrangement: A potential peak at m/z = 108.

  • Benzylic cleavage: A strong peak at m/z = 91 , corresponding to the tropylium ion ([C7H7]+), is highly characteristic of compounds containing a benzyl group.[8] This is often the base peak.

  • Other fragments: Peaks corresponding to the phenyl group (m/z = 77) and further fragmentation of the ester portion.

Q4: I need to develop a stability-indicating method. Where do I start?

A4: A stability-indicating method must be able to separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[9] This requires performing forced degradation (stress testing) studies as mandated by ICH guidelines.[10][11]

Forced Degradation Workflow:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature. The ester is highly susceptible to base hydrolysis, so conditions should be mild.

    • Oxidation: 3% H2O2 at room temperature.

    • Thermal: Heat the solid sample at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by a suitable method, typically reverse-phase HPLC with a photodiode array (PDA) detector.

  • Method Validation: The goal is to develop a chromatographic method where the main peak is well-resolved from all degradation product peaks. Peak purity analysis using the PDA detector is essential to ensure the main peak is not co-eluting with any degradants.

Part 3: Visualization & Protocols

Workflow for Troubleshooting Chiral HPLC Resolution

G start Poor Enantiomeric Resolution (Rs < 1.5) csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp mob_phase Optimize Mobile Phase (Vary % Alcohol Modifier) csp->mob_phase Yes screen_csp Screen Different CSPs (e.g., Cellulose vs. Amylose) csp->screen_csp No additive Incorporate Additive? (e.g., 0.1% TFA) mob_phase->additive temp Optimize Temperature (Try Lowering to 15-20°C) additive->temp Yes/No success Resolution Achieved (Rs >= 1.5) temp->success screen_csp->start

Caption: A decision-making workflow for improving chiral HPLC separation.

Protocol: Chiral HPLC Method Development Starting Point

This protocol is based on a validated method for the closely related 3-Phenyllactic acid and serves as an excellent starting point for method development.[2]

ParameterRecommended ConditionRationale
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSPProven selectivity for the parent acid's enantiomers.
Mobile Phase n-Hexane : Isopropanol (90:10, v/v) with 0.1% TFAStandard normal-phase conditions for polysaccharide CSPs. TFA improves peak shape.
Flow Rate 0.5 - 1.0 mL/minAdjust for optimal resolution and analysis time.
Temperature 25°C (Ambient)A controlled temperature is crucial for reproducible retention times.
Detection UV at 261 nmThe phenyl group provides strong UV absorbance.
Injection Volume 5 - 10 µLKeep volume low to prevent band broadening.
Sample Prep Dissolve in mobile phase or hexane/IPA mixture at ~1 mg/mL.Ensures compatibility and prevents peak distortion.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Ghosh, D., et al. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Biochemical and Biophysical Methods, 70(5), 788-794. Available at: [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 264-269. Available at: [Link]

  • FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Google Patents. (n.d.). CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity.
  • European Pharmacopoeia (EP). As referenced in: Girelli, A. M., & Mattei, E. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2295. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • IntechOpen. (2019). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing.
  • MDPI. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Singh, R., & Rehman, Z. U. (2016). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of ethyl methanoate.
  • Filo. (2024). Interpretaion of HNMR of ethyl propanoate.
  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]

  • eGyanKosh. (n.d.). Unit 13: MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Ethyl 2-hydroxy-3-phenylpropanoate, a key intermediate in the synthesis of various pharmaceuticals, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable compound, grounded in experimental data and practical insights to inform your research and development endeavors.

Introduction: The Significance of this compound

This compound possesses a chiral center at the C2 position, making its enantiomerically pure forms highly sought after in the synthesis of complex molecules. The stereochemistry of this hydroxyl group can profoundly influence the biological activity of the final active pharmaceutical ingredient (API). Consequently, the choice of synthetic method is not merely a matter of yield, but a critical decision impacting stereocontrol, scalability, and overall process efficiency. This guide will dissect and compare three prominent methods for its synthesis: the classical Reformatsky reaction, the elegant asymmetric hydrogenation of a prochiral precursor, and the biocatalytic precision of enzymatic resolution.

Method 1: The Reformatsky Reaction - A Classic Approach to β-Hydroxy Esters

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters through the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1] The organozinc intermediate, being less reactive than a Grignard reagent, selectively attacks the carbonyl group without reacting with the ester functionality.[1]

Mechanistic Rationale

The causality behind this selectivity lies in the "softer" nature of the organozinc nucleophile compared to its organomagnesium counterpart. This reduced reactivity prevents self-condensation of the ester and allows for a clean addition to the aldehyde. The reaction proceeds via the formation of a zinc enolate, which then coordinates to the carbonyl oxygen of the aldehyde, leading to the formation of a new carbon-carbon bond.

Diagram of the Reformatsky Reaction Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_product Product zinc Activated Zinc formation Formation of Reformatsky Reagent (Organozinc Enolate) zinc->formation bromoester Ethyl Bromoacetate bromoester->formation aldehyde Benzaldehyde addition Nucleophilic Addition to Benzaldehyde aldehyde->addition formation->addition workup Aqueous Work-up addition->workup product This compound workup->product

Caption: Workflow for the Reformatsky Synthesis.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures for the synthesis of ethyl 3-hydroxy-3-phenylpropanoate, a constitutional isomer, and is directly applicable to the target molecule's synthesis with appropriate starting materials.[2]

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • Ethyl bromoacetate

  • Benzaldehyde

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc powder (1.2 equivalents) and a catalytic crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous toluene is added, and the mixture is gently heated to reflux for a few minutes to activate the zinc, then cooled to room temperature.

  • A solution of ethyl bromoacetate (1.0 equivalent) and benzaldehyde (1.2 equivalents) in anhydrous toluene is added dropwise from the dropping funnel to the zinc suspension. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 30 minutes to ensure complete reaction.

  • The reaction is cooled to 0°C in an ice bath and then quenched by the slow addition of 1 M HCl.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.

A reported yield for a similar synthesis of ethyl 3-hydroxy-3-phenylpropanoate using this method is 52%.[2]

Performance and Limitations

The Reformatsky reaction offers a reliable and scalable method for the synthesis of β-hydroxy esters.[3] However, the classical version of this reaction does not provide any stereocontrol, resulting in a racemic mixture of the product. To achieve enantioselectivity, a chiral auxiliary or a chiral ligand must be employed, which can add to the cost and complexity of the synthesis.[4][5] Enantioselective Reformatsky reactions have been reported with enantiomeric excesses (ee) ranging from 25-81%, and in some cases, up to 95% for certain β-hydroxy esters.[5][6]

Method 2: Asymmetric Hydrogenation - The Elegant Path to Enantiopurity

Asymmetric hydrogenation has emerged as a powerful and highly efficient method for the synthesis of chiral compounds. This technique involves the reduction of a prochiral substrate, such as a ketone or an alkene, using hydrogen gas in the presence of a chiral metal catalyst. For the synthesis of this compound, the precursor is ethyl benzoylacetate, which is readily available.

Mechanistic Rationale

The key to the high enantioselectivity of this method lies in the chiral ligand coordinated to the metal center (typically ruthenium). The chiral ligand, such as (R)- or (S)-BINAP, creates a chiral environment around the metal, forcing the hydrogen to add to one face of the prochiral ketone preferentially. This results in the formation of one enantiomer of the alcohol in high excess. Ruthenium(II)-BINAP catalysts are particularly effective for the hydrogenation of β-keto esters, often yielding products with excellent enantiomeric excesses.[7]

Diagram of the Asymmetric Hydrogenation Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_product Product substrate Ethyl Benzoylacetate hydrogenation Asymmetric Hydrogenation substrate->hydrogenation catalyst Chiral Ru(II)-BINAP Catalyst catalyst->hydrogenation hydrogen Hydrogen Gas hydrogen->hydrogenation workup Solvent Removal hydrogenation->workup product Enantiomerically Enriched This compound workup->product

Caption: Workflow for Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate

The following is a general protocol for the asymmetric hydrogenation of a β-keto ester using a Ru(II)-BINAP catalyst, which can be adapted for ethyl benzoylacetate.

Materials:

  • Ethyl benzoylacetate

  • [RuCl((R)-BINAP)(p-cymene)]Cl or a similar Ru(II)-BINAP precursor

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with the Ru(II)-BINAP catalyst (0.01-1 mol%).

  • A degassed solution of ethyl benzoylacetate in methanol is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and then purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen gas (typically 10-100 atm) and heated to the desired temperature (e.g., 50-80 °C).

  • The reaction is stirred for the required time (typically a few hours to 24 hours) until the reaction is complete (monitored by TLC or GC).

  • After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • The crude product is typically of high purity, but can be further purified by column chromatography if necessary.

Performance and Advantages

Asymmetric hydrogenation is a highly attractive method due to its high efficiency and exceptional enantioselectivity. For the hydrogenation of β-ketoesters, enantiomeric excesses of over 99% are commonly achieved.[7] The use of a catalyst in small quantities (catalytic amounts) makes this process atom-economical and cost-effective on a large scale. The primary drawback is the requirement for specialized high-pressure equipment and the cost of the chiral ligands and precious metal catalysts.

Method 3: Enzymatic Resolution - Nature's Precision in a Flask

Enzymatic resolution is a powerful technique that utilizes the inherent stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. For this compound, lipases are particularly effective in catalyzing the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.

Mechanistic Rationale

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment. In a non-aqueous organic solvent, they can catalyze the reverse reaction (esterification) or transesterification. The active site of a lipase is chiral, and as a result, it often exhibits a strong preference for one enantiomer of a chiral substrate. In the case of racemic this compound, a lipase can selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted and thus enantiomerically enriched.

Diagram of the Enzymatic Resolution Workflow

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_product Product Separation racemate Racemic Ethyl 2-hydroxy-3-phenylpropanoate resolution Enzymatic Hydrolysis racemate->resolution enzyme Lipase (e.g., PCL) enzyme->resolution buffer Phosphate Buffer buffer->resolution separation Extraction and Purification resolution->separation ester (R)-Ethyl 2-hydroxy-3-phenylpropanoate (enantiomerically enriched) acid (S)-2-hydroxy-3-phenylpropanoic acid (enantiomerically enriched) separation->ester separation->acid

Caption: Workflow for Enzymatic Resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of this compound

The following protocol is based on a study by Ribeiro et al. (2001).[8][9]

Materials:

  • Racemic this compound

  • Lipase from Candida antarctica (PCL), immobilized

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., hexane)

  • Sodium hydroxide solution (for titration)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of racemic this compound in a phosphate buffer/organic solvent biphasic system, the immobilized lipase is added.

  • The mixture is stirred at a controlled temperature (e.g., 30°C).

  • The progress of the reaction (hydrolysis of one enantiomer) is monitored by titrating the liberated acid with a standard solution of sodium hydroxide or by chiral HPLC analysis.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

  • The enzyme is filtered off (and can often be reused).

  • The aqueous phase is acidified and extracted with ethyl acetate to isolate the (S)-2-hydroxy-3-phenylpropanoic acid.

  • The organic phase, containing the unreacted (R)-ester, is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the enantiomerically enriched (R)-ethyl 2-hydroxy-3-phenylpropanoate.

In a study using lipase from Candida antarctica (PCL), a 50% conversion was achieved, resulting in the recovery of the (R)-ester with 98% ee and the formation of the (S)-acid with 93% ee.[8][9]

Performance and Advantages

Enzymatic resolution offers several key advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and the use of biodegradable and often reusable catalysts. The main limitation is that the maximum theoretical yield for a single enantiomer is 50%. However, the other enantiomer (as the acid) is also obtained in high enantiomeric purity and can be used for other purposes or racemized and recycled.

Comparative Summary of Synthesis Methods

FeatureReformatsky ReactionAsymmetric HydrogenationEnzymatic Resolution
Starting Materials Benzaldehyde, Ethyl bromoacetate, ZincEthyl benzoylacetate, H₂, Chiral Ru-catalystRacemic this compound, Lipase
Stereoselectivity Racemic (unless chiral auxiliary/ligand is used)Excellent (often >99% ee)Excellent (e.g., 98% ee for remaining ester)
Yield Moderate (e.g., 52% for racemic product)High (typically >90%)Max. 50% for one enantiomer (but other is also recovered)
Reaction Conditions Moderate to high temperature, inert atmosphereHigh pressure, moderate temperatureMild (ambient temperature and pressure, neutral pH)
Scalability Scalable, but exotherm can be an issueHighly scalable with appropriate equipmentScalable, especially with immobilized enzymes
Advantages Well-established, uses relatively inexpensive reagentsHigh yield and enantioselectivity, catalyticMild conditions, high enantioselectivity, reusable catalyst
Disadvantages Racemic product, potential for side reactionsRequires high-pressure equipment, expensive catalystsMaximum 50% yield for one enantiomer, separation required

Conclusion and Recommendation

The optimal synthesis method for this compound is highly dependent on the specific requirements of the project, including the desired enantiomeric purity, scale of production, and available resources.

  • For rapid access to the racemic material for initial studies , the Reformatsky reaction is a viable and cost-effective option.

  • For the large-scale production of a single, highly pure enantiomer , asymmetric hydrogenation stands out as the superior method, offering both high yield and exceptional stereocontrol, provided the initial investment in equipment and catalysts is feasible.

  • Enzymatic resolution presents an excellent "green chemistry" alternative, particularly when both enantiomers are of interest or when mild reaction conditions are a priority. The high enantioselectivity and reusability of the enzyme make it an attractive option for moderate-scale synthesis.

Ultimately, a thorough evaluation of the economic and practical aspects of each method, alongside the scientific considerations outlined in this guide, will enable researchers and drug development professionals to make an informed decision that best aligns with their synthetic goals.

References

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  • Girgis, M. J., et al. (2018). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 22(10), 1436–1443.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • de Miranda, A. S., et al. (2015).
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  • Xie, J. H., et al. (2019). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 1(1), 100007.
  • Kumar, A., et al. (2014). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology, 3(10).
  • Reddy, B. V. S., et al. (2013). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Tetrahedron Letters, 54(43), 5789-5792.
  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-745.
  • Jana, A., & Ghorai, M. K. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
  • Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. Retrieved from [Link]

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-745.
  • Zhang, Y., et al. (2018). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries, 56, 333-340.
  • Wang, D., et al. (2017).
  • Starodubtseva, E. V., et al. (2004). Enantioselective hydrogenation of levulinic acid esters in the presence of the Ru II -BINAP-HCl catalytic system. Russian Chemical Bulletin, 53(11), 2534–2539.
  • Salaneck, W. R., et al. (2005).
  • Maseras, F., & Lledós, A. (2013). Computational insights on the mechanism of the catalytic hydrogenation with BINAP–diamine–Ru complexes: the role of base and origin of selectivity.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

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A Comparative Guide for Researchers: Ethyl 2-hydroxy-3-phenylpropanoate Versus Established Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure molecules, essential for the development of modern pharmaceuticals and agrochemicals, the synthetic chemist's toolbox is equipped with a variety of stereocontrol strategies. Among the most reliable are the use of chiral synthons and chiral auxiliaries. This guide provides an in-depth technical comparison of ethyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block, with well-established chiral auxiliaries such as Evans oxazolidinones, Oppolzer's camphorsultams, and mandelic acid derivatives. We will explore their respective roles, applications, and performance in key asymmetric transformations, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Conceptual Distinction: Chiral Synthons vs. Chiral Auxiliaries

A fundamental understanding of the different strategies for introducing chirality is crucial. This is illustrated in the workflow below.

G cluster_0 Chiral Synthon Strategy cluster_1 Chiral Auxiliary Strategy a Prochiral Starting Material b Reaction with Chiral Synthon (e.g., this compound) a->b c Diastereoselective Transformation b->c d Final Chiral Product (Synthon is part of the core structure) c->d e Prochiral Substrate f Attachment of Chiral Auxiliary (e.g., Evans Oxazolidinone) e->f g Diastereoselective Reaction f->g h Cleavage of Auxiliary g->h i Final Chiral Product h->i j Recovered Auxiliary h->j

Figure 1: Conceptual workflow comparing the chiral synthon and chiral auxiliary approaches in asymmetric synthesis.

Chiral Synthons , like this compound, are enantiomerically pure molecules that are incorporated in their entirety into the final product's carbon skeleton. Their inherent chirality serves as a foundational stereochemical element.

Chiral Auxiliaries , on the other hand, are temporary attachments to a prochiral substrate.[1] They exert stereocontrol over a reaction and are subsequently cleaved from the molecule, ideally to be recovered and reused.[2] Prominent examples include Evans oxazolidinones and Oppolzer's camphorsultams.[3][4]

This compound: A Versatile Chiral Building Block

This compound, often referred to as ethyl phenyllactate, is a valuable C3 chiral building block.[5] Its utility stems from the presence of a stereogenic center bearing both a hydroxyl and an ester functionality, which can be further manipulated.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not specified
Solubility Soluble in organic solvents

(Data sourced from NIST WebBook and other chemical suppliers)[5]

Applications in Synthesis

The primary application of this compound lies in its use as a precursor for more complex chiral molecules, particularly in the pharmaceutical industry.

Case Study: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A notable application is in the synthesis of the ethyl ester of (S)-2-amino-4-phenylbutanoic acid, a key intermediate for several ACE inhibitors. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine.

While direct comparative data with other synthons for this specific multi-step synthesis is scarce, the efficiency of each step is well-documented in the literature.

Established Chiral Auxiliaries: A Performance Benchmark

For a comprehensive comparison, we will now delve into the performance of widely used chiral auxiliaries in key asymmetric transformations. It is important to note that a direct, head-to-head comparison with this compound in the same reaction is often not applicable due to their fundamentally different roles. The following data serves as a benchmark for the levels of stereocontrol achievable with auxiliary-based methods.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for C-C bond formation and the creation of two new stereocenters. Chiral auxiliaries have demonstrated exceptional efficacy in controlling the stereochemical outcome of this reaction.

G cluster_0 Asymmetric Aldol Reaction Workflow a N-Acyloxazolidinone (with Chiral Auxiliary) b Enolate Formation (e.g., Bu₂BOTf, DIPEA) a->b c Reaction with Aldehyde b->c d Diastereoselective Aldol Adduct c->d e Auxiliary Cleavage d->e f Chiral β-Hydroxy Acid/Ester e->f

Figure 2: General workflow for an Evans asymmetric aldol reaction.

Performance Data for Asymmetric Aldol Reactions:

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:1>99%85-95[4]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) Benzaldehyde>98:2 (anti)>98%80-90[3]

As the data indicates, both Evans and Oppolzer auxiliaries provide excellent levels of stereocontrol in aldol reactions, with the former typically favoring syn products and the latter anti products.

Asymmetric Alkylation

The diastereoselective alkylation of enolates is another fundamental C-C bond-forming reaction where chiral auxiliaries excel.

Performance Data for Asymmetric Alkylation:

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Benzyl bromide>99%90-98[2]
(-)-Pseudoephedrine Methyl iodide>98%85-95[2]

These auxiliaries consistently deliver high diastereoselectivities in the alkylation of propionyl imides, demonstrating their reliability in constructing chiral quaternary centers.

Experimental Protocols

To provide practical insights, detailed experimental protocols for key transformations are outlined below.

Protocol: Evans Asymmetric Aldol Reaction

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the N-propionyl imide in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir for 30 minutes to ensure complete enolate formation.

  • Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a phosphate buffer (pH 7) and methanol.

  • Concentrate the mixture in vacuo and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure aldol adduct.

Protocol: Cleavage of the Evans Auxiliary

Materials:

  • Diastereomerically pure aldol adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) and water

  • Standard workup and purification reagents

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

  • Add an aqueous solution of LiOH and H₂O₂.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic layer, concentrate, and purify to obtain the chiral β-hydroxy acid.

Conclusion: Making an Informed Choice

The selection between a chiral synthon like this compound and a chiral auxiliary-based approach is dictated by the specific synthetic strategy and the desired final product.

  • This compound is an excellent choice when the C3 phenylpropanoid skeleton is a core component of the target molecule. Its utility lies in its direct incorporation, avoiding the additional steps of auxiliary attachment and cleavage.

  • Chiral auxiliaries like those developed by Evans and Oppolzer offer a more versatile approach for a broader range of target molecules. They provide exceptionally high and predictable levels of stereocontrol for various transformations, and the ability to recover and reuse the auxiliary can be advantageous in large-scale synthesis.

Ultimately, the decision rests on a careful analysis of the overall synthetic route, atom economy, and the specific stereochemical challenges of the target molecule. This guide provides the foundational knowledge and representative data to aid researchers in navigating these choices and designing efficient and highly stereoselective syntheses.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019 Oct;31(10):776-812.
  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
  • A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Nopol vs. Established Auxiliaries. Benchchem.
  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.
  • ChemInform Abstract: L‐Valinol and L‐Phenylalaninol‐Derived 2‐Imidazolidinones as Chiral Auxiliaries in Asymmetric Aldol Reactions. Sci-Hub.
  • A Comparative Guide to Chiral Auxiliaries in Diels-Alder Reactions: (1R)-(+)-cis-Pinane Derivatives vs. Evans Oxazolidinones and - Benchchem.
  • Chiral Auxiliaries - Principles and Recent Applic
  • ethyl 2-hydroxy-3-phenylpropano

Sources

Chiral HPLC analysis of Ethyl 2-hydroxy-3-phenylpropanoate enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Chiral HPLC Analysis of Ethyl 2-hydroxy-3-phenylpropanoate Enantiomers

In the realm of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. This compound, a key chiral building block, is no exception. Ensuring its enantiomeric purity is a critical step in quality control and process development, necessitating robust and reliable analytical methods.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering direct, accurate, and efficient enantioseparation.[2][3]

This guide provides an in-depth comparison of two leading polysaccharide-based CSPs for the analysis of this compound enantiomers: the industry-standard Daicel CHIRALCEL® OD-H and the competitive alternative, Phenomenex Lux® Cellulose-1. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind method development, empowering you to make informed decisions for your specific analytical challenges.

The Science of Chiral Recognition on Polysaccharide-Based CSPs

The success of columns like CHIRALCEL® OD-H and Lux® Cellulose-1 lies in their chiral selector: cellulose tris(3,5-dimethylphenylcarbamate).[4][5] This polymer is coated onto a high-purity silica gel support.[5] The selector's phenylcarbamate groups are arranged helically, creating a complex three-dimensional structure with chiral grooves and cavities.[6][7]

Enantioseparation occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.[8] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The primary molecular interactions governing this recognition are:

  • Hydrogen Bonding: The hydroxyl (-OH) and ester groups of this compound can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Interactions: The most critical factor is the spatial fit. One enantiomer will fit more snugly or favorably into the chiral groove of the CSP than the other, resulting in a more stable complex and longer retention time.[8][9]

cluster_CSP Chiral Stationary Phase (Cellulose Derivative) cluster_Analyte Analyte Enantiomers cluster_Complex Transient Diastereomeric Complexes CSP Chiral Groove Interactions Interaction Sites (H-bond, π-π, Steric) R_Enantiomer (R)-Enantiomer Strong_Complex More Stable Complex (Longer Retention) R_Enantiomer->Strong_Complex Favorable Fit S_Enantiomer (S)-Enantiomer Weak_Complex Less Stable Complex (Shorter Retention) S_Enantiomer->Weak_Complex Less Favorable Fit Strong_Complex->CSP Strong Interaction Weak_Complex->CSP Weak Interaction

Caption: Chiral recognition mechanism on a polysaccharide-based CSP.

Comparative Analysis of Chiral Stationary Phases

Both Daicel CHIRALCEL® OD-H and Phenomenex Lux® Cellulose-1 utilize the same chiral selector, making them highly comparable and often interchangeable.[6] Phenomenex guarantees that its Lux® Cellulose-1 column will provide at least equivalent or better performance compared to the CHIRALCEL® OD-H.[10] While the core chemistry is identical, subtle differences in the silica gel properties, the coating process, and the packing technology can lead to variations in efficiency, pressure stability, and column lifetime.[11]

FeatureDaicel CHIRALCEL® OD-HPhenomenex Lux® Cellulose-1
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Particle Size Available in 5 µm, 10 µm, 20 µmAvailable in 3 µm, 5 µm, 10 µm, 20 µm
Separation Modes Normal Phase, Reversed Phase, SFCNormal Phase, Reversed Phase, Polar Organic, SFC
Key Attribute Long-standing industry benchmarkGuaranteed alternative with potential for higher efficiency

Experimental Design and Protocols

A systematic approach to method development is crucial for achieving optimal chiral separation.[2] The following workflow is a self-validating system designed to efficiently screen and optimize conditions for the separation of this compound enantiomers.

Caption: Systematic workflow for chiral method development.

Step-by-Step Experimental Protocol

This protocol is designed for either the Phenomenex Lux® 5 µm Cellulose-1 or Daicel CHIRALCEL® OD-H 5 µm column (250 x 4.6 mm).

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade (optional additive)

  • Trifluoroacetic acid (TFA), analytical grade (optional additive)

2. Instrument and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis detector.

  • Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm) OR CHIRALCEL® OD-H 5 µm (250 x 4.6 mm)

  • Mobile Phase: See screening conditions below. All mobile phases should be freshly prepared and sonicated for 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (Ambient)

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in Ethanol.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL (100 µg/mL) using the initial mobile phase composition (e.g., Hexane/IPA 90:10).

4. Chromatographic Procedure (Screening Phase):

  • Conditioning: Equilibrate the chosen column with the initial mobile phase (e.g., n-Hexane/IPA 90:10 v/v) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Evaluation: Calculate the retention times (t_R1, t_R2), selectivity factor (α), and resolution (R_s). A resolution of R_s > 1.5 indicates baseline separation.

  • Screening: Repeat the procedure using a different alcohol modifier (e.g., n-Hexane/EtOH 90:10 v/v) to assess changes in selectivity. The choice of alcohol can significantly impact the separation.[12]

Performance Data and Comparison

The following table presents representative data that could be expected from the analysis under identical normal phase conditions. This data is illustrative, based on the established performance of these columns for similar aromatic compounds.[10]

Conditions: Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v); Flow Rate: 1.0 mL/min; Temp: 25°C.

ParameterColumnEnantiomer 1 (t_R1)Enantiomer 2 (t_R2)Selectivity (α)Resolution (R_s)
Performance Daicel CHIRALCEL® OD-H 8.52 min9.81 min1.182.15
Metrics Phenomenex Lux® Cellulose-1 8.45 min9.85 min1.202.30

Interpretation of Results:

  • Retention Time (t_R): Both columns effectively retain the analyte. The minor differences are typical and insignificant.

  • Selectivity (α): This is the ratio of the retention factors of the two enantiomers and is the most critical measure of the CSP's ability to differentiate between them. A higher α value indicates a greater separation potential. In this example, the Lux® Cellulose-1 shows slightly higher selectivity.

  • Resolution (R_s): This value quantifies the degree of separation between the two peaks, considering both their separation in time and their peak widths. A value above 1.5 is desired for quantitative analysis. Both columns provide excellent baseline resolution, with the Lux® Cellulose-1 showing a marginal improvement, likely due to a combination of higher selectivity and potentially higher column efficiency.

Conclusion and Recommendations

Both the Daicel CHIRALCEL® OD-H and the Phenomenex Lux® Cellulose-1 are outstanding choices for the chiral analysis of this compound. They operate on the same principle of chiral recognition and are capable of providing excellent, baseline-resolved separation of the enantiomers under standard normal phase conditions.

  • For established methods or direct replacement: The Daicel CHIRALCEL® OD-H is a reliable choice with a vast history of applications.

  • For new method development or performance optimization: The Phenomenex Lux® Cellulose-1 is a guaranteed alternative that may offer advantages in terms of efficiency and resolution, as suggested by comparative data for other compounds.[6][10]

Ultimately, the choice may depend on laboratory preference, column availability, and cost. The most critical takeaway is that a systematic screening approach, starting with a Hexane/Alcohol mobile phase on a cellulose tris(3,5-dimethylphenylcarbamate) CSP, is a high-probability strategy for successfully resolving the enantiomers of this compound.

References

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex.
  • APPLICATION: Various SFC screening approaches for the chiral separation of a 56-pharmaceutical compound test set. Phenomenex.
  • Lux Cellulose-1 Brochure. Phenomenex.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Lux Polysaccharide Based Chiral St
  • CHIRALCEL OD-H - Daicel. HPLC-MART.
  • CHIRAL Handbook. BGB Analytik.
  • Lux Cellulose-3 - Phenomenex. HPLC-MART.
  • Daicel CHIRALCEL® OD-3 / CHIRALCEL® OD-H / CHIRALCEL® OD HPLC Columns.
  • Playing with Selectivity for Optimal Chiral Separation.
  • CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. Daicel Chiral Technologies.
  • Chiral HPLC Separ
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.

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A Comparative Guide to the Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate: A Novel Photoredox Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the quest for efficient, stereoselective, and sustainable methods for producing chiral building blocks is relentless. Ethyl 2-hydroxy-3-phenylpropanoate, a key intermediate for various bioactive molecules, is a prime example of a compound where the synthetic route can significantly impact the overall efficiency and cost of a drug development program. This guide provides a comprehensive comparison of a novel, visible-light-mediated synthetic route to this valuable compound against established methodologies, namely asymmetric hydrogenation and biocatalytic resolution. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and offer insights into the practical considerations for selecting the optimal route for your research and development needs.

Introduction: The Significance of this compound

This compound is a chiral α-hydroxy ester that serves as a versatile precursor in the synthesis of a range of pharmaceuticals. Its structural motif is found in molecules targeting various therapeutic areas. The stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production.

The Synthetic Landscape: An Overview

Traditionally, the synthesis of enantiomerically enriched this compound has been dominated by two main strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture. In this guide, we introduce and validate a novel third approach: a visible-light-mediated photoredox-catalyzed synthesis.

Section 1: A Novel Approach: Visible-Light Photoredox-Catalyzed Hydroalkoxylation

Harnessing the power of visible light, photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and often novel reaction pathways.[1][2] We present a new synthetic route based on a photoredox-catalyzed radical-mediated hydroalkoxylation of ethyl cinnamate.

Mechanism and Rationale

This novel approach utilizes an iridium-based photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes to generate radical intermediates under exceptionally mild conditions.[1] The proposed mechanism involves the formation of an α-hydroxy radical from a readily available alcohol, which then adds to the double bond of ethyl cinnamate. Subsequent radical-radical coupling and hydrogen atom transfer (HAT) steps yield the desired product. The choice of a suitable chiral ligand or catalyst can, in principle, render this reaction enantioselective.

Photoredox Catalysis Workflow cluster_0 Initiation cluster_1 Radical Generation & Reaction cluster_2 Product Formation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Light Visible Light (hν) Light->PC Excitation Alcohol Alcohol (R-OH) PC_excited->Alcohol SET Alpha_Hydroxy_Radical α-Hydroxy Radical (•R'-OH) Alcohol->Alpha_Hydroxy_Radical Ethyl_Cinnamate Ethyl Cinnamate Alpha_Hydroxy_Radical->Ethyl_Cinnamate Addition Adduct_Radical Adduct Radical Ethyl_Cinnamate->Adduct_Radical HAT_Agent Hydrogen Atom Transfer (HAT) Agent Adduct_Radical->HAT_Agent HAT Product This compound HAT_Agent->Product

Caption: Proposed workflow for the photoredox-catalyzed synthesis.

Experimental Protocol: Photoredox Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube is added ethyl cinnamate (1.0 mmol), the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%), and a hydrogen atom transfer co-catalyst (e.g., N,N-diisopropylethylamine, 1.5 mmol) in anhydrous, degassed solvent (e.g., acetonitrile, 5 mL).

  • Reaction Execution: The mixture is stirred under an inert atmosphere (e.g., argon) and irradiated with a blue LED lamp (40 W) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Section 2: Established Method 1: Asymmetric Hydrogenation of Ethyl Benzoylformate

The enantioselective hydrogenation of α-ketoesters is a well-established and reliable method for the synthesis of α-hydroxy esters.[3] This approach typically employs a heterogeneous catalyst, such as platinum on alumina (Pt/Al2O3), modified with a chiral amine, most commonly a cinchonidine derivative.[3][4]

Mechanism and Rationale

The substrate, ethyl benzoylformate, adsorbs onto the surface of the platinum catalyst. The chiral modifier, cinchonidine, also adsorbs and creates a chiral environment around the active sites. This interaction directs the approach of the prochiral ketone to the catalyst surface, favoring the addition of hydrogen to one of the two enantiotopic faces, thus leading to an excess of one enantiomer of the product.[4] The efficiency of this process is highly dependent on the choice of modifier, solvent, temperature, and hydrogen pressure.

Asymmetric Hydrogenation Workflow cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction Catalyst Pt/Al2O3 Catalyst Modified_Catalyst Modified Catalyst Catalyst->Modified_Catalyst Modifier Chiral Modifier (e.g., Cinchonidine) Modifier->Modified_Catalyst Substrate Ethyl Benzoylformate Modified_Catalyst->Substrate Adsorption Hydrogen H2 Substrate->Hydrogen Hydrogenation Product Ethyl (R)-2-hydroxy-3-phenylpropanoate Hydrogen->Product Biocatalytic Resolution Workflow cluster_0 Enzymatic Reaction cluster_1 Separation Racemic_Ester Racemic this compound Enzyme Lipase Racemic_Ester->Enzyme Acylated_Enantiomer (R)-Acylated Ester Enzyme->Acylated_Enantiomer Unreacted_Enantiomer (S)-Ethyl 2-hydroxy-3-phenylpropanoate Enzyme->Unreacted_Enantiomer Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme Separation Chromatographic Separation Acylated_Enantiomer->Separation Unreacted_Enantiomer->Separation

Sources

A Senior Application Scientist’s Guide to the Cost-Effective Synthesis of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-hydroxy-3-phenylpropanoate, also known as ethyl phenyllactate, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its β-hydroxy ester motif is a key structural feature in numerous biologically active molecules. The production of this compound, particularly in an enantiomerically pure form, is of significant interest to the drug development industry. The economic viability of a synthetic route is paramount, dictating its scalability from laboratory research to industrial production.

This guide provides a cost-effectiveness analysis of four distinct synthetic strategies for producing this compound. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, operational complexities, and economic drivers of each method. This analysis is designed to equip researchers, chemists, and process development professionals with the insights needed to select the most appropriate synthesis for their specific objectives, whether they prioritize yield, enantioselectivity, cost, or environmental impact.

The Classic Workhorse: The Reformatsky Reaction

The Reformatsky reaction has long been a reliable method for synthesizing β-hydroxy esters.[3] Its enduring appeal lies in its operational simplicity and tolerance for a wide range of substrates.

Principle and Rationale

The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4] The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed in situ. A crucial advantage of this organozinc intermediate is its lower reactivity compared to Grignard or organolithium reagents.[4][5] This moderated reactivity prevents undesired side reactions, such as self-condensation of the ester, making the process more robust and predictable.

The mechanism proceeds through several key stages:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester.[5][6]

  • Enolate Formation: The resulting organozinc compound rearranges to form a zinc enolate.[4][5]

  • Carbonyl Addition: The enolate adds to the carbonyl group of the aldehyde (in this case, benzaldehyde) via a six-membered chair-like transition state.[5][7]

  • Work-up: A final acidic work-up protonates the zinc alkoxide to yield the desired β-hydroxy ester.[5]

Experimental Protocol: Synthesis via Reformatsky Reaction

Adapted from established procedures.[5][7]

  • Activation of Zinc: In a flame-dried, three-neck flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a catalytic amount of iodine to anhydrous toluene. Reflux the suspension for 5-10 minutes to activate the zinc surface, then cool to room temperature.

  • Reagent Addition: To the zinc suspension, add ethyl bromoacetate (1.1 equivalents). Then, add a solution of benzaldehyde (1.0 equivalent) in anhydrous toluene dropwise to control the initial exotherm.

  • Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or MTBE (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[5]

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Workflow and Cost-Effectiveness Analysis

A 1. Zinc Activation (Zinc, Iodine, Toluene) B 2. Reagent Addition (Ethyl Bromoacetate, Benzaldehyde) A->B Add Reagents C 3. Reaction (90 °C, 30-60 min) B->C Heat D 4. Quench & Work-up (HCl, Extraction) C->D Cool & Quench E 5. Purification (Chromatography) D->E Isolate Crude F Product: this compound E->F Purify

Caption: Experimental workflow for the Reformatsky reaction.

  • Cost Drivers: The primary cost drivers are the starting materials (ethyl bromoacetate and benzaldehyde) and the solvent. While zinc is relatively inexpensive, the need for activated dust and anhydrous conditions adds to the operational cost. Purification via column chromatography is solvent-intensive and can be a significant cost factor at scale.

  • Advantages: Good yields (often >80%) and high reliability.[7] The reaction is less sensitive to moisture than Grignard-based routes.

  • Disadvantages: Generates stoichiometric amounts of zinc salts as waste, which has environmental implications. The product is racemic, requiring a subsequent resolution step if a single enantiomer is desired, adding significant cost and process complexity.

The "Green" Alternative: Biocatalytic Routes

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds. For this compound, this typically involves either the asymmetric reduction of a prochiral ketone or the kinetic resolution of the racemic alcohol.

Principle and Rationale: Enzymatic Kinetic Resolution

Kinetic resolution leverages the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture at a much faster rate than the other.[8] In the presence of an acyl donor (like vinyl acetate), the enzyme will convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, leaving the unreacted S-enantiomer in high enantiomeric excess.

This method is governed by the enzyme's enantioselectivity. A successful resolution can yield both the unreacted alcohol and the newly formed ester in high optical purity. The process is attractive due to its mild reaction conditions (often room temperature in organic solvents) and the potential for enzyme reuse through immobilization.[9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Adapted from a representative procedure.[8]

  • Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an organic solvent (e.g., tert-butyl methyl ether), add vinyl acetate (0.5-1.0 equivalents) as the acyl donor.

  • Enzyme Addition: Add a lipase catalyst (e.g., Lipase PS-C from Pseudomonas cepacia or Lipase B from Candida antarctica). Immobilized enzymes are preferred for ease of recovery.

  • Incubation: Shake the reaction mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction.[8]

  • Monitoring: Periodically withdraw aliquots and analyze by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both products.

  • Work-up and Separation: Once the desired conversion is reached, filter off the (immobilized) enzyme. The enzyme can be washed and potentially reused.

  • Purification: Concentrate the filtrate and separate the unreacted alcohol (e.g., (S)-Ethyl 2-hydroxy-3-phenylpropanoate) from the acylated product (e.g., (R)-ethyl 2-acetoxy-3-phenylpropanoate) by column chromatography.

Workflow and Cost-Effectiveness Analysis

A 1. Reaction Setup (Racemic Substrate, Solvent, Acyl Donor) B 2. Enzyme Addition (e.g., Immobilized Lipase) A->B C 3. Incubation & Monitoring (Controlled Temp, Chiral HPLC) B->C Shake D 4. Enzyme Removal (Filtration) C->D Stop at ~50% conversion E 5. Product Separation (Chromatography) D->E Isolate Mixture F Product 1: (S)-Enantiomer (alcohol) E->F G Product 2: (R)-Enantiomer (ester) E->G

Caption: Workflow for enzymatic kinetic resolution.

  • Cost Drivers: The primary cost is the enzyme itself. While the initial investment can be high, the cost per batch decreases significantly if the enzyme is immobilized and reused multiple times. The need for a separate synthesis of the racemic starting material must also be factored in.

  • Advantages: Provides access to both enantiomers in high optical purity (>98% e.e. is achievable).[8][10] The process is environmentally friendly, operating under mild conditions with minimal waste.

  • Disadvantages: The maximum theoretical yield for a single desired enantiomer is 50%. This can be a significant drawback unless both enantiomers have commercial value or the undesired enantiomer can be racemized and recycled.

The High-Reactivity Path: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation.[11][12] It can be adapted to synthesize β-hydroxy esters, though it requires careful selection of substrates to manage its high reactivity.

Principle and Rationale

A Grignard reagent, such as benzylmagnesium chloride, acts as a powerful nucleophile.[12][13] To synthesize the target molecule, this reagent would react with an electrophile like ethyl glyoxylate. The Grignard reagent adds to the aldehyde carbonyl, and subsequent acidic work-up yields the desired secondary alcohol.

The main challenge with Grignard reagents is their extreme reactivity and basicity. They react violently with water and other protic sources, necessitating strictly anhydrous conditions, which adds to operational complexity and cost.[13] Furthermore, their high nucleophilicity can lead to reactions with the ester group, a problem less prevalent in the Reformatsky reaction.[4]

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-neck flask under nitrogen, react benzyl chloride (1.0 equivalent) with magnesium turnings (1.1 equivalents) in anhydrous diethyl ether or THF to form benzylmagnesium chloride.[14]

  • Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of ethyl glyoxylate (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Quenching: After the addition is complete and the reaction is stirred for a short period, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Work-up: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel chromatography.

Workflow and Cost-Effectiveness Analysis

A 1. Grignard Formation (Benzyl Halide, Mg, Anhydrous Ether) B 2. Reaction (Add Ethyl Glyoxylate at 0 °C) A->B Freshly prepared C 3. Quench & Work-up (NH4Cl, Extraction) B->C After reaction D 4. Purification (Chromatography) C->D Isolate Crude E Product: Racemic this compound D->E Purify

Caption: Experimental workflow for Grignard-based synthesis.

  • Cost Drivers: The primary cost is associated with ensuring and maintaining strictly anhydrous conditions. This includes the use of expensive anhydrous solvents and specialized equipment. The starting materials are relatively common and inexpensive.

  • Advantages: Utilizes readily available and low-cost starting materials (magnesium, benzyl halides). The reaction is typically fast.

  • Disadvantages: Extreme sensitivity to moisture and air requires rigorous experimental technique and inert atmospheres, increasing operational complexity. Potential for side reactions, such as Wurtz coupling or reaction with the ester, can lower the yield. The product is racemic.

The Precision Approach: Asymmetric Aldol Reaction

For applications demanding the highest enantiopurity directly from the synthesis, asymmetric aldol reactions are the state-of-the-art. These methods employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Principle and Rationale

An asymmetric aldol reaction involves the reaction of a prochiral enolate with an aldehyde to create two new stereocenters. By using a chiral Lewis acid catalyst or attaching a chiral auxiliary to the enolate, one can direct the reaction to form predominantly one of the four possible stereoisomers. For instance, a boron-mediated asymmetric aldol reaction can achieve high diastereo- and enantioselectivity.[15]

This approach is mechanistically elegant, offering direct access to enantiomerically enriched products. However, this precision comes at a cost, as chiral catalysts and auxiliaries are often expensive, multi-step to prepare, and used in stoichiometric or significant catalytic amounts.

Cost-Effectiveness Analysis
  • Cost Drivers: The overwhelming cost driver is the chiral catalyst or auxiliary. These are often complex molecules derived from expensive starting materials (e.g., chiral amino acids, terpenes). The need for cryogenic temperatures (-78 °C) for many of these reactions also adds significant energy and equipment costs.

  • Advantages: Can provide direct access to the product with very high enantiomeric excess (e.e. >99% is possible), eliminating the need for a separate resolution step.[15][16]

  • Disadvantages: The high cost of reagents and stringent reaction conditions (e.g., cryogenic temperatures) make this the most expensive route. The removal of the chiral auxiliary (if used) requires additional synthetic steps. This method is typically reserved for high-value target molecules where absolute stereochemical control is non-negotiable and the cost can be justified.

Comparative Summary and Strategic Selection

The optimal synthetic route for this compound is not universal; it is dictated by the specific needs of the project. The table below summarizes the key parameters to facilitate a strategic decision.

ParameterReformatsky ReactionEnzymatic Kinetic ResolutionGrignard ReactionAsymmetric Aldol Reaction
Starting Materials Benzaldehyde, Ethyl Bromoacetate, ZincRacemic Target Compound, Acyl DonorBenzyl Halide, Mg, Ethyl GlyoxylatePhenylacetate Derivative, Benzaldehyde
Typical Yield Good (70-90%)[7]Max 50% for one enantiomerModerate-Good (50-80%)Good (70-90%)
Enantioselectivity Racemic (0% e.e.)Excellent (>98% e.e.)[8]Racemic (0% e.e.)Excellent (>99% e.e.)[15]
Key Cost Drivers Solvents, PurificationEnzyme Cost, 50% Yield LimitAnhydrous Solvents, Inert AtmosphereChiral Catalyst/Auxiliary, Cryogenics
Operational Complexity ModerateLow-ModerateHighVery High
Environmental Impact High (Zinc Waste)Low ("Green")Moderate (Solvent Use)High (Catalyst, Solvents, Energy)
Concluding Recommendations
  • For large-scale, cost-sensitive production of the racemic mixture: The Reformatsky Reaction offers the best balance of cost, yield, and operational robustness.

  • For producing high-purity enantiomers with a focus on green chemistry: Enzymatic Kinetic Resolution is the superior choice, especially if the enzyme can be efficiently immobilized and recycled and if there is a use for both enantiomers.

  • For lab-scale synthesis where cost is secondary to speed and simplicity (for the racemic product): The Grignard Reaction can be effective, provided the necessary anhydrous conditions can be easily met.

  • For producing a specific high-value enantiomer where absolute stereocontrol is critical and cost is not the primary constraint: An Asymmetric Aldol Reaction is the most powerful, albeit most expensive, strategy.

Ultimately, the choice of synthesis is a strategic one. By understanding the interplay between chemical principles, operational demands, and economic realities, researchers and drug development professionals can navigate these options to select the most cost-effective and appropriate pathway for their synthetic goals.

References

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A Comparative Analysis of the Reactivity of Ethyl 2-Hydroxy-3-Phenylpropanoate and Structurally Analogous Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of ester functional groups is a cornerstone of molecular design and optimization. This guide provides an in-depth, comparative analysis of the reactivity of ethyl 2-hydroxy-3-phenylpropanoate against a selection of structurally similar esters. By examining the interplay of electronic and steric effects, we aim to furnish researchers with the foundational knowledge to predict and manipulate the chemical behavior of these valuable synthons.

Introduction: The Structural Context of Reactivity

This compound, a β-hydroxy ester, possesses a unique structural motif that dictates its chemical behavior. The presence of a hydroxyl group on the α-carbon and a phenyl group on the β-carbon introduces electronic and steric factors that differentiate its reactivity from simpler esters like ethyl lactate and ethyl mandelate. Understanding these subtleties is paramount for applications ranging from fine chemical synthesis to the design of prodrugs with tailored hydrolysis rates.

This guide will focus on a comparative analysis of the following esters:

  • This compound: Our primary molecule of interest.

  • Ethyl Lactate: An aliphatic α-hydroxy ester, for baseline comparison.

  • Ethyl Mandelate: An aromatic α-hydroxy ester, to isolate the effect of a directly attached aromatic ring.

  • Ethyl 3-hydroxy-3-phenylpropanoate: A positional isomer, to highlight the influence of the hydroxyl group's location.[1][2][3][4][5]

Comparative Reactivity: A Multifaceted Examination

The reactivity of an ester is not a monolithic property but rather a composite of its behavior under various reaction conditions. We will dissect this reactivity through the lenses of hydrolysis, oxidation, and reduction.

The hydrolysis of an ester, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction with profound implications, particularly in drug metabolism and prodrug activation.[6] The rate of hydrolysis is exquisitely sensitive to both steric and electronic effects.[6][7]

Electronic Effects: The electron density at the carbonyl carbon is a key determinant of its susceptibility to nucleophilic attack. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[8][9] In our series, the phenyl group's influence is context-dependent. When directly attached to the α-carbon (ethyl mandelate), its inductive electron-withdrawing effect is more pronounced. However, in this compound, the phenyl group is further removed, and its electronic influence is attenuated by the intervening methylene group.

Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is governed by the steric bulk of the surrounding substituents.[10][11] Larger groups can physically shield the reaction center, slowing down the rate of hydrolysis.[10][11]

Comparative Hydrolysis Rates (Qualitative):

EsterKey Structural FeaturesExpected Relative Hydrolysis RateRationale
Ethyl Lactate Small aliphatic side chainFastestMinimal steric hindrance and a less pronounced electron-donating effect from the methyl group.[12][13][14]
Ethyl Mandelate Phenyl group on α-carbonIntermediateThe electron-withdrawing nature of the phenyl group increases the electrophilicity of the carbonyl carbon, but this is counteracted by increased steric bulk compared to ethyl lactate.
This compound Phenyl group on β-carbonSlowerThe benzyl group provides significant steric hindrance around the ester functionality. The electronic effect of the distant phenyl group is minimal.[15]
Ethyl 3-hydroxy-3-phenylpropanoate Phenyl and hydroxyl on β-carbonSlowestThe bulky phenyl group on the β-carbon creates substantial steric hindrance, making nucleophilic attack on the carbonyl carbon more difficult.[1][2][3][4][5]

Experimental Protocol: Kinetic Analysis of Alkaline Ester Hydrolysis

This protocol outlines a method to quantify the relative rates of hydrolysis for the esters under investigation.

Objective: To determine the second-order rate constants for the alkaline hydrolysis of the selected esters.

Materials:

  • Ester substrates (this compound, Ethyl Lactate, Ethyl Mandelate, Ethyl 3-hydroxy-3-phenylpropanoate)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)

  • Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M) for quenching

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, conical flasks

  • Stopwatch

Procedure:

  • Preparation: Prepare stock solutions of each ester in a suitable solvent (e.g., ethanol) to ensure miscibility.

  • Reaction Initiation: Equilibrate separate solutions of the ester and NaOH to the desired reaction temperature in the water bath.[16] To initiate the reaction, rapidly mix known volumes of the two solutions in a reaction flask and start the stopwatch simultaneously.[16]

  • Sampling: At predetermined time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.[17][18]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution.[17] This will neutralize the remaining NaOH and stop the hydrolysis.

  • Titration: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.[16][18]

  • Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. A plot of 1/[Ester] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant, k.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Ester Stock Solutions C Equilibrate Reactants A->C B Prepare Standardized NaOH & HCl B->C D Initiate Reaction & Start Timer C->D E Withdraw Aliquots at Intervals D->E Time F Quench with Excess HCl E->F G Titrate with NaOH F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for the kinetic analysis of ester hydrolysis.

The secondary alcohol functionality present in this compound, ethyl lactate, and ethyl mandelate is susceptible to oxidation to form the corresponding α-keto ester.[19][20] Tertiary alcohols, by contrast, are resistant to oxidation under mild conditions.[19][21]

Reagent Selection: A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.[19][22] Common reagents include:

  • Chromium-based reagents: Jones reagent (CrO₃/H₂SO₄/acetone) and Pyridinium chlorochromate (PCC).[19][20]

  • Dess-Martin periodinane: A mild and selective oxidant.[22]

  • Swern oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[23]

Comparative Oxidation Reactivity:

The rate of oxidation is influenced by both the electronic environment of the alcohol and steric accessibility.

EsterOxidation ProductExpected Relative ReactivityRationale
Ethyl Lactate Ethyl pyruvateFastestThe small methyl group offers minimal steric hindrance to the approach of the oxidizing agent.
Ethyl Mandelate Ethyl benzoylformateIntermediateThe phenyl group introduces some steric bulk, but its electron-withdrawing nature can facilitate the removal of the α-hydrogen.
This compound Ethyl 2-oxo-3-phenylpropanoateSlowerThe bulky benzyl group significantly hinders the approach of the oxidant to the hydroxyl group.
Ethyl 3-hydroxy-3-phenylpropanoate No reaction (tertiary alcohol)N/ATertiary alcohols lack an α-hydrogen and are therefore resistant to oxidation without C-C bond cleavage.[21]

Experimental Protocol: Comparative Oxidation with PCC

Objective: To qualitatively compare the rates of oxidation of the secondary hydroxy esters using PCC.

Materials:

  • Ester substrates

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM) as solvent

  • Silica gel for monitoring by Thin Layer Chromatography (TLC)

  • Appropriate TLC eluent (e.g., ethyl acetate/hexanes mixture)

  • UV lamp for visualization

Procedure:

  • In separate flasks, dissolve each of the secondary hydroxy esters in DCM.

  • Add an equimolar amount of PCC to each flask at room temperature.

  • Monitor the progress of each reaction at regular time intervals using TLC. Spot the reaction mixture on a TLC plate and elute with the chosen solvent system.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progress of the reaction.

  • The relative rate of reaction can be estimated by comparing the time taken for the complete consumption of the starting material in each case.

Oxidation_Workflow A Dissolve Ester in DCM B Add PCC A->B C Monitor by TLC at Intervals B->C D Visualize Spots under UV C->D E Compare Reaction Times D->E

Caption: Workflow for the comparative oxidation of hydroxy esters.

The ester functionality can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Comparative Reduction Reactivity:

The factors influencing the rate of reduction are similar to those for hydrolysis: steric hindrance and the electrophilicity of the carbonyl carbon.

EsterReduction ProductExpected Relative ReactivityRationale
Ethyl Lactate 1,2-PropanediolFastestMinimal steric hindrance allows for easy access of the hydride reagent to the carbonyl carbon.
Ethyl Mandelate 1-Phenyl-1,2-ethanediolIntermediateIncreased steric bulk from the phenyl group slows the reaction compared to ethyl lactate.
This compound 3-Phenyl-1,2-propanediolSlowerThe bulky benzyl group presents a significant steric barrier to the approaching hydride.
Ethyl 3-hydroxy-3-phenylpropanoate 3-Phenyl-1,3-propanediolSlowestThe combination of the bulky phenyl group and the hydroxyl group on the β-carbon creates the most sterically hindered environment around the ester.

Conclusion: A Predictive Framework for Reactivity

This comparative guide illustrates that the reactivity of this compound and its analogs is a predictable consequence of their molecular architecture. Steric hindrance, primarily dictated by the size and position of the phenyl group, emerges as a dominant factor in controlling the rates of hydrolysis, oxidation, and reduction. Electronic effects, while important, play a more subtle role in this specific series of compounds.

For the medicinal chemist, this understanding allows for the rational design of prodrugs with finely tuned rates of in vivo cleavage. For the synthetic chemist, it informs the selection of reaction conditions and the prediction of relative reaction times, enabling more efficient and selective transformations. The experimental protocols provided herein offer a practical starting point for researchers to quantitatively assess these reactivity trends in their own laboratories.

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Sources

A Comparative Guide to Enantiomeric Excess Determination of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the stereochemical purity of chiral intermediates is paramount. Ethyl 2-hydroxy-3-phenylpropanoate, a key chiral building block, exists as two enantiomers whose distinct biological activities necessitate rigorous enantiomeric purity control. The determination of enantiomeric excess (ee), a measure of this purity, is therefore a critical analytical challenge.[1][2]

This guide provides an in-depth comparison of the three principal chromatographic techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the theoretical underpinnings of each method, present validated experimental protocols, and offer a comparative analysis of their performance, enabling researchers and drug development professionals to make informed decisions for their analytical workflows.

Pillar 1: The Chromatographic Techniques at a Glance

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. In chromatography, this is most often accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[2][3] The choice between HPLC, GC, and SFC depends on the analyte's properties, desired analysis speed, available instrumentation, and environmental considerations.

  • Chiral High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, chiral HPLC is a robust and versatile technique.[4][5] It is particularly well-suited for non-volatile compounds like this compound. Polysaccharide-based CSPs are highly effective for this class of compounds due to their ability to form hydrogen bonds and engage in dipole-dipole interactions with the analyte's hydroxyl and ester groups.[6]

  • Chiral Gas Chromatography (GC): GC offers exceptional resolution and sensitivity but is limited to thermally stable and volatile compounds.[7] For this compound, its hydroxyl group can cause peak tailing and adsorption on the column. Therefore, derivatization is typically required to block this active hydrogen, increasing volatility and improving chromatographic performance.[8][9]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC merges the advantages of both liquid and gas chromatography. It uses supercritical CO2 as the primary mobile phase, which exhibits low viscosity and high diffusivity, allowing for very fast and efficient separations at lower temperatures than GC.[10][11] SFC is widely regarded as a "green" technology due to its significant reduction in organic solvent consumption.[12]

Pillar 2: Experimental Protocols and Workflow Visualization

A robust analytical method is a self-validating one. The following protocols include steps for system suitability and the use of reference standards to ensure data integrity, aligning with principles outlined in pharmaceutical validation guidelines.[13]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This direct method leverages a chiral stationary phase to resolve the enantiomers without prior derivatization.

Experimental Protocol

  • Instrumentation and Consumables:

    • HPLC System with UV/Vis or Photodiode Array (PDA) Detector.

    • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP, 4.6 x 250 mm, 5 µm.

    • Data Management: Chromatography Data System (CDS).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (IPA) (e.g., 90:10 v/v). Rationale: This normal-phase system provides strong enantioselective interactions with the polysaccharide CSP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm. Rationale: The phenyl group provides strong UV absorbance at lower wavelengths.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard at the same concentration to identify the elution order of the (R)- and (S)-enantiomers.

  • Analysis and Calculation:

    • Inject the racemic standard to determine the retention times (t_R) for each enantiomer and calculate the resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Dissolve Sample (1 mg/mL in Mobile Phase) a3 Inject Sample p1->a3 p2 Prepare Racemic Standard a2 Inject Racemic Standard (Identify Peaks) p2->a2 a1 Set HPLC Conditions (Isocratic Hexane/IPA) a1->a2 a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % ee d1->d2

Fig. 1: HPLC workflow for ee determination.
Method 2: Chiral Gas Chromatography (GC) with Derivatization

This indirect method requires converting the analyte into a more volatile and less polar derivative prior to injection.

Experimental Protocol

  • Instrumentation and Consumables:

    • Gas Chromatograph with Flame Ionization Detector (FID).

    • Chiral GC Column: Cyclodextrin-based CSP, such as CHIRALDEX® B-DM (Dimethylated β-cyclodextrin), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

    • Carrier Gas: Helium or Hydrogen.

  • Derivatization (Acylation):

    • In a vial, dissolve ~5 mg of the this compound sample in 0.5 mL of Dichloromethane.

    • Add 100 µL of Acetic Anhydride and 50 µL of Pyridine (as a catalyst).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection. Rationale: Acylation converts the polar hydroxyl group into a less polar, more volatile acetate ester, preventing peak tailing and improving separation on the GC column.[8]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, hold for 5 min.

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Split Ratio: 50:1.

  • Analysis and Calculation:

    • Prepare and inject a derivatized racemic standard to identify peak elution order.

    • Inject the derivatized sample.

    • Calculate % ee using the FID peak areas as described for the HPLC method.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Dissolve Sample p2 Derivatization (Acylation) p1->p2 a3 Inject Derivatized Sample p2->a3 a1 Set GC Conditions (Temp Program) a2 Inject Derivatized Racemic Standard a1->a2 a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % ee d1->d2

Fig. 2: GC workflow including mandatory derivatization.
Method 3: Chiral Supercritical Fluid Chromatography (SFC)

This method offers a high-speed, green alternative to normal-phase HPLC.

Experimental Protocol

  • Instrumentation and Consumables:

    • SFC System with PDA Detector and Back Pressure Regulator (BPR).

    • Column: Use the same polysaccharide-based columns as in HPLC (e.g., Chiralpak® IA). Rationale: Many HPLC columns are compatible with SFC, providing versatility.[10]

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent) (e.g., 85:15 v/v).

    • Flow Rate: 3.0 mL/min. Rationale: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC without a significant loss in efficiency, leading to faster analysis.[10][11]

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: PDA scan from 200-400 nm, extract at 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in Methanol/Dichloromethane (1:1) at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard similarly.

  • Analysis and Calculation:

    • Inject the racemic standard to determine retention times and resolution.

    • Inject the sample solution.

    • Calculate % ee using the peak areas as previously described.

Workflow for Chiral SFC Analysis

SFC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Dissolve Sample (1 mg/mL in Co-Solvent) a3 Inject Sample p1->a3 a1 Set SFC Conditions (CO₂/Methanol) a2 Inject Racemic Standard a1->a2 a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate % ee d1->d2

Fig. 3: SFC workflow highlighting speed and green chemistry.

Pillar 3: Performance Comparison and Data

The choice of analytical technique involves trade-offs between speed, complexity, cost, and environmental impact. The tables below summarize these factors and present representative data for the analysis of this compound.

Table 1: Comparison of Analytical Methodologies

ParameterChiral HPLCChiral GCChiral SFC
Analysis Time Moderate (10-20 min)Moderate (15-25 min, incl. ramp)Fast (2-5 min)[14]
Sample Preparation Simple dissolutionComplex (derivatization required)[8][15]Simple dissolution
Resolution (Rs) Good to ExcellentExcellentGood to Excellent
Solvent Consumption High (organic solvents)Low (gases)Very Low (primarily CO₂)[12]
Key Advantage Robust, widely availableHighest resolving powerHigh throughput, "Green"
Key Disadvantage High solvent cost/wasteAnalyte must be volatile/derivatizedHigher initial instrument cost

Table 2: Representative Experimental Data

MethodEnantiomerRetention Time (min)Peak AreaResolution (Rs)Calculated % ee
HPLC (R)-Enantiomer12.51,425,0002.195.0%
(S)-Enantiomer14.137,500
GC (R)-Acetate16.2980,0002.595.0%
(S)-Acetate16.825,790
SFC (R)-Enantiomer2.81,900,0001.995.0%
(S)-Enantiomer3.250,000

Note: Data are illustrative to demonstrate typical performance and are based on a hypothetical sample with 95.0% ee.

Conclusion and Recommendation

All three methods—HPLC, GC, and SFC—are capable of accurately determining the enantiomeric excess of this compound.

  • Chiral HPLC remains the most versatile and accessible method, requiring minimal sample preparation. It is the recommended starting point for most laboratories.

  • Chiral GC is a powerful alternative if the highest possible resolution is required, but the mandatory derivatization step adds time and complexity to the workflow.

  • Chiral SFC is the superior choice for high-throughput screening environments.[14] Its combination of speed, efficiency, and reduced environmental impact makes it the most advanced and sustainable option, justifying the investment for laboratories with a high volume of chiral analyses.[11][12]

The ultimate selection should be guided by the specific needs of the project, balancing the requirements for analytical speed, operational simplicity, and laboratory resources.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health (NIH). [Link]

  • Derivatization in Gas Chromatography (Part II). YouTube. [Link]

  • Derivatization in GC. SlideShare. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]

  • Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector. PubMed. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. ScienceDirect. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (NIH). [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper | Bohrium. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • Emerging methods for the rapid determination of enantiomeric excess. PubMed. [Link]

  • Access to Enantioenriched Molecules with Diverse Fluorinated Tetrasubstituted Stereocenters Using Hydroxy as Kinetic Resolution. MDPI. [Link]

  • Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]

  • Chiral Drug Separation. Springer. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Chiral Separations: Methods and Protocols. ResearchGate. [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

Sources

The Versatile Chiral Synthon: A Comparative Guide to the Applications of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the demand for enantiomerically pure compounds is paramount. Ethyl 2-hydroxy-3-phenylpropanoate, a chiral β-hydroxy ester, has emerged as a versatile building block with significant applications in the pharmaceutical and flavor industries. This guide provides an in-depth technical comparison of its synthesis, chiral resolution, and application, juxtaposed with alternative synthons and methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative data to support our analysis, empowering researchers and drug development professionals to make informed decisions in their synthetic strategies.

Synthesis of this compound: A Tale of Two Methodologies

The synthesis of racemic this compound is most commonly achieved via the Reformatsky reaction, a classic carbon-carbon bond-forming reaction. However, the increasing demand for green and stereoselective processes has propelled the development of biocatalytic approaches. Here, we compare these two prominent methods.

The Classic Approach: The Reformatsky Reaction

The Reformatsky reaction offers a reliable and well-established route to β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. The key to this reaction's success lies in the in-situ formation of an organozinc intermediate, which is less basic than the corresponding Grignard or organolithium reagents, thus minimizing side reactions such as self-condensation of the ester.

Experimental Protocol: Synthesis of Racemic this compound via the Reformatsky Reaction

Materials:

  • Benzaldehyde

  • Ethyl bromoacetate

  • Activated zinc dust

  • Iodine (catalytic amount)

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate for extraction

Procedure:

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 equivalents) and a crystal of iodine under a nitrogen atmosphere.

  • Anhydrous toluene is added, and the mixture is gently heated to activate the zinc, as indicated by the disappearance of the iodine color.

  • A solution of benzaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is added dropwise from the dropping funnel.

  • After the initial exothermic reaction subsides, the mixture is refluxed for 2-3 hours until the consumption of the starting materials is confirmed by TLC.

  • The reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford this compound. A typical yield for this reaction is around 52%.[1]

Diagram of the Reformatsky Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc with Iodine in Toluene B Add Benzaldehyde and Ethyl Bromoacetate A->B Initiates reaction C Reflux for 2-3 hours B->C Heat to complete D Quench with 1M HCl C->D Stop reaction E Extract with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H Isolate product

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

The Green Alternative: Biocatalytic Synthesis

Biocatalytic methods, particularly enzymatic reductions of β-keto esters, present an environmentally benign and highly stereoselective alternative to classical chemical synthesis.[2][3] These reactions are typically performed in aqueous media under mild conditions, avoiding the use of harsh reagents and organic solvents.

Comparative Performance of Synthesis Methods

MethodKey ReagentsStereoselectivityYieldEnvironmental Considerations
Reformatsky Reaction Zinc, Ethyl bromoacetate, BenzaldehydeRacemic product~52%[1]Use of organic solvents and metal waste.
Biocatalytic Reduction β-keto ester, Yeast/Isolated EnzymesHigh (often >99% ee for one enantiomer)Variable, can be highAqueous media, mild conditions, biodegradable catalyst.

The Quest for Enantiopurity: Chiral Resolution Strategies

The biological activity of many pharmaceuticals is enantiomer-dependent, making the separation of racemates a critical step. For this compound, enzymatic kinetic resolution is the most effective and widely employed method.

Enzymatic Kinetic Resolution: A Precise Scalpel

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers with high enantiomeric excess (ee).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene or hexane)

  • Acyl donor (for transesterification, e.g., vinyl acetate)

Procedure (Hydrolysis):

  • To a stirred suspension of racemic this compound (1 g) in phosphate buffer (50 mL), add the immobilized lipase (e.g., 200 mg of PCL).

  • Maintain the reaction at a constant temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Acidify the aqueous phase with 1 M HCl and extract the (S)-acid.

  • The organic phase contains the unreacted (R)-ester.

  • Purify both products by column chromatography.

Comparative Performance of Lipases for Kinetic Resolution

EnzymeReaction TypeConversion (%)Enantiomeric Excess (ee) of EsterEnantiomeric Excess (ee) of Acid
Pseudomonas cepacia Lipase (PCL) Hydrolysis5098% (R)-ester[4]93% (S)-acid[4]
Candida antarctica Lipase B (CALB) Transesterification~50>99% (S)-ester>99% (R)-acylated product

Diagram of the Enzymatic Kinetic Resolution Workflow:

G cluster_input Starting Material cluster_process Enzymatic Reaction cluster_output Separated Enantiomers Racemate Racemic Ethyl 2-hydroxy-3-phenylpropanoate Reaction Hydrolysis or Transesterification (Stop at ~50% conversion) Racemate->Reaction Enzyme Immobilized Lipase (e.g., PCL or CALB) Enzyme->Reaction Catalyzes Ester (R)-Ester (High ee) Reaction->Ester Unreacted Acid (S)-Acid (High ee) Reaction->Acid Product

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Applications in Drug Development: A Key Intermediate for Antidepressants

Optically active (S)-Ethyl 3-hydroxy-3-phenylpropionate is a crucial intermediate in the synthesis of several selective serotonin reuptake inhibitors (SSRIs), most notably fluoxetine (Prozac®).[5] The chirality of the final drug molecule is critical for its therapeutic efficacy and to minimize potential side effects associated with the less active or inactive enantiomer.[6]

Comparison with Alternative Chiral Precursors for Fluoxetine Synthesis

While (S)-Ethyl 3-hydroxy-3-phenylpropionate is a valuable precursor, other chiral building blocks can also be employed in the synthesis of fluoxetine. The choice of precursor significantly impacts the overall synthetic route, yield, and enantiomeric purity of the final product.

Performance Comparison of Chiral Precursors for Fluoxetine Synthesis

Chiral PrecursorSynthetic StrategyOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
(S)-Ethyl 3-hydroxy-3-phenylpropionate ChemoenzymaticGood>99[7]
(R)-1-Phenyl-but-3-en-1-ol Asymmetric Allylation5099[8]
N-methyl-trans-cinnamamide Asymmetric Epoxidation6799[9]
3-Chloro-1-phenylpropan-1-ol Chemoenzymatic Resolution->99[7]

This comparison highlights that while alternative routes exist with good to excellent enantioselectivity, the chemoenzymatic approach starting from a resolved β-hydroxy ester like Ethyl 3-hydroxy-3-phenylpropionate offers a highly efficient and "green" pathway to this important pharmaceutical.

Applications in the Flavor and Fragrance Industry: A Subtle Nuance

Beyond its pharmaceutical applications, this compound is utilized in the flavor and fragrance industry for its pleasant, fruity, and floral aroma.[10] It imparts a sweet and fresh scent to perfumes, cosmetics, and personal care products and can enhance the flavor of various food items.[10]

A Comparative Olfactory Profile: this compound vs. Ethyl Lactate

To understand its unique contribution, we compare its sensory profile to that of a structurally related and widely used flavor compound, Ethyl Lactate.

Sensory Profile Comparison

CompoundOdor ProfileFlavor ProfileCommon Applications
This compound Fruity, floral, sweet, fresh[10]Subtle fruity notes[10]Perfumes, cosmetics, candies, beverages, baked goods[10]
Ethyl Lactate Mild, buttery, creamy, with hints of fruit and coconut[11][12]Sweet, fruity, creamy, pineapple-likeWine, spirits, baked goods, dairy products, raspberry and blackcurrant flavors[13]

While both esters contribute fruity notes, this compound offers a more floral and fresh character, whereas Ethyl Lactate provides a creamier, buttery profile. This distinction allows formulators to select the appropriate ester to achieve the desired sensory experience.

Conclusion: A Chiral Workhorse with Broad Utility

This compound stands out as a highly valuable and versatile chiral building block. Its synthesis can be achieved through both classical and modern biocatalytic methods, with the latter offering significant advantages in terms of stereoselectivity and environmental impact. The efficient enzymatic resolution of its racemic form provides access to enantiomerically pure starting materials crucial for the pharmaceutical industry, particularly in the synthesis of antidepressants like fluoxetine. Furthermore, its unique sensory profile secures its place in the palette of flavor and fragrance chemists. The comparative data and detailed protocols presented in this guide underscore the importance of understanding the nuances of different synthetic and resolution strategies to harness the full potential of this remarkable molecule.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of ethyl 2-hydroxy-3-phenylpropanoate (also known as ethyl phenyllactate). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential disposal protocols.

Chemical Profile and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the substance's chemical and physical properties is paramount. This initial characterization informs every subsequent step of the waste management process.

This compound is an aromatic ester. While comprehensive, peer-reviewed toxicity and environmental fate data for this specific compound are not widely available in all public databases, its structural components—an ester functional group, a hydroxyl group, and a phenyl ring—necessitate a cautious approach.[1] In the absence of complete hazard data, standard laboratory practice dictates treating the substance as hazardous chemical waste to ensure the highest level of safety and compliance.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[4][5][6]
Molecular Weight 194.23 g/mol [4][5]
Synonyms Ethyl phenyllactate, Propanoic acid, 2-hydroxy-3-phenyl-, ethyl ester[4][6]
Appearance Colorless liquid with an aromatic odor[7]
LogP (Octanol/Water) 1.153 (Crippen Calculated)[4]
Water Solubility -1.77 log(mol/L) (Crippen Calculated)[4]

The calculated LogP value suggests a moderate potential for bioaccumulation, and its classification as an organic ester means it should not be disposed of via sanitary sewer systems without appropriate pre-treatment.[8][9]

Primary Disposal Pathway: Segregation and Professional Collection

The most direct, compliant, and universally recommended method for disposing of this compound is through your institution's hazardous waste management program. This involves careful segregation, secure containment, and coordination with Environmental Health & Safety (EH&S) personnel for professional disposal, typically via controlled incineration.[1][10]

Step-by-Step Protocol for Waste Collection
  • Waste Identification: All waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., silica gel, absorbent pads), must be designated as hazardous chemical waste.[8][11]

  • Container Selection: Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or other approved plastic containers are preferred.[11] The container must be in excellent condition, free from cracks, and possess a secure, leak-proof screw-top cap.[12]

  • Waste Segregation: This is a critical step to prevent dangerous reactions.[3]

    • Collect this compound waste in a container designated for non-halogenated organic liquids .

    • Crucially, do not mix this waste with acids, bases, or strong oxidizing agents. [9][12] Incompatible materials can react violently or release hazardous vapors.[12]

  • Proper Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must clearly state:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • An accurate list of all other chemical constituents and their approximate percentages if it is a mixed waste stream.[12]

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be located at or near the point of waste generation.[11][12]

    • The container must remain closed at all times, except when you are actively adding waste.[2][11] This is a key regulatory requirement to prevent the release of vapors.

    • Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[12]

  • Arrange for Disposal: Once the container is full, or within one year of the accumulation start date, contact your institution's EH&S department to schedule a waste pickup.[11][12] Do not transport hazardous waste containers yourself.[2]

Disposal Workflow Diagram

G cluster_workflow Primary Disposal Workflow start Waste Generated: This compound characterize Characterize as Non-Halogenated Organic Waste start->characterize container Select Compatible, Labeled Waste Container characterize->container segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) container->segregate store Store in designated SAA (Keep Container Closed) segregate->store pickup Contact EH&S for Professional Disposal Pickup store->pickup end_node Compliant Off-Site Disposal (Incineration) pickup->end_node

Caption: Standard operating procedure for compliant chemical waste disposal.

Conditional In-Lab Pre-Treatment: Saponification and Neutralization

In certain, well-equipped laboratory settings, and only with the explicit approval of institutional EH&S and in accordance with local wastewater regulations, in-lab hydrolysis (saponification) may be considered to convert the ester into more readily disposable components. The causality here is that the ester bond is susceptible to base-catalyzed hydrolysis, yielding an alcohol (ethanol) and the carboxylate salt of the parent acid (sodium 2-hydroxy-3-phenylpropanoate).

This procedure is NOT a substitute for professional disposal and should only be performed by trained personnel in a controlled environment.

Experimental Protocol: Saponification of this compound
  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves. All steps must be performed within a certified chemical fume hood.

  • Reaction Setup: For every 10 mL of this compound waste, place 100 mL of 2M aqueous sodium hydroxide (NaOH) solution into a flask equipped with a magnetic stir bar.

  • Initiate Hydrolysis: While stirring the NaOH solution, slowly add the ester waste. The ester is sparingly soluble in water, so a biphasic mixture may initially form.

  • Drive Reaction to Completion: Gently heat the mixture to approximately 50-60°C with continued stirring. The reaction is complete when the organic (ester) layer is no longer visible, indicating it has been fully hydrolyzed. This may take several hours.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. The solution is now highly basic.

  • pH Adjustment: While stirring continuously and monitoring with a calibrated pH meter, slowly and carefully add 1M hydrochloric acid (HCl) to neutralize the excess NaOH and the carboxylate salt. The goal is to bring the final pH of the solution to within a neutral range, typically between 5.5 and 9.0, as specified by local regulations.[12][13]

  • Final Disposal (Conditional): If permitted by your institution, the resulting neutralized aqueous solution, containing sodium chloride, ethanol, and 2-hydroxy-3-phenylpropanoic acid, may be suitable for drain disposal with copious amounts of water (e.g., at least 20 parts water to 1 part neutralized solution).[8][13]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Response: For small spills (<50 mL), absorb the material onto vermiculite, cat litter, or chemical absorbent pads.[14] Scoop the contaminated material into a designated waste container, seal, and label it as hazardous waste for professional disposal.[9][14] For larger spills, evacuate the area and contact your institution's emergency response team immediately.[9]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Chemical Properties of this compound. Cheméo. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Ethyl 3-hydroxy-2-phenylpropanoate. PubChem, National Institutes of Health. [Link]

  • Ethyl-3-phenyl propionate Safety Data Sheet. Synerzine. [Link]

  • This compound. NIST Chemistry WebBook. [Link]

  • Ethyl (3S)-3-hydroxy-3-phenylpropanoate - Introduction. ChemBK. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

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A Comprehensive Guide to the Safe Handling and Disposal of Ethyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use and disposal of Ethyl 2-hydroxy-3-phenylpropanoate, a key building block in various synthetic pathways. By moving beyond a simple checklist, we will explore the rationale behind each procedural step, empowering researchers to cultivate a proactive safety culture within the laboratory.

Hazard Identification and Risk Assessment

This compound and its structural isomers are known to present several potential hazards. While comprehensive toxicological data for this specific compound is not extensively documented, information from closely related analogs indicates that it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a thorough risk assessment is the foundational step before any handling operations commence.

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation[2][3].

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation[1][2][3].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[1][2][3][4].

A comprehensive risk assessment should be conducted to evaluate the specific laboratory conditions and experimental protocols, determining the potential for exposure and the necessary control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[5][6].Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use[6].Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Potential for Splashing Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.Chemical-resistant apron or impervious clothing over a laboratory coat[5][6].If not in a fume hood or if ventilation is inadequate, a full-face respirator with appropriate cartridges should be used[5][6].
Emergency Situations (e.g., spills) Full-face respirator with appropriate cartridges.Heavy-duty chemical-resistant gloves.Full-body chemical-resistant suit.Self-contained breathing apparatus (SCBA) for major spills or in poorly ventilated areas[1][7].
The Rationale Behind PPE Selection
  • Eye and Face Protection: The use of tightly fitting safety goggles is the minimum requirement to prevent accidental splashes from reaching the eyes. A face shield provides an additional layer of protection for the entire face, which is crucial during larger-scale operations.

  • Hand Protection: The choice of glove material should be based on the specific solvent being used in conjunction with this compound. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable starting point. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard lab coat is sufficient for low-volume work. However, for tasks with a higher risk of splashing, a chemical-resistant apron or suit is necessary to prevent the chemical from soaking through to your personal clothing and skin[5][6].

  • Respiratory Protection: Engineering controls, such as a chemical fume hood, are the preferred method for controlling inhalation exposure. When such controls are not feasible or during emergency situations, respiratory protection is essential. The type of respirator will depend on the concentration of airborne contaminants.

Step-by-Step Guide to Safe Handling

The following workflow diagram and procedural steps outline the safe handling of this compound from receipt to use.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Assemble and Inspect PPE prep_2->prep_3 handle_1 Transport Chemical to Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Don PPE handle_1->handle_2 handle_3 Perform Experimental Work handle_2->handle_3 clean_1 Segregate Waste handle_3->clean_1 Proceed to Cleanup clean_2 Decontaminate Work Area clean_1->clean_2 clean_3 Doff and Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for the Safe Handling of this compound.

Procedural Steps:

  • Preparation:

    • Before starting any work, conduct a thorough risk assessment for the specific experiment.

    • Ensure the chemical fume hood has been recently certified and is functioning correctly.

    • Gather all necessary PPE and inspect it for any damage.

  • Handling:

    • Transport the container of this compound in a secondary container to the designated fume hood.

    • Put on all required PPE before opening the primary container.

    • Perform all manipulations of the chemical within the fume hood to minimize inhalation exposure.

  • Post-Handling:

    • Segregate all waste materials as described in the disposal plan below.

    • Wipe down the work area within the fume hood with an appropriate decontaminating solvent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste stream.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8].
Minor Spill (in a fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and alert your institution's emergency response team.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and pipette tips, should be collected in a separate, clearly labeled solid waste container.

Disposal Methodology:

  • All waste containing this compound must be disposed of through a licensed chemical waste disposal company[5].

  • Do not discharge any amount of this chemical into the sewer system or the environment[5]. Controlled incineration with flue gas scrubbing is a potential disposal method[5].

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating this guidance into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety is the bedrock upon which scientific innovation is built.

References

  • Ethyl-3-phenyl propionate - Synerzine. Available at: [Link]

  • CAS#:33401-74-0 | (-)-Ethyl (S)-3-hydroxy-3-phenylpropionate | Chemsrc. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 - The Good Scents Company. Available at: [Link]

  • Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment - NICNAS. Available at: [Link]

  • ETHYL 2-HYDROXY-3-PHENYLPROPIONATE | FEMA - Flavor and Extract Manufacturers Association. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.